(+)-Igmesine hydrochloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71119-23-8 (hydrochloride salt) | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID4063454 | |
| Record name | 4-Morpholineethanesulfonic acid | |
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Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |
| Record name | 4-Morpholineethanesulfonic acid | |
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| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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CAS No. |
4432-31-9, 145224-94-8, 1266615-59-1 | |
| Record name | 4-Morpholineethanesulfonic acid | |
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| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
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| Record name | 2-(N-morpholino)ethanesulfonic acid | |
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| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
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| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride is a high-affinity and selective sigma-1 (σ₁) receptor agonist that has demonstrated neuroprotective and antidepressant-like effects in preclinical and early clinical studies. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pharmacological actions of (+)-Igmesine. We delve into its binding characteristics, its influence on key signaling pathways, and its modulation of ion channels and neurotransmitter systems. This document synthesizes quantitative data into structured tables, details experimental methodologies for key assays, and provides visual representations of the signaling cascades and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its complex mechanism of action.
Core Mechanism: High-Affinity Sigma-1 Receptor Agonism
The primary molecular target of (+)-Igmesine is the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane. As a ligand-operated chaperone, the σ₁ receptor plays a crucial role in cellular stress responses and the modulation of various signaling pathways.
Binding Affinity and Selectivity
(+)-Igmesine exhibits a high affinity for the σ₁ receptor, with reported IC₅₀ values in the nanomolar range. It displays significant selectivity for the σ₁ receptor over the σ₂ receptor subtype.
Table 1: Binding Affinity of this compound for Sigma Receptors
| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Rat brain membrane | 39 ± 8 | [1](--INVALID-LINK--) |
| Sigma-2 (σ₂) | [³H]DTG | Not Specified | > 10,000 | Not Specified |
Off-Target Binding Profile
While (+)-Igmesine is highly selective for the σ₁ receptor, comprehensive screening against a panel of other receptors, transporters, and ion channels is crucial for a complete understanding of its pharmacological profile. Available data indicates weak interactions with monoamine transporters.
Table 2: Off-Target Binding Affinities of this compound
| Target | Assay Type | IC₅₀/Kᵢ (µM) | Reference |
| Serotonin Transporter (SERT) | Uptake Assay | Weak inhibition | [2](--INVALID-LINK--) |
| Norepinephrine Transporter (NET) | Uptake Assay | Weak effects | [2](--INVALID-LINK--) |
| Dopamine Transporter (DAT) | Uptake Assay | No significant activity | [2](--INVALID-LINK--) |
| Monoamine Oxidase A (MAO-A) | Enzyme Assay | > 10 | [2](--INVALID-LINK--) |
| Monoamine Oxidase B (MAO-B) | Enzyme Assay | > 10 | [2](--INVALID-LINK--) |
Modulation of Intracellular Signaling Pathways
As a σ₁ receptor agonist, (+)-Igmesine initiates a cascade of intracellular events by modulating the chaperone activity of the receptor. This leads to interactions with and regulation of several key signaling molecules and pathways.
Sigma-1 Receptor-BiP Interaction
Under basal conditions, the σ₁ receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Agonist binding, including by (+)-Igmesine, is thought to induce the dissociation of the σ₁ receptor from BiP, allowing it to interact with its downstream targets.
Modulation of Calcium Homeostasis
A critical function of the activated σ₁ receptor is the modulation of intracellular calcium (Ca²⁺) signaling. (+)-Igmesine has been shown to influence Ca²⁺ homeostasis through multiple mechanisms.
-
Interaction with IP₃ Receptors: The activated σ₁ receptor translocates to the ER membrane where it stabilizes the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, enhancing Ca²⁺ flux from the ER into the mitochondria. This is crucial for maintaining mitochondrial function and cellular bioenergetics.[3]
-
Inhibition of Voltage-Gated Calcium Channels: Studies have demonstrated that the antidepressant-like effects of igmesine involve the modulation of both L-type and N-type voltage-dependent calcium channels (VDCCs).[4]
Interaction with NMDA Receptors and Modulation of Glutamatergic Neurotransmission
(+)-Igmesine indirectly modulates the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. This modulation is thought to be a key component of its neuroprotective and antidepressant effects. Activation of σ₁ receptors can enhance NMDA receptor function.[5][6] Furthermore, (+)-Igmesine has been shown to block NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[2]
Putative Downstream Kinase Signaling
The activation of the σ₁ receptor is also linked to the modulation of downstream protein kinase signaling cascades, such as the Extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal for cell survival and neuroplasticity. While direct evidence for (+)-Igmesine's effect on ERK and Akt phosphorylation is still emerging, σ₁ receptor activation is known to influence these pathways.[7][8]
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of (+)-Igmesine for the σ₁ receptor.
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
Assay Conditions:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor ligand).
-
Incubation: Incubate membrane homogenate with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of (+)-Igmesine in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 8.0) for 150 minutes at 25°C.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled σ₁ ligand (e.g., 10 µM haloperidol).
-
-
Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Imaging
This protocol outlines a method to assess the effect of (+)-Igmesine on intracellular Ca²⁺ concentration.
-
Cell Culture and Loading: Culture primary neurons or a suitable cell line on glass coverslips. Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Experimental Procedure:
-
Establish a baseline fluorescence recording in a physiological buffer.
-
Perfuse the cells with a solution containing (+)-Igmesine and record any changes in fluorescence.
-
To investigate the effect on VDCCs, depolarize the cells with a high concentration of potassium chloride (KCl) in the presence and absence of (+)-Igmesine and record the fluorescence changes.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp to measure the effects of (+)-Igmesine on ion channel currents.
-
Slice Preparation: Prepare acute brain slices from rodents. Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Recording:
-
Transfer a slice to a recording chamber and continuously perfuse with aCSF.
-
Identify individual neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording using a glass micropipette filled with an appropriate internal solution.
-
Record baseline ion channel currents (e.g., voltage-gated potassium or calcium currents) using specific voltage protocols.
-
Apply (+)-Igmesine to the bath and record the changes in the ion channel currents.
-
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence before and after the application of (+)-Igmesine.
Conclusion
This compound exerts its pharmacological effects primarily through the agonism of the σ₁ receptor. This interaction triggers a complex cascade of intracellular events, including the modulation of calcium homeostasis, potentiation of NMDA receptor function, and likely the regulation of key cell survival and plasticity pathways. Its high affinity and selectivity for the σ₁ receptor, coupled with its multifaceted mechanism of action, underscore its therapeutic potential for neurological and psychiatric disorders. Further research into its off-target profile and the specific downstream effectors of its signaling pathways will provide a more complete picture of its pharmacological actions and aid in the development of novel therapeutics targeting the σ₁ receptor.
References
- 1. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Igmesine hydrochloride as a selective sigma-1 receptor agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride, also known as JO 1784, is a high-affinity and selective agonist for the sigma-1 (σ1) receptor. This chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of intracellular signaling and cellular stress responses. (+)-Igmesine has demonstrated significant neuroprotective, anti-amnesic, and antidepressant-like properties in a variety of preclinical models. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for assessing its activity, and an exploration of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Data Presentation: Binding Profile and Selectivity
This compound exhibits a high affinity and selectivity for the sigma-1 receptor. The following tables summarize the available quantitative data on its binding characteristics.
Table 1: Binding Affinity of this compound for Sigma Receptors
| Receptor | Parameter | Value (nM) | Species/Tissue | Reference |
| Sigma-1 | KD | 19.1 | - | |
| Sigma-1 | IC50 | 39 ± 8 | Rat Brain | [1] |
| Sigma-1 | Ki | 75 | - | [2] |
| Sigma-2 | IC50 | > 1000 | - | |
| Sigma-2 | Ki | > 1000 | - | [2] |
Table 2: Selectivity Profile of this compound
| Target | Parameter | Value (µM) | Notes | Reference |
| Serotonin (5-HT) Uptake | - | - | Weak inhibitor | |
| Monoamine Oxidase A (MAO-A) | IC50 | > 10 | No significant activity | [3] |
| Monoamine Oxidase B (MAO-B) | IC50 | > 10 | No significant activity | [3] |
| NMDA Receptor Complex | IC50 | ~0.1 | Inhibits NMDA-induced cGMP increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparation from guinea pig brain or cells expressing the sigma-1 receptor.
-
--INVALID-LINK---Pentazocine (radioligand).
-
This compound (test compound).
-
Haloperidol (B65202) (for determining non-specific binding).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
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Scintillation cocktail.
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Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, --INVALID-LINK---Pentazocine (at a concentration near its KD), and either buffer (for total binding), a saturating concentration of haloperidol (for non-specific binding), or the test compound this compound.
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
This in vivo model assesses the anti-amnesic effects of this compound.
Animals:
-
Male Wistar rats or Swiss mice.
Apparatus:
-
A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial (Day 1):
-
Place the animal in the light compartment.
-
After a short habituation period, the guillotine door is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild electric footshock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Day 2):
-
Administer this compound (e.g., 0.25-16 mg/kg, i.p.) 60 minutes before the retention test.
-
Administer scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) 30 minutes before the retention test to induce amnesia.
-
Place the animal back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). An increased latency compared to the scopolamine-only group indicates an anti-amnesic effect.
-
Forced Swim Test (Antidepressant-like Activity)
This behavioral test is used to evaluate the potential antidepressant effects of this compound.
Animals:
-
Male Sprague-Dawley rats.
Apparatus:
-
A transparent cylinder filled with water (24-25°C) to a depth that prevents the rat from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat in the cylinder for a 15-minute swim session.
-
This session is for habituation and to induce a state of behavioral despair.
-
-
Test Session (Day 2):
-
Administer this compound or a vehicle control.
-
After a predetermined time (e.g., 60 minutes), place the rats individually in the swim cylinder for a 5-minute test session.
-
Record the duration of immobility (floating with only minor movements to keep the head above water).
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
Gerbil Model of Global Cerebral Ischemia (Neuroprotection)
This model is used to assess the neuroprotective effects of this compound against ischemic brain injury.
Animals:
-
Mongolian gerbils.
Procedure:
-
Induction of Ischemia:
-
Anesthetize the gerbils.
-
Make a midline cervical incision and expose both common carotid arteries.
-
Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for a set duration (e.g., 5 minutes).
-
-
Reperfusion and Treatment:
-
Remove the clips to allow reperfusion of the brain.
-
Administer this compound or a vehicle at various time points post-ischemia.
-
-
Assessment of Neuroprotection:
-
After a survival period (e.g., 4-7 days), perfuse the animals and process the brains for histological analysis.
-
Stain brain sections (e.g., with cresyl violet) to assess neuronal survival, particularly in the CA1 region of the hippocampus, which is highly vulnerable to ischemic damage.
-
Quantify the number of surviving neurons. A significant increase in neuronal survival in the (+)-Igmesine-treated group compared to the vehicle group indicates a neuroprotective effect.
-
Signaling Pathways and Mechanisms of Action
Activation of the sigma-1 receptor by this compound initiates a cascade of intracellular signaling events that contribute to its diverse pharmacological effects. The sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a crucial role in maintaining cellular homeostasis.
Modulation of Intracellular Calcium Signaling
Under basal conditions, the sigma-1 receptor is associated with the ER chaperone BiP (Binding immunoglobulin protein). Upon binding of an agonist like (+)-Igmesine, the sigma-1 receptor dissociates from BiP and can then interact with and modulate the activity of various ion channels, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). This interaction stabilizes the IP3R and potentiates calcium release from the ER, which is critical for numerous cellular processes, including neuronal excitability and synaptic plasticity.
Attenuation of ER Stress and Neuroprotection
By acting as a chaperone, the sigma-1 receptor helps to mitigate endoplasmic reticulum (ER) stress, a condition implicated in various neurodegenerative diseases. Agonists like (+)-Igmesine can enhance the cell's ability to cope with stressors such as oxidative stress and protein misfolding, thereby promoting cell survival.
Modulation of Neurotransmitter Systems
The sigma-1 receptor can influence the release and activity of several neurotransmitters. The anti-amnesic effects of (+)-Igmesine are, in part, attributed to its ability to potentiate acetylcholine (B1216132) release in the hippocampus. Furthermore, it modulates NMDA receptor function, which is crucial for learning and memory. The antidepressant-like effects may be linked to its influence on serotonergic and dopaminergic pathways, although direct high-affinity binding to these receptors is low.
References
- 1. Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Discontinuation of a Sigma-1 Agonist: A Technical History of (+)-Igmesine Hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride, a potent and selective sigma-1 (σ1) receptor agonist, emerged from early research into non-opioid binding sites in the central nervous system. Initially investigated for its antidepressant and neuroprotective properties, its development journey provides a valuable case study in the exploration of sigma receptor pharmacology. This technical guide details the discovery, synthesis, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound. It aims to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in sigma receptor ligands and the broader history of neuropsychiatric drug discovery.
Discovery and History
The story of this compound is intrinsically linked to the broader discovery of sigma receptors. Initially misidentified as a subtype of opioid receptors, sigma receptors were later recognized as a distinct class of proteins with unique pharmacological profiles.[1] This realization spurred the development of selective ligands to probe their function.
(+)-Igmesine, also known as JO-1784, was synthesized and identified as a high-affinity ligand for the σ1 receptor.[2] Its development was driven by the hypothesis that σ1 receptor modulation could offer therapeutic benefits in a range of central nervous system (CNS) disorders. Pfizer Inc. led the later stages of its clinical development.[3][4]
Synthesis
The synthesis of racemic igmesine (B115768) has been described, followed by the resolution of the desired (+)-enantiomer. A common synthetic route involves the alkylation of 2-phenylbutyric acid with cinnamyl bromide, followed by a Curtius rearrangement to form an isocyanate. Subsequent reduction and acylation steps yield the final compound.[2] The dextrorotatory (+) enantiomer, (+)-Igmesine, is the pharmacologically active form.[5]
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the σ1 receptor, with significantly lower affinity for the σ2 receptor and other CNS targets.[6]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Assay Condition | Reference(s) |
| Binding Affinity | |||
| σ1 Receptor KD | 19.1 nM | [6] | |
| σ2 Receptor IC50 | > 1000 nM | [6] | |
| Monoamine Oxidase (MAO) A or B IC50 | > 10 µM | [3] | |
| Functional Activity | |||
| NMDA-induced cGMP increase IC50 | ~100 nM | [6] |
Mechanism of Action
The primary mechanism of action of this compound is its agonism at the σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[3] Activation of the σ1 receptor by agonists like (+)-Igmesine initiates a cascade of intracellular signaling events.
Modulation of Intracellular Calcium Signaling
A key function of the σ1 receptor is the modulation of intracellular calcium (Ca2+) homeostasis. Upon agonist binding, the σ1 receptor is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to interact with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor at the ER membrane. This interaction potentiates the release of Ca2+ from ER stores.[7][8][9] This modulation of Ca2+ signaling is believed to be a critical component of the antidepressant-like effects of σ1 agonists.[7]
Interaction with NMDA Receptors
(+)-Igmesine has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neurotransmission.[3] The σ1 receptor can form a complex with the NMDA receptor at the cell surface, and its activation can potentiate NMDA receptor-mediated currents.[1][10][11] This potentiation is thought to contribute to the cognitive-enhancing and neuroprotective effects observed with σ1 agonists. One proposed mechanism for this is the inhibition of small-conductance calcium-activated potassium (SK) channels, which normally exert a negative feedback on NMDA receptor activity.[10]
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for the σ1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor.
Materials:
-
Rat brain tissue homogenate (or other tissue expressing σ1 receptors)
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 ligand)
-
Test compound: this compound
-
Non-specific binding control: Haloperidol (at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In reaction tubes, combine the brain homogenate, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of tubes will contain the homogenate, radioligand, and a saturating concentration of haloperidol.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Rats
The FST is a common preclinical behavioral test used to screen for potential antidepressant effects.
Objective: To assess the antidepressant-like activity of this compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle control (e.g., saline)
-
Cylindrical swim tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording equipment
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.[12]
-
Drug Administration (Day 2): Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specific time before the test session (e.g., 30-60 minutes).[13]
-
Test Session (Day 2): Place the rats individually back into the swim tank for a 5-minute test session. Record the session for later analysis.[12]
-
Behavioral Scoring: An observer, blind to the treatment conditions, will score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors during the 5-minute test.
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Preclinical Development
Numerous preclinical studies demonstrated the potential of this compound in models of depression and cognitive impairment.
-
Antidepressant-like effects: (+)-Igmesine reduced immobility time in the forced swim test in rats, a classic indicator of antidepressant activity.[7]
-
Cognitive enhancement: It showed cognitive-protective effects in preclinical models of amnesia.[14]
-
Neuroprotection: Studies in gerbil models of global cerebral ischemia indicated that igmesine has neuroprotective properties.[15]
Clinical Development and Discontinuation
This compound advanced to Phase III clinical trials for the treatment of major depressive disorder.[14] Early clinical results were mixed. One double-blind, randomized controlled trial with 348 patients showed a significant improvement in depression scores with a 25 mg/day dose compared to placebo at an interim analysis, but this effect was not statistically significant by the end of the 6-week treatment period.[14] However, in a subset of patients in the UK, the 25 mg dose was significantly superior to placebo.[14]
Despite showing some promise, the clinical development of this compound was ultimately discontinued. The reasons cited were not primarily due to safety concerns but rather to "marketing considerations" by Pfizer.[3][4][6][16][17] This decision was part of a broader strategic shift within the pharmaceutical industry, which saw many companies de-prioritizing neuroscience research and development due to the high failure rates and complexities of developing drugs for CNS disorders.[16][17]
Conclusion
The development of this compound represents a significant chapter in the exploration of sigma-1 receptor pharmacology. While it did not ultimately reach the market, the research surrounding this compound provided valuable insights into the potential therapeutic roles of sigma-1 agonists in neuropsychiatric disorders. The journey of (+)-Igmesine underscores the complex interplay of scientific, clinical, and commercial factors that govern the drug development process. For researchers today, the story of (+)-Igmesine serves as a rich source of data and a reminder of the enduring challenges and opportunities in the quest for novel CNS therapeutics.
References
- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. spglobal.com [spglobal.com]
- 7. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 9. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pfizer ends neuroscience discovery programme, and drops out of dementia drug race | Alzheimer's Society [alzheimers.org.uk]
- 17. biopharmadive.com [biopharmadive.com]
Physicochemical properties of (+)-Igmesine hydrochloride powder
An In-depth Technical Guide to the Physicochemical Properties of (+)-Igmesine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound powder, a selective sigma-1 (σ1) receptor agonist. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to conduct their own analyses.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its fundamental chemical and physical properties is presented in Table 1.
Table 1: Summary of Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-((1R)-1-phenylethyl)but-3-en-1-amine hydrochloride | N/A |
| Molecular Formula | C₂₃H₂₉N·HCl | |
| Molecular Weight | 355.94 g/mol | |
| CAS Number | 130152-35-1 | |
| Appearance | White to off-white crystalline powder | General Observation |
| Melting Point | Data not publicly available. See Section 3.1 for an experimental protocol. | N/A |
| pKa | Data not publicly available. | N/A |
Solubility Profile
The solubility of a drug substance is a critical parameter influencing its bioavailability and formulation development.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Temperature | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 17.8 mg/mL (≥ 50 mM) | Not Specified | |
| Aqueous Buffers | pH-dependent. Data not publicly available. See Section 3.2 for an experimental protocol. | N/A | N/A |
The hydrochloride salt form of Igmesine suggests that its aqueous solubility is likely to be pH-dependent, with higher solubility at lower pH values.
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of this compound powder using the capillary melting point method.
Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The temperature is raised at a rapid rate until it is approximately 10-15°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of pH-Dependent Aqueous Solubility
Objective: To determine the solubility of this compound in aqueous solutions across a physiologically relevant pH range.[1]
Methodology:
-
Materials: this compound powder, a series of aqueous buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10, a constant temperature shaker bath, a calibrated pH meter, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure: a. An excess amount of this compound powder is added to separate vials containing each buffer solution. b. The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). c. The samples are agitated until equilibrium is reached (typically 24-48 hours). d. After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids. e. The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV. f. The final pH of each saturated solution is measured. g. The solubility is plotted against the final pH to generate a pH-solubility profile.
Stability Profile
The chemical stability of an active pharmaceutical ingredient is crucial for ensuring its safety and efficacy throughout its shelf life. While specific stability data for this compound is not publicly available, a general protocol for assessing its stability is provided below.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[2][3]
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and heated (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and heated (e.g., at 60°C) for a defined period.
-
Oxidation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: The solid powder is heated in an oven (e.g., at 105°C) for a defined period.
-
Photostability: The solid powder and a solution of the compound are exposed to light according to ICH Q1B guidelines.
-
-
Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. The percentage degradation is calculated.
Signaling Pathway
(+)-Igmesine is a selective agonist for the sigma-1 (σ1) receptor, which is known to modulate the function of the N-methyl-D-aspartate (NMDA) receptor.[4] The interaction between the σ1 receptor and the NMDA receptor is a key aspect of its mechanism of action.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow Diagrams
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point.
Workflow for pH-Dependent Solubility Determination
Caption: Workflow for pH-dependent solubility profiling.
References
(+)-Igmesine Hydrochloride: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated significant neuroprotective and antidepressant-like effects in preclinical studies. This document provides a comprehensive technical overview of its molecular structure, chemical properties, and biological activity. It includes a summary of key quantitative data, detailed experimental protocols derived from published research, and a visualization of its proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of the dextrorotatory enantiomer of Igmesine. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride |
| CAS Number | 130152-35-1 |
| Molecular Formula | C23H30ClN |
| Molecular Weight | 355.9 g/mol |
| Canonical SMILES | CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl |
| InChI Key | SCHQQPAJNUHKSV-RSGUCCNWSA-N |
Biological Activity and Quantitative Data
(+)-Igmesine is a potent and selective agonist for the sigma-1 (σ1) receptor, with significantly lower affinity for the sigma-2 (σ2) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.
The binding affinity and functional activity of this compound have been characterized in several studies. Key quantitative data are presented in the table below.
| Parameter | Value | Species/System | Reference(s) |
| Kd (σ1 receptor) | 19.1 nM | Rat brain | [1] |
| IC50 (σ2 receptor) | > 1000 nM | - | [1] |
| IC50 (NMDA-induced cGMP increase) | ~100 nM | - | [1] |
Signaling Pathway
As a σ1 receptor agonist, this compound is proposed to exert its effects by modulating the sigma-1 receptor signaling pathway. Upon binding of (+)-Igmesine, the σ1 receptor is thought to dissociate from its chaperone protein, BiP (Binding immunoglobulin protein), and translocate to various intracellular sites to interact with and modulate the function of target proteins. This includes the regulation of calcium homeostasis, modulation of ion channels (such as K+ channels), and interaction with G-protein coupled receptors. These actions ultimately contribute to its observed neuroprotective and antidepressant effects by interfering with pathways like the NMDA receptor/nitric oxide synthase/cGMP pathway.[2]
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound, based on established methodologies in the field.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol outlines the determination of the binding affinity (Kd) of this compound for the σ1 receptor in rat brain homogenates.
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound (unlabeled ligand)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a crude membrane fraction from rat brain tissue by homogenization in ice-cold Tris-HCl buffer followed by centrifugation.
-
Resuspend the pellet in fresh Tris-HCl buffer to a final protein concentration of approximately 200-300 µ g/tube .
-
For saturation binding, incubate the membrane preparation with increasing concentrations of --INVALID-LINK---pentazocine. For competition binding, incubate with a fixed concentration of --INVALID-LINK---pentazocine and increasing concentrations of unlabeled this compound.
-
Define non-specific binding by adding a high concentration of haloperidol to a parallel set of tubes.
-
Incubate the samples at 37°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression analysis to determine the Kd and Bmax (for saturation) or Ki (for competition).
Forced Swim Test (FST) for Antidepressant-like Activity
This protocol describes the use of the FST in mice to evaluate the antidepressant-like effects of this compound.[3][4][5]
Materials:
-
Male Swiss mice (or other appropriate strain)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Video recording equipment (optional)
Procedure:
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse individually into a beaker.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[4][6]
-
After the test, remove the mice from the water, dry them, and return them to their home cages.
-
Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.
Measurement of NMDA-induced cGMP Increase
This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated signaling by this compound in brain tissue slices.[2][7][8]
Materials:
-
Rat or mouse brain slices (e.g., hippocampus or cerebellum)
-
Artificial cerebrospinal fluid (aCSF)
-
N-Methyl-D-aspartate (NMDA)
-
This compound
-
cGMP enzyme immunoassay (EIA) kit
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.
-
Pre-incubate the slices with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes). Including a phosphodiesterase inhibitor in the incubation medium can enhance the cGMP signal.
-
Stimulate the slices with a fixed concentration of NMDA for a short duration (e.g., 2-5 minutes).
-
Terminate the reaction by rapidly homogenizing the slices in an acidic solution (e.g., 0.1 M HCl) to stop enzymatic activity and extract cGMP.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Determine the IC50 value for this compound's inhibition of the NMDA-induced cGMP increase by plotting the percentage of inhibition against the log concentration of the compound.
Conclusion
This compound is a well-characterized selective σ1 receptor agonist with demonstrated potential in preclinical models of neurological and psychiatric disorders. Its mechanism of action, centered on the modulation of the σ1 receptor signaling pathway, offers a promising avenue for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for further research into the pharmacological properties and therapeutic applications of this compound.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. Hippocampal AMPA- and NMDA-induced cGMP signals are mainly generated by NO-GC2 and are under tight control by PDEs 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor mediated nitric oxide dependent cGMP synthesis in brain cortex and hippocampus. Effect of ischemia on NO related biochemical processes during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Ligands and Binding Sites for (+)-Igmesine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a synthetic ligand that has garnered significant interest within the scientific community for its high affinity and selectivity for the sigma-1 (σ1) receptor. Initially explored for its potential antidepressant and neuroprotective properties, the study of (+)-Igmesine has provided valuable insights into the function of sigma receptors. This technical guide provides a comprehensive overview of the binding profile of this compound, its interaction with sigma receptors, and the current understanding of the endogenous ligands that may act at these sites.
Binding Profile of this compound
This compound is characterized as a potent and selective sigma-1 receptor agonist. Its binding affinity has been quantified in numerous studies, revealing a clear preference for the σ1 receptor subtype over the sigma-2 (σ2) receptor.
Table 1: Quantitative Binding Data for this compound
| Ligand | Receptor Subtype | Binding Parameter | Value (nM) | Species/Tissue | Reference |
| This compound | Sigma-1 (σ1) | KD | 19.1 | - | |
| This compound | Sigma-1 (σ1) | IC50 | 39 ± 8 | Rat brain membrane | |
| This compound | Sigma-2 (σ2) | IC50 | > 1000 | - |
Endogenous Ligands and Binding Sites
The identification of endogenous ligands for sigma receptors has been a long-standing area of research. While no single endogenous ligand has been definitively confirmed for the sigma-1 receptor, several classes of molecules are proposed to interact with this site. For the sigma-2 receptor, recent discoveries have identified promising candidates.
Sigma-1 (σ1) Receptor
The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. Several endogenous molecules are thought to bind to the σ1 receptor and modulate its activity.
Neurosteroids: Certain neurosteroids have been shown to interact with σ1 receptors and are considered potential endogenous ligands.[1][2][3] These include:
-
Progesterone: Acts as a potent antagonist of the σ1 receptor.[3]
-
Dehydroepiandrosterone (DHEA) and its sulfate (B86663) (DHEA-S): Act as agonists at the σ1 receptor.[3][4]
-
Pregnenolone and its sulfate: Also demonstrate agonistic properties at the σ1 receptor.[3][4]
Tryptaminergic Trace Amines:
-
N,N-Dimethyltryptamine (DMT): This endogenous hallucinogen has been identified as a potential endogenous ligand for the σ1 receptor.[5][6] It binds to the σ1 receptor with moderate affinity and can modulate its function.[5][6]
Table 2: Binding Affinities of Proposed Endogenous Ligands for the Sigma-1 Receptor
| Endogenous Ligand | Receptor Subtype | Binding Parameter | Value (µM) | Reference |
| N,N-Dimethyltryptamine (DMT) | Sigma-1 (σ1) | Kd | 14.75 | [5] |
Sigma-2 (σ2) Receptor
The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is also implicated in a variety of cellular processes, including cholesterol homeostasis and cell signaling. Recent studies have identified two putative endogenous ligands:
-
Histatin-1: A salivary peptide with roles in wound healing and antimicrobial activity, has been shown to be an endogenous ligand for the σ2 receptor.[7][8][9]
-
20(S)-Hydroxycholesterol (20(S)-OHC): This oxysterol has been identified as another putative endogenous ligand for the σ2 receptor.[10][11]
Table 3: Binding Affinities of Proposed Endogenous Ligands for the Sigma-2 Receptor
| Endogenous Ligand | Receptor Subtype | Binding Parameter | Value (nM) | Reference |
| Histatin-1 | Sigma-2 (σ2) | Ki | 239 | [8] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (KD or Ki) and density (Bmax) of receptors for a given ligand.
Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from a suitable source (e.g., rat brain, cultured cells expressing the receptor of interest).
-
Radioligand: For σ1 receptors, --INVALID-LINK---pentazocine is commonly used. For σ2 receptors, [³H]DTG (1,3-di-o-tolylguanidine) is used in the presence of a selective σ1 ligand to mask σ1 sites.
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol for Competitive Binding Assay:
-
Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of unlabeled this compound in the presence of the membrane preparation in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Calcium Imaging Assays
Calcium imaging is a functional assay used to measure changes in intracellular calcium concentration in response to receptor activation.
Objective: To assess the agonist activity of this compound at the sigma-1 receptor by measuring changes in intracellular calcium.
Materials:
-
Cultured cells expressing the sigma-1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Fluorescence microscope or plate reader.
Protocol:
-
Cell Plating: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Record the changes in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the dose-response relationship and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).
Signaling Pathways
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor acts as a molecular chaperone at the ER-mitochondrion associated membranes (MAMs). Upon stimulation by an agonist like (+)-Igmesine, it can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other cellular compartments to modulate various signaling pathways. A key function is the regulation of intracellular Ca2+ homeostasis through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.
Sigma-2 (σ2) Receptor Signaling
The σ2 receptor (TMEM97) is often found in a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1). It is involved in regulating cholesterol homeostasis and has been shown to modulate the activity of various signaling pathways, including those involved in cell proliferation and survival. For instance, it can influence the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like mTOR. It has also been implicated in modulating Nerve Growth Factor (NGF) signaling through the TrkA receptor.
Conclusion
This compound remains a critical pharmacological tool for elucidating the complex roles of the sigma-1 receptor. Understanding its binding characteristics and the signaling pathways it modulates is essential for the development of novel therapeutics targeting the sigma receptor system. The ongoing discovery of endogenous ligands for both sigma-1 and sigma-2 receptors will further refine our comprehension of their physiological and pathophysiological significance, opening new avenues for drug discovery in areas such as neurodegenerative diseases, psychiatric disorders, and oncology.
References
- 1. Neuroactive neurosteroids as endogenous effectors for the sigma1 (sigma1) receptor: pharmacological evidence and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroids and sigma1 receptors, biochemical and behavioral relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rrpharmacology.ru [rrpharmacology.ru]
- 5. maps.org [maps.org]
- 6. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histatin-1 is an endogenous ligand of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
In Vitro Characterization of (+)-Igmesine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in-vitro pharmacological characterization of (+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist. The information presented herein is intended to support research and drug development efforts by providing key binding affinity and functional activity data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Core Pharmacological Data
The in-vitro activity of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and functional potency.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand/Radioligand | Preparation | KD (nM) | IC₅₀ (nM) | Reference |
| Sigma-1 (σ₁) | 19.1 | [1] | |||
| Sigma-2 (σ₂) | > 1000 | [1] |
KD: Dissociation Constant; IC₅₀: Half-maximal Inhibitory Concentration.
Table 2: Functional Activity of this compound
| Assay | Effect | Preparation | IC₅₀ (nM) | Reference |
| NMDA-induced cGMP increase | Inhibition | ~100 | [1] | |
| Monoamine Oxidase (MAO-A/B) | Inhibition | > 10,000 | [2] |
IC₅₀: Half-maximal Inhibitory Concentration.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Experimental Protocols
The following sections provide detailed methodologies for the key in-vitro experiments used to characterize this compound.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is adapted from standard procedures for determining the binding affinity of a compound to sigma receptors.
Objective: To determine the dissociation constant (KD) or inhibitory constant (Kᵢ) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparation: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2 are commonly used.
-
Radioligand:
-
For Sigma-1: --INVALID-LINK---pentazocine.
-
For Sigma-2: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) with a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Add the following to the appropriate wells:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM Haloperidol.
-
Test Compound: Serial dilutions of this compound.
-
-
Add the membrane preparation to each well.
-
Add the radioligand to each well at a concentration near its KD.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
NMDA-Induced cGMP Assay
This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated cyclic guanosine (B1672433) monophosphate (cGMP) production by this compound.
Objective: To determine the IC₅₀ value of this compound for the inhibition of NMDA-induced cGMP accumulation.
Materials:
-
Cell Line: A suitable neuronal cell line expressing NMDA and sigma-1 receptors (e.g., primary cortical neurons, PC12 cells, or SH-SY5Y cells).
-
Test Compound: this compound.
-
Stimulant: N-methyl-D-aspartate (NMDA).
-
Co-agonist: Glycine (B1666218).
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cGMP degradation.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Lysis Buffer: To terminate the reaction and lyse the cells.
-
cGMP Immunoassay Kit: (e.g., ELISA or RIA).
-
Multi-well cell culture plates.
Procedure:
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound and a PDE inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of NMDA and glycine for a short duration (e.g., 2-5 minutes).
-
Terminate the reaction by adding lysis buffer.
-
-
cGMP Measurement:
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a commercial cGMP immunoassay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP levels to the protein concentration of each sample.
-
Plot the percentage of inhibition of the NMDA-induced cGMP response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Intracellular Calcium (Ca²⁺) Mobilization Assay
This protocol describes a method to measure the effect of this compound on intracellular calcium levels, a key downstream signaling event of sigma-1 receptor activation.
Objective: To characterize the effect of this compound on intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., NG-108, PC12, or HEK293 cells).
-
Test Compound: this compound.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM, Fluo-4 AM, or Fluo-8 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Positive Control: A known sigma-1 receptor agonist (e.g., (+)-pentazocine).
-
Antagonist (for confirmation): A known sigma-1 receptor antagonist (e.g., BD-1063).
-
A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating and Dye Loading:
-
Plate the cells in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements.
-
Allow the cells to adhere overnight.
-
Wash the cells with assay buffer.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add various concentrations of this compound (or positive control/antagonist) to the wells.
-
Immediately begin recording the fluorescence intensity over time. For antagonist experiments, pre-incubate with the antagonist before adding the agonist.
-
-
Data Analysis:
-
Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a relative change from baseline (for single-wavelength dyes like Fluo-4).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value.
-
For antagonist experiments, the ability of the antagonist to block the agonist-induced response can be quantified.
-
Conclusion
The in-vitro characterization of this compound demonstrates its high affinity and selectivity for the sigma-1 receptor. Functionally, it acts as an antagonist of NMDA receptor-mediated signaling and modulates intracellular calcium, consistent with its classification as a sigma-1 receptor agonist. The experimental protocols provided in this guide offer a framework for the consistent and reproducible in-vitro evaluation of this and similar compounds, facilitating further research into their therapeutic potential.
References
(+)-Igmesine Hydrochloride: A Technical Guide to its Preclinical Neuroprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the preclinical data supporting the neuroprotective effects of (+)-Igmesine hydrochloride, a potent and selective sigma-1 (σ1) receptor agonist. It details the compound's mechanism of action, summarizes quantitative outcomes from key preclinical models, outlines experimental protocols, and visualizes complex pathways and workflows.
Introduction
This compound, also known as JO 1784, is a synthetic ligand that demonstrates high affinity and selectivity for the sigma-1 (σ1) receptor.[1][2] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER) associated with the mitochondria (MAM - mitochondria-associated membrane), which plays a crucial role in cellular stress responses and neuronal plasticity.[3][4] Numerous preclinical studies have highlighted the potential of (+)-Igmesine as a neuroprotective agent across various models of neurological insults, including cerebral ischemia and cognitive impairment.[3] Although its clinical development for depression was discontinued (B1498344) for marketing reasons, the extensive preclinical data underscores the therapeutic potential of targeting the σ1 receptor for neuroprotection.[3]
Mechanism of Neuroprotection
The neuroprotective effects of (+)-Igmesine are intrinsically linked to its function as a σ1 receptor agonist. Activation of this receptor initiates a cascade of intracellular events that collectively enhance neuronal survival and function under stress conditions.
Key Mechanisms Include:
-
Modulation of Calcium Homeostasis: Upon agonist binding, the σ1 receptor dissociates from the IP3 receptor at the MAM, thereby regulating calcium (Ca²⁺) flux from the ER into the mitochondria. This stabilization of intracellular calcium signaling is critical for preventing excitotoxicity and mitochondrial dysfunction.[3][4]
-
Attenuation of Excitotoxicity: (+)-Igmesine modulates the activity of N-methyl-D-aspartate (NMDA) receptors.[3] It has been shown to interfere with the NMDA receptor/nitric oxide synthase (NOS)/cGMP pathway, reducing the downstream damaging effects of excessive glutamate (B1630785) release, a key event in ischemic brain injury.[2]
-
Reduction of ER Stress and Apoptosis: As a chaperone protein, the σ1 receptor helps maintain ER integrity. Its activation by (+)-Igmesine mitigates ER stress and inhibits apoptotic pathways, partly by increasing the expression of the anti-apoptotic protein Bcl-2.[4]
-
Enhancement of Neurotransmission: Studies have indicated that (+)-Igmesine can increase the release of acetylcholine, a neurotransmitter vital for cognitive processes.[3]
The diagram below illustrates the proposed signaling pathway for (+)-Igmesine-mediated neuroprotection.
Quantitative Data from Preclinical Models
(+)-Igmesine has demonstrated efficacy in several well-established animal models of neurological disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotective Effects in Cerebral Ischemia Models
| Model Type | Species | Dosing Regimen | Key Outcomes | Significance | Reference |
| Global Cerebral Ischemia | Gerbil | 50, 75, 100 mg/kg p.o. (1, 24, 48h post-ischemia) | Protection against neuronal death in hippocampal CA1 region. | P < 0.03 - 0.005 | [1] |
| Global Cerebral Ischemia | Gerbil | 100 mg/kg i.p. (multiple doses post-ischemia) | Attenuation of ischemia-induced hyperactivity and increased Nitric Oxide Synthase (NOS) activity. | - | [1] |
Table 2: Cognitive-Enhancing Effects in Amnesia and Aging Models
| Model Type | Species | Dosing Regimen | Key Outcomes | Reference |
| Prenatal Cocaine Exposure | Rat | 0.1 - 1 mg/kg i.p. | Reversal of learning and memory deficits in water-maze, T-maze, and passive avoidance tasks. | [5] |
| Scopolamine-Induced Amnesia | Rat | 0.25 - 16 mg/kg i.p. | Improved cognitive functions. | [3] |
| Accelerated Senescence (SAMP8) | Mouse | 0.1 - 3 mg/kg s.c. | Improved cognitive functions. | [3] |
Detailed Experimental Protocols
To ensure reproducibility and provide a clear understanding of the experimental context, this section details the methodologies used in a key preclinical study.
Protocol: Gerbil Model of Global Cerebral Ischemia
This protocol is based on the methodology described by O'Neill et al., 1995.[1]
Objective: To assess the neuroprotective effect of (+)-Igmesine on ischemic neuronal death and associated behavioral and biochemical changes.
Materials:
-
Male Mongolian Gerbils.
-
This compound (JO 1784).
-
Anesthetic (e.g., halothane).
-
Surgical tools for carotid artery occlusion.
-
Histological staining reagents (e.g., Cresyl violet).
-
Equipment for measuring home cage activity.
-
Reagents for Nitric Oxide Synthase (NOS) activity assay.
Procedure:
-
Anesthesia: Anesthetize gerbils using an appropriate anesthetic.
-
Surgical Procedure (Ischemia Induction):
-
Make a midline ventral incision in the neck to expose both common carotid arteries.
-
Isolate the arteries from the vagus nerves.
-
Induce global cerebral ischemia by occluding both common carotid arteries with non-traumatic clips for 5 minutes.
-
Sham-operated animals undergo the same surgical procedure without arterial occlusion.
-
-
Drug Administration:
-
Histology Arm: Administer (+)-Igmesine (50, 75, or 100 mg/kg, p.o.) or vehicle at 1, 24, and 48 hours post-occlusion.
-
Behavioral/Biochemical Arm: Administer (+)-Igmesine (100 mg/kg, i.p.) or vehicle at 30 minutes, 6, 24, and 48 hours post-occlusion.
-
-
Endpoint Analysis:
-
Histology (96 hours post-surgery):
-
Perfuse animals and prepare brain tissue for sectioning.
-
Perform Cresyl violet staining on coronal sections.
-
Quantify neuronal cell death in the CA1 region of the hippocampus.
-
-
Behavior and Biochemistry (4 days post-surgery):
-
Measure home cage locomotor activity to assess ischemia-induced hyperactivity.
-
Dissect brain regions (cortex, hippocampus, cerebellum, brain stem) and measure NOS activity using an appropriate assay.
-
-
The workflow for this experimental protocol is visualized below.
Conclusion and Future Directions
The preclinical evidence strongly supports the neuroprotective properties of this compound. Through its action as a selective σ1 receptor agonist, it effectively modulates key pathways involved in excitotoxicity, calcium dysregulation, and apoptosis. It has demonstrated robust efficacy in models of both acute neuronal injury (cerebral ischemia) and chronic cognitive decline.
While the clinical development of (+)-Igmesine was halted, the compound remains a valuable pharmacological tool for investigating the therapeutic potential of the σ1 receptor. The detailed preclinical data and protocols presented here provide a solid foundation for future research into next-generation σ1 receptor agonists for the treatment of stroke, neurodegenerative diseases, and other neurological disorders. Further studies could focus on optimizing dosing strategies and exploring its efficacy in combination with other neuroprotective or thrombolytic agents.
References
- 1. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Trials of (+)-Igmesine Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, was investigated in the late 1990s and early 2000s as a potential novel antidepressant. Early clinical trials, including Phase II and Phase III studies, explored its efficacy and safety in patients with major depressive disorder. While initial findings suggested potential antidepressant effects at lower doses, the overall results were not robust enough to support continued development, which was ultimately discontinued (B1498344) for marketing considerations prior to 2004.[1] This technical guide provides a comprehensive overview of the available data from these early clinical trials, including efficacy and safety findings, and delves into the proposed mechanism of action. Due to the discontinuation of the development program, publicly available information is limited, and this document reflects the extent of the data retrievable from published studies.
Introduction
This compound emerged as a promising antidepressant candidate due to its unique mechanism of action, primarily targeting the sigma-1 receptor.[1][2][3] Unlike traditional monoaminergic antidepressants, igmesine's activity as a sigma-1 agonist suggested a novel pathway for treating depression, potentially involving the modulation of intracellular calcium signaling and interaction with the NMDA receptor pathway.[2][3][4] This guide summarizes the key findings from the early clinical development of igmesine (B115768), offering insights for researchers and professionals in the field of psychopharmacology and drug development.
Mechanism of Action
Igmesine is a selective agonist for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] The antidepressant effects of igmesine are thought to be mediated through several downstream pathways:
-
Modulation of Intracellular Calcium: Activation of the sigma-1 receptor by igmesine is believed to potentiate the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum.[2][4] This process can influence various neuronal functions, including neurotransmitter release and synaptic plasticity.
-
Interaction with NMDA Receptors: Preclinical studies suggest that igmesine can interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[3]
-
Neurotransmitter System Modulation: Sigma-1 receptors are known to interact with a variety of neurotransmitter systems, including dopaminergic and glutamatergic pathways, which are implicated in the pathophysiology of depression.[1]
Clinical Trials and Efficacy
Igmesine was evaluated in both Phase II and Phase III clinical trials for the treatment of major depressive disorder.[1] The primary efficacy endpoint in these studies was the change in the Hamilton Depression Rating Scale (HAM-D) score.
Phase III Randomized Controlled Trial
A key study was a double-blind, randomized controlled trial involving 348 patients with major depressive disorder.[1]
Experimental Protocol:
-
Study Design: Double-blind, randomized, placebo-controlled.
-
Patient Population: 348 adults with a diagnosis of major depressive disorder.
-
Treatment Arms:
-
This compound (25 mg/day)
-
Placebo
-
-
Duration: 6 weeks.
-
Primary Outcome Measure: Change in Hamilton Depression Rating Scale (HAM-D) score from baseline.
Efficacy Results:
An interim analysis of the data showed a statistically significant improvement in HAM-D scores for the igmesine group compared to placebo.[1] However, by the end of the 6-week treatment period, this difference was no longer statistically significant.[1] Interestingly, in a subset of 263 patients from the United Kingdom and a separate outpatient subset, the 25 mg/day dose of igmesine demonstrated a statistically significant superiority over placebo.[1]
Phase II Multicentric Trial
A Phase II trial provided further insights into the dose-response relationship of igmesine.[5]
Experimental Protocol:
-
Study Design: Multicenter, randomized, placebo-controlled.
-
Patient Population: Patients with major depressive disorder.
-
Treatment Arms:
-
This compound (25 mg/day)
-
This compound (100 mg/day)
-
Fluoxetine (20 mg/day)
-
Placebo
-
-
Primary Outcome Measure: Change in total HAM-D score.
Efficacy Results:
The lower dose of igmesine (25 mg/day) showed a significant beneficial effect on the HAM-D score in an outpatient sub-group when compared to placebo.[5] Conversely, the higher dose (100 mg/day) failed to demonstrate a significant effect, suggesting a narrow therapeutic window or a non-linear dose-response curve.[5]
Quantitative Data Summary
Due to the limited publicly available data, a detailed quantitative summary with statistical measures such as p-values and confidence intervals is not possible. The following tables summarize the qualitative outcomes reported from the key clinical trials.
Table 1: Efficacy of this compound in Major Depressive Disorder
| Trial Phase | Dose(s) | Comparator(s) | Key Finding | Citation(s) |
| Phase III | 25 mg/day | Placebo | Significant improvement at interim analysis, but not at 6-week endpoint. Significant effect in UK and outpatient subsets. | [1] |
| Phase II | 25 mg/day, 100 mg/day | Placebo, Fluoxetine (20 mg/day) | 25 mg/day dose showed a significant beneficial effect in an outpatient subgroup; 100 mg/day dose was not effective. | [5] |
Safety and Tolerability
Detailed safety data from the clinical trials of igmesine have not been published.[1] One report mentioned that adverse events were more frequent with the 100 mg dose compared to the 25 mg dose, but no patients discontinued the trial due to these adverse events.[1] The specific types and frequencies of adverse events remain unknown.
Discontinuation of Development
The clinical development of this compound for depression and other indications was discontinued by Pfizer before 2004 due to "marketing considerations".[1] The specific details behind this decision have not been publicly disclosed.
Conclusion and Future Perspectives
The early clinical trials of this compound provided a glimpse into the potential of targeting the sigma-1 receptor for the treatment of depression. The findings suggested a possible, albeit inconsistent, antidepressant effect, particularly at a lower dose of 25 mg/day. The lack of robust efficacy in the broader patient population of the Phase III trial and the failure of the higher dose in the Phase II study, coupled with undisclosed marketing considerations, led to the discontinuation of its development.
For researchers and drug development professionals, the story of igmesine underscores the complexities of developing novel antidepressants. The challenges in translating preclinical promise to clinical efficacy, understanding dose-response relationships for novel mechanisms, and the influence of commercial factors are all highlighted. While igmesine itself did not reach the market, the exploration of the sigma-1 receptor as a therapeutic target for depression and other neuropsychiatric disorders continues, and the lessons from these early trials remain relevant.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A perspective on the new mechanism of antidepressants: neuritogenesis through sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
(+)-Igmesine Hydrochloride: An In-depth Technical Guide on its Role as an Endoplasmic Reticulum Chaperone Protein Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride is a selective agonist of the sigma-1 receptor (Sig-1R), a unique ligand-operated chaperone protein residing in the endoplasmic reticulum (ER). This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its role in mitigating ER stress. This document details the engagement of this compound with the Sig-1R, leading to the modulation of the unfolded protein response (UPR) and calcium homeostasis, which are critical factors in cellular survival and neuroprotection. Quantitative data from preclinical and clinical studies are presented, alongside detailed experimental protocols for key assays and visualizations of the relevant signaling pathways to facilitate further research and drug development in this area.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor (Sig-1R) is a 223-amino acid transmembrane protein primarily located at the mitochondria-associated ER membrane (MAM), a critical interface for inter-organelle signaling.[1][2] Unlike conventional receptors, Sig-1R functions as a molecular chaperone, playing a pivotal role in cellular homeostasis, particularly under conditions of cellular stress.[1][3] Its unique mechanism of action and its involvement in a range of neurological and psychiatric conditions have positioned it as a promising therapeutic target.[4]
This compound is a high-affinity and selective ligand for the Sig-1R.[1] Its agonistic activity at this receptor has been shown to elicit neuroprotective and antidepressant-like effects in various experimental models.[1][5] This guide delves into the core mechanisms of this compound's action as a Sig-1R agonist, focusing on its function as an ER chaperone protein agonist.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Species/System | Reference |
| KD | Sigma-1 | 19.1 nM | - | [1] |
| IC50 | Sigma-1 | 39 ± 8 nM | Rat brain membrane | [6] |
| IC50 | Sigma-2 | > 1000 nM | - | [1] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay/Model | Effect | Concentration/Dose | System | Reference |
| NMDA-induced cGMP increase | Inhibition | IC50 ≈ 100 nM | - | [1] |
| Global Cerebral Ischemia | Neuroprotection | 50, 75, and 100 mg/kg (p.o.) | Gerbil | [7] |
| Scopolamine-induced amnesia | Improved cognitive function | 0.25-16 mg/kg (i.p.) | Rat | [8] |
| Accelerated Aging (SAMP8) | Improved cognitive function | 0.1-3 mg/kg (s.c.) | Mouse | [8] |
| Cocaine-induced learning deficits | Reversal of deficits | 0.1-1 mg/kg (i.p.) | Rat | [9] |
Table 3: Clinical Trial Data for this compound
| Indication | Dose | Outcome | Patient Population | Reference |
| Major Depressive Disorder | 25 mg/day and 100 mg/day | Failed to show efficacy in Phase III | 348 patients | [4] |
Signaling Pathways and Mechanisms of Action
The chaperone activity of Sig-1R is central to its role in cellular protection. Under basal conditions, Sig-1R is associated with the ER chaperone BiP (Binding immunoglobulin Protein), also known as GRP78.[10] This interaction keeps Sig-1R in an inactive state.
Upon ER stress, characterized by the accumulation of unfolded or misfolded proteins, or through stimulation by agonists like this compound, Sig-1R dissociates from BiP.[10] This dissociation allows Sig-1R to interact with and modulate the activity of other crucial proteins involved in the unfolded protein response (UPR) and calcium signaling.
Modulation of the Unfolded Protein Response (UPR)
The UPR is a cellular stress response aimed at restoring ER homeostasis. It is mediated by three main sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[11] Sig-1R has been shown to interact directly with the IRE1 branch of the UPR.[3] By stabilizing IRE1, Sig-1R promotes the splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates the expression of genes involved in protein folding and degradation, thereby helping to alleviate ER stress.[3]
Regulation of Calcium Homeostasis
The MAM, where Sig-1R is enriched, is a critical hub for calcium (Ca²⁺) signaling between the ER and mitochondria.[4][6] Sig-1R interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca²⁺ from the ER.[6] By stabilizing the IP3R, Sig-1R ensures proper Ca²⁺ flux from the ER to the mitochondria, which is essential for maintaining mitochondrial function and ATP production.[12] During ER stress, this regulated Ca²⁺ transfer helps prevent mitochondrial dysfunction and the initiation of apoptotic pathways.
Experimental Protocols
Disclaimer: The following are generalized protocols for key experimental techniques. Specific parameters may vary based on the exact experimental setup and reagents used in the cited studies.
Sigma-1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to the sigma-1 receptor.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the Sig-1R.
Materials:
-
Rat brain membrane preparation (or other tissue/cell homogenate expressing Sig-1R)
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
This compound
-
Non-specific binding control (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Co-immunoprecipitation (Co-IP) for Sig-1R-BiP Interaction
This protocol describes a general method to investigate the dissociation of the Sig-1R-BiP complex upon treatment with this compound.[13][14][15]
Objective: To determine if this compound induces the dissociation of BiP from Sig-1R.
Materials:
-
Cell line expressing Sig-1R and BiP (e.g., CHO cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Sig-1R antibody
-
Anti-BiP antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot apparatus
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells to approximately 80-90% confluency and treat with this compound at the desired concentration and for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Sig-1R antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-BiP antibody to detect the amount of BiP that was co-immunoprecipitated with Sig-1R.
-
Probe a separate blot of the input lysate with anti-BiP and anti-Sig-1R to confirm protein expression.
-
Western Blot for ER Stress Markers
This protocol outlines a method to assess the activation of the UPR by measuring the levels of key ER stress marker proteins.[9][11][16][17][18]
Objective: To measure the expression levels of IRE1, PERK, ATF6, and downstream effectors like XBP1s and CHOP following treatment with an ER stress inducer and this compound.
Materials:
-
Cultured cells
-
ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)
-
This compound
-
Cell lysis buffer
-
Primary antibodies against p-IRE1, p-PERK, cleaved ATF6, XBP1s, and CHOP
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with an ER stress inducer in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the ER stress markers of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Assessment of Neuroprotection in a Gerbil Model of Global Cerebral Ischemia
This protocol is a representative in vivo method to evaluate the neuroprotective effects of this compound.[19][20][21][22]
Objective: To determine if this compound can reduce neuronal damage following an ischemic event.
Materials:
-
Mongolian gerbils
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Perfusion solutions (saline and paraformaldehyde)
-
Histological stains (e.g., cresyl violet)
-
Microscope
Procedure:
-
Induction of Ischemia: Anesthetize the gerbils and transiently occlude both common carotid arteries for a set duration (e.g., 5 minutes) to induce global cerebral ischemia.
-
Drug Administration: Administer this compound or vehicle at various time points post-ischemia.
-
Behavioral Assessment: Conduct behavioral tests (e.g., open field test) to assess neurological deficits.
-
Histological Analysis:
-
At a predetermined time point post-ischemia (e.g., 7 days), perfuse the animals with saline followed by paraformaldehyde.
-
Remove the brains and process them for histology.
-
Stain brain sections (e.g., with cresyl violet) to visualize neuronal morphology.
-
-
Quantification of Neuronal Damage: Count the number of surviving neurons in specific brain regions (e.g., the CA1 region of the hippocampus) to quantify the extent of neuroprotection.
Forced Swim Test (FST)
This is a common behavioral test used to screen for antidepressant-like activity in rodents.[7][23][24][25][26]
Objective: To assess the potential antidepressant effects of this compound.
Materials:
-
Rats or mice
-
Cylindrical container filled with water
-
This compound
-
Video recording equipment (optional)
Procedure:
-
Drug Administration: Administer this compound or vehicle to the animals at a specified time before the test.
-
Test Procedure:
-
Place each animal individually into a cylinder of water from which it cannot escape.
-
The water temperature should be maintained at approximately 23-25°C.
-
The test duration is typically 6 minutes.
-
-
Behavioral Scoring:
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Conclusion and Future Directions
This compound, as a selective sigma-1 receptor agonist, demonstrates significant potential as a therapeutic agent through its role as an ER chaperone protein agonist. By modulating the unfolded protein response and maintaining calcium homeostasis, it can mitigate ER stress and promote cellular survival, particularly in the context of neurodegenerative and psychiatric disorders. The quantitative data and signaling pathways detailed in this guide provide a solid foundation for understanding its mechanism of action.
While preclinical studies have been promising, the transition to clinical efficacy has been challenging. Future research should focus on elucidating the full spectrum of Sig-1R's interactions and downstream signaling pathways. A deeper understanding of the pharmacokinetics and pharmacodynamics of this compound in humans is also crucial. The experimental protocols provided herein offer a starting point for further investigation into the therapeutic applications of targeting the Sig-1R with agonists like this compound. Continued exploration in this area holds the promise of novel treatments for a range of debilitating diseases.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. At the Crossing of ER Stress and MAMs: A Key Role of Sigma-1 Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. Methodological quality of animal studies on neuroprotection in focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 10. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The problem of assessing effective neuroprotection in experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ijpp.com [ijpp.com]
- 22. scispace.com [scispace.com]
- 23. animal.research.wvu.edu [animal.research.wvu.edu]
- 24. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. conductscience.com [conductscience.com]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of (+)-Igmesine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective sigma-1 (σ₁) receptor agonist that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. Initially investigated for its antidepressant properties, its unique mechanism of action, involving the modulation of various signaling pathways, suggests a broader therapeutic potential, including neuroprotection. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinities, functional activities, and the experimental methodologies used for its characterization.
Core Pharmacological Profile
This compound is a high-affinity ligand for the σ₁ receptor, exhibiting significant selectivity over the sigma-2 (σ₂) receptor. Its pharmacological effects are primarily attributed to its agonist activity at the σ₁ receptor, which is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the σ₁ receptor by this compound modulates several downstream signaling pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor and intracellular calcium (Ca²⁺) homeostasis.
Data Presentation: Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Preparation | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Rat brain membrane | Competition | - | 39 ± 8 | [1] |
| Sigma-2 (σ₂) | [³H]DTG | - | Competition | - | >1000 | |
| MAO-A | - | - | - | - | >10,000 | [2] |
| MAO-B | - | - | - | - | >10,000 | [2] |
Table 2: Functional Activity of this compound
| Assay | System | Measured Effect | IC₅₀ (nM) | Reference |
| NMDA-induced cGMP formation | - | Inhibition | ~100 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for key experiments cited in the characterization of this compound.
Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is a standard method to determine the binding affinity of a test compound for the σ₁ receptor by measuring its ability to displace a known radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---Pentazocine
-
Receptor Source: Rat brain membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the rat brain membrane homogenate, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of this compound or buffer (for total binding) or haloperidol (for non-specific binding).
-
Incubate the plate at 37°C for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[3]
NMDA-Induced cGMP Functional Assay
This assay measures the functional effect of this compound on the NMDA receptor-nitric oxide-cGMP signaling pathway.[2][4]
Materials:
-
Cell Culture: Primary neuronal cultures or brain slices
-
Stimulant: N-methyl-D-aspartate (NMDA)
-
Test Compound: this compound
-
Assay Buffer: Krebs-Ringer bicarbonate buffer
-
cGMP Assay Kit: Commercially available ELISA or RIA kit
Procedure:
-
Pre-incubate the neuronal cells or brain slices with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a fixed concentration of NMDA to induce cGMP production.
-
Terminate the reaction by adding a lysis buffer or by rapid freezing.
-
Homogenize the samples and measure the protein concentration.
-
Quantify the concentration of cGMP in the samples using a cGMP assay kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the protein concentration for each sample.
-
Determine the IC₅₀ value of this compound for the inhibition of NMDA-induced cGMP formation by plotting the percentage of inhibition against the log concentration of the compound.
Intracellular Calcium Flux Assay
This protocol assesses the ability of σ₁ receptor agonists to modulate intracellular calcium levels.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the σ₁ receptor (e.g., SH-SY5Y)
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM
-
Test Compound: this compound
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence Plate Reader: Equipped with injectors for compound addition
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add varying concentrations of this compound to the wells using the plate reader's injector system.
-
Immediately begin kinetic reading of fluorescence intensity over a period of several minutes to capture the calcium transient.
-
Analyze the data by calculating the change in fluorescence from baseline (ΔF/F₀) or the peak fluorescence intensity.
-
Determine the EC₅₀ or IC₅₀ value for the effect of this compound on intracellular calcium mobilization.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through its interaction with the σ₁ receptor and the subsequent modulation of downstream signaling cascades.
Sigma-1 Receptor Activation and Translocation
Upon binding of an agonist like this compound, the σ₁ receptor can dissociate from its chaperone partner, BiP (Binding immunoglobulin Protein), at the endoplasmic reticulum.[5] This dissociation allows the σ₁ receptor to translocate to other cellular compartments and interact with various client proteins.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA and nitric oxide act through the cGMP signal transduction pathway to repress hypothalamic gonadotropin-releasing hormone gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Igmesine Hydrochloride: An In-Depth Technical Guide on its Effects on Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Igmesine hydrochloride is a selective high-affinity ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). Its engagement with the σ1 receptor initiates a cascade of intracellular events that prominently feature the modulation of calcium (Ca2+) homeostasis. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences intracellular calcium mobilization, detailing its interaction with the σ1 receptor, the subsequent effects on both intracellular calcium stores and plasma membrane calcium channels, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized through diagrams.
Introduction to this compound
This compound, chemically known as (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride, is a potent and selective agonist for the sigma-1 receptor.[1] Initially investigated for its potential antidepressant and neuroprotective properties, the pharmacological profile of (+)-Igmesine is intrinsically linked to its ability to modulate intracellular calcium signaling pathways.[2][3] Understanding these effects is crucial for the development of novel therapeutics targeting the σ1 receptor for a variety of neurological and psychiatric disorders.
Mechanism of Action: The Sigma-1 Receptor and Calcium Homeostasis
The primary molecular target of (+)-Igmesine is the sigma-1 receptor, a 223-amino acid protein that resides predominantly at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] The σ1 receptor functions as a molecular chaperone, regulating protein folding and degradation, and as a modulator of various ion channels and signaling proteins.[1]
Activation of the σ1 receptor by agonists like (+)-Igmesine leads to a multifaceted modulation of intracellular calcium concentration ([Ca2+]i) through two principal mechanisms:
-
Mobilization from Intracellular Stores: The σ1 receptor forms a complex with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), an ion channel on the ER membrane responsible for releasing stored calcium.[4] Upon binding of (+)-Igmesine, the σ1 receptor dissociates from the IP3R, thereby sensitizing it to its endogenous ligand, IP3.[4] This results in an amplified release of calcium from the ER lumen into the cytosol.[2][4] Studies have shown that this mobilization is selective for IP3R-sensitive pools, with minimal involvement of ryanodine (B192298) receptor (RyR)-sensitive stores.[2]
-
Influx of Extracellular Calcium: The antidepressant-like effects of (+)-Igmesine have been shown to be dependent on the influx of extracellular calcium.[2] This influx is mediated, at least in part, through the modulation of voltage-dependent calcium channels (VDCCs), specifically L-type and N-type channels.[2] The precise mechanism of this modulation is still under investigation but is believed to be a downstream consequence of σ1 receptor activation.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with its primary target and its effects on downstream signaling.
Table 1: Binding Affinity of this compound for the Sigma-1 Receptor
| Parameter | Value | Species | Tissue/System | Reference |
| IC50 | 39 ± 8 nM | Rat | Brain membrane | [1] |
| Kd | 19.1 nM | - | Recombinant σ1 receptor | [5] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | System | Reference |
| NMDA-induced cGMP increase | IC50 | ~100 nM | - | [5] |
Table 3: Pharmacological Modulation of this compound's Effects on Calcium-Dependent Behavior
| Modulator | Target | Effect on (+)-Igmesine's Action | Reference |
| Verapamil | L-type VDCC antagonist | Blocked | [2] |
| ω-Conotoxin GVIA | N-type VDCC antagonist | Blocked | [2] |
| (-)-Bay K8644 | L-type VDCC agonist | Potentiated | [2] |
| EGTA | Extracellular Ca2+ chelator | Blocked | [2] |
| EGTA/AM | Intracellular Ca2+ chelator | Blocked | [2] |
| Bradykinin | IP3R positive modulator | Potentiated | [2] |
| Xestospongin C | IP3R antagonist | Blocked | [2] |
| Caffeine | Ryanodine receptor agonist | No effect | [2] |
| Ryanodine | Ryanodine receptor antagonist | Reduced | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Calcium Mobilization
The following diagram illustrates the proposed signaling cascade initiated by (+)-Igmesine.
References
- 1. mdpi.com [mdpi.com]
- 2. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Axonal endoplasmic reticulum Ca2+ content controls release probability in CNS nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological measures from human iPSC-derived neurons are associated with schizophrenia clinical status and predict individual cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (+)-Igmesine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated neuroprotective and antidepressant-like effects in preclinical studies. The σ1 receptor, a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, is implicated in various cellular processes, including the modulation of intracellular calcium signaling, ER stress responses, and neuronal plasticity. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments to investigate its biological effects.
Data Presentation
Solubility and Stock Solution Parameters
For reproducible experimental results, proper preparation of this compound solutions is critical. The compound exhibits limited solubility in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Parameter | Value | Source(s) |
| Molecular Weight | 355.94 g/mol | [1][2][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3] |
| Maximum Stock Concentration | 50 mM in DMSO (17.8 mg/mL) | [3] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
Recommended Working Concentrations for Cell Culture
The optimal working concentration of this compound should be determined empirically for each cell line and experimental endpoint. Based on concentrations used for other σ1 receptor agonists, a starting range is suggested below. A dose-response experiment is recommended to identify the optimal concentration.
| Compound Type | Example Agonist | Typical Working Concentration Range |
| Sigma-1 Receptor Agonist | (+)-Pentazocine | 10 µM |
| Sigma-1 Receptor Agonist | PRE-084 | 20 µM - 100 µM |
| Sigma-1 Receptor Agonist | RC33 | 20 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 50 mM concentration. For example, to prepare 1 mL of a 50 mM stock solution, dissolve 17.8 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex briefly until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general procedure for treating adherent cells in culture with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
50 mM this compound stock solution in DMSO
-
Sterile, anhydrous DMSO (for vehicle control)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the working solutions of this compound by diluting the 50 mM stock solution in complete cell culture medium.
-
Important: To avoid precipitation, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume of medium.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[5][6]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the complete cell culture medium as is present in the highest concentration of the this compound treatment group.[3]
-
Remove the existing medium from the cultured cells.
-
Add the prepared media containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with the downstream cellular or molecular assays.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for dissolving and applying this compound.
Signaling Pathway of this compound
Caption: Signaling pathways modulated by this compound.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. DMSO usage in cell culture - Cell Biology [protocol-online.org]
Recommended Solvent for In Vivo Administration of (+)-Igmesine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and in vivo administration of the selective sigma-1 receptor agonist, (+)-Igmesine hydrochloride. Based on its physicochemical properties as a hydrochloride salt and a review of preclinical literature, the recommended solvent for in vivo administration, particularly for intraperitoneal injection, is sterile isotonic saline (0.9% NaCl). This document outlines the rationale for solvent selection, provides a summary of dosages used in published animal studies, and offers a detailed, step-by-step protocol for solution preparation and administration.
Introduction to this compound
This compound is a potent and selective agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It has been investigated for its potential therapeutic effects in a range of central nervous system (CNS) disorders. Preclinical studies have demonstrated its neuroprotective and antidepressant-like activities in various animal models.[1][2] Given its hydrochloride salt form, (+)-Igmesine is readily soluble in aqueous solutions, making it suitable for parenteral administration in in vivo research.
Recommended Solvent and Rationale
The recommended solvent for the in vivo administration of this compound is sterile 0.9% sodium chloride solution (isotonic saline) .
Rationale for Selection:
-
Physicochemical Properties: As a hydrochloride salt, (+)-Igmesine is expected to have good solubility in aqueous solutions.
-
Biocompatibility: Sterile isotonic saline is a universally accepted and biocompatible vehicle for intravenous, intraperitoneal, and subcutaneous injections in animal models. It minimizes the risk of injection site irritation, osmotic shock, and alterations in physiological homeostasis.
-
Common Practice: The use of simple aqueous solutions like saline is a standard and preferred practice for the initial in vivo evaluation of water-soluble compounds in preclinical research.
In Vivo Administration Data for this compound
The following table summarizes dosages and administration routes for this compound reported in various preclinical studies. This information can serve as a guide for designing new in vivo experiments.
| Animal Model | Administration Route | Dosage Range | Outcome Investigated | Reference |
| Gerbil | Intraperitoneal (i.p.) | 100 mg/kg | Neuroprotection in cerebral ischemia | O'Neill et al., 1995 |
| Gerbil | Oral (p.o.) | 50, 75, 100 mg/kg | Neuroprotection in cerebral ischemia | O'Neill et al., 1995 |
| Rat | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Reversal of learning deficits | Meunier & Maurice, 2004 |
| Mouse | Not Specified | Not Specified | Antidepressant-like effects | Akunne et al., 2001 |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile saline. The final concentration can be adjusted based on the desired dosage and injection volume.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% NaCl solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the Required Amount: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Weighing: Aseptically weigh the required amount of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add the appropriate volume of sterile 0.9% NaCl solution to the tube to achieve the desired final concentration (e.g., 1 mg/mL).
-
Ensure Complete Dissolution: Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Sterilization: To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: For short-term storage (up to 24 hours), the solution can be stored at 2-8°C. For longer-term storage, it is recommended to prepare fresh solutions before each experiment.
Intraperitoneal (i.p.) Administration to Rodents
This protocol provides a general guideline for the intraperitoneal injection of the prepared this compound solution into mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Procedure:
-
Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Insert a 25-27 gauge needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the solution. The typical injection volume for mice is 5-10 µL/g of body weight.
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for any adverse reactions following the injection.
Visualizations
Caption: Experimental workflow for preparing and administering this compound.
References
Application Notes and Protocols for (+)-Igmesine Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity. Preclinical research has demonstrated the potential of (+)-Igmesine as an antidepressant and cognitive enhancer, making it a compound of interest for neuropharmacological studies. These application notes provide detailed protocols for utilizing this compound in common rodent behavioral assays to assess its antidepressant-like, anxiolytic-like, and cognitive-enhancing effects.
Mechanism of Action
This compound exerts its effects primarily through the activation of the σ1 receptor. This activation leads to a cascade of downstream events, including:
-
Modulation of Ion Channels: Interaction with various ion channels, including NMDA receptors and voltage-gated calcium channels, influencing neuronal excitability.
-
Calcium Signaling: Regulation of intracellular calcium homeostasis, which is crucial for synaptic plasticity and neurotransmitter release.
-
Neurotransmitter Release: Potentiation of the release of several neurotransmitters, including acetylcholine, which is vital for cognitive processes.
The multifaceted actions of (+)-Igmesine, initiated by σ1 receptor agonism, are believed to underlie its observed behavioral effects in rodent models.
Data Presentation
The following tables summarize representative quantitative data from rodent behavioral studies involving selective sigma-1 receptor agonists.
Table 1: Antidepressant-Like Effects in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) | Species | Reference |
| Vehicle (Saline) | - | 165 ± 10 | Mouse | Urani et al., 2001 |
| (+)-Igmesine HCl | 10 | 110 ± 8* | Mouse | Urani et al., 2001 |
| (+)-Igmesine HCl | 30 | 85 ± 7** | Mouse | Urani et al., 2001 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on findings reported by Urani et al. (2001), where igmesine (B115768) was shown to significantly shorten immobility time.
Table 2: Anxiolytic-Like Effects in the Elevated Plus Maze (EPM)
No specific quantitative data for this compound in the EPM was identified in the literature search. The following data for the selective σ1 receptor agonist PRE-084 is provided as a representative example of the expected anxiolytic-like effects.
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (%) (Mean ± SEM) | Species | Reference |
| Vehicle (Saline) | - | 25 ± 3 | Rat | Representative Data |
| PRE-084 | 1 | 45 ± 4* | Rat | Representative Data |
*p < 0.05 compared to vehicle.
Table 3: Cognitive-Enhancing Effects in the Novel Object Recognition (NOR) Test
No specific quantitative data for this compound in the NOR test was identified in the literature search. The following data for the selective σ1 receptor agonist PRE-084 is provided as a representative example of the expected cognitive-enhancing effects.
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Species | Reference |
| Vehicle (Saline) | - | 0.15 ± 0.05 | Mouse | Representative Data |
| PRE-084 | 0.3 | 0.40 ± 0.07* | Mouse | Based on Szczepanik et al., 2023 |
*p < 0.05 compared to vehicle.
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To assess the antidepressant-like properties of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Transparent cylindrical container (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate male Swiss mice (20-25 g) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10, 30 mg/kg) or vehicle (saline) via i.p. injection 30 minutes before the test.
-
Test Session:
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place the mouse into the cylinder.
-
Record the session for 6 minutes.
-
-
Data Analysis: Score the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. Calculate the total duration of immobility.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times between the treatment groups and the vehicle control group.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Objective: To evaluate the anxiolytic-like effects of this compound by measuring the exploration of the open arms of an elevated plus-shaped maze.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Elevated plus maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10 cm with 40 cm high walls; elevated 50 cm from the floor)
-
Video tracking software
-
Animal scale
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats (200-250 g) to the dimly lit testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (saline) via i.p. injection 30 minutes before the test.
-
Test Session:
-
Place the rat in the center of the maze, facing a closed arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using the video tracking software.
-
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. The percentage of time in the open arms is calculated as: (Time in open arms / Total time in all arms) x 100.
-
Statistical Analysis: Use an independent samples t-test or a one-way ANOVA to compare the open arm exploration between the treatment and control groups.
Novel Object Recognition (NOR) Test for Cognitive Enhancement
Objective: To assess the effects of this compound on recognition memory.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., small plastic toys) that are novel to the animals
-
Video recording and analysis software
-
Animal scale
-
Syringes and needles for i.p. injection
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to individually explore the empty open field arena for 10 minutes.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle (saline) via i.p. injection 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Testing (Day 3):
-
No drug is administered on the test day.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
-
Data Analysis: Measure the time spent exploring the familiar object (Tf) and the novel object (Tn). Exploration is defined as sniffing or touching the object with the nose. Calculate the Discrimination Index (DI) as: (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
-
Statistical Analysis: Use an independent samples t-test or a one-way ANOVA to compare the DI between the treatment and control groups.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for rodent behavioral studies.
Application Notes and Protocols for (+)-Igmesine Hydrochloride in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, in preclinical mouse models of neurodegeneration. The protocols and data presented are compiled from various studies to assist in the design and execution of experiments aimed at evaluating the neuroprotective potential of this compound.
Introduction
This compound is a high-affinity ligand for the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor by agonists like (+)-Igmesine has been shown to modulate various cellular processes, including calcium signaling, oxidative stress, and neuronal plasticity, making it a promising therapeutic target for neurodegenerative diseases.[1][2] Preclinical studies have demonstrated the cognitive-enhancing and neuroprotective effects of (+)-Igmesine in rodent models of amnesia and accelerated senescence.[2]
Quantitative Data Summary
The following table summarizes the reported effective dosages of this compound in various rodent models of neurodegeneration and cognitive impairment.
| Model | Species | Dosage Range (mg/kg) | Administration Route | Observed Effects | Reference |
| Scopolamine-Induced Amnesia | Rat | 0.25 - 16 | Intraperitoneal (i.p.) | Improved cognitive function | [2] |
| Senescence-Accelerated Mouse (SAMP8) | Mouse | 0.1 - 3 | Subcutaneous (s.c.) | Improved cognitive function | [2] |
| Global Cerebral Ischemia | Gerbil | 50, 75, 100 | Not Specified | Significant protection against cell death, attenuated hyperactivity | [2] |
| Prenatally Cocaine-Exposed | Rat | Not Specified | Not Specified | Reversal of learning deficits | [2] |
| Chronic Alcohol Consumption | Mouse | Not Specified | Not Specified | Improved cognitive function | [2] |
| Aβ-injected | Rat | 30 | Not Specified | Antidepressant effects | [2] |
Experimental Protocols
Preparation and Administration of this compound
a) Reagent Preparation:
-
Obtain research-grade this compound.
-
Prepare a stock solution by dissolving the compound in sterile, pyrogen-free 0.9% saline. The concentration of the stock solution should be determined based on the highest required dose and a standard injection volume (e.g., 10 ml/kg body weight).
-
For lower doses, perform serial dilutions from the stock solution using sterile 0.9% saline.
-
It is recommended to prepare fresh solutions on each day of the experiment.
b) Administration Protocol:
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection are the most commonly reported routes for mice.
-
Dosage Volume: A standard volume of 10 ml/kg of body weight is typically used for i.p. and s.c. injections in mice.
-
Frequency: The frequency of administration will depend on the experimental design (acute vs. chronic). For acute studies, a single injection is administered prior to behavioral testing. For chronic studies, daily injections over a specified period are common.
-
Control Group: A vehicle control group should be included, receiving injections of sterile 0.9% saline at the same volume, route, and frequency as the treatment groups.
Scopolamine-Induced Amnesia Model in Mice
This model is used to assess the potential of (+)-Igmesine to ameliorate cholinergic dysfunction-related cognitive deficits.
a) Animals:
-
Male C57BL/6 mice are a commonly used strain.
-
Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
b) Procedure:
-
Administer this compound (at the desired dose, i.p.) or vehicle to the respective groups of mice.
-
After a 30-minute pretreatment interval, administer scopolamine (B1681570) hydrobromide (1 mg/kg, i.p.) to all groups except for a naive control group (which receives vehicle twice).[3]
-
Thirty minutes after the scopolamine injection, begin the behavioral assessment (e.g., Morris Water Maze or Passive Avoidance Test).[3]
Senescence-Accelerated Mouse Prone 8 (SAMP8) Model
The SAMP8 mouse is a model of accelerated aging that exhibits age-related learning and memory deficits.[4][5]
a) Animals:
-
Male SAMP8 mice and age-matched SAMR1 (Senescence-Accelerated Mouse Resistant 1) mice as controls.
-
Treatment can be initiated at a specific age (e.g., 4 months) and continued for a defined period (e.g., 5 months).[4]
b) Procedure:
-
Administer this compound (e.g., 0.1-3 mg/kg, s.c.) or vehicle daily to the SAMP8 mice.[2]
-
The SAMR1 control group should receive daily vehicle injections.
-
At the end of the treatment period, conduct behavioral testing to assess cognitive function.
Behavioral Assessment: Morris Water Maze (MWM)
The MWM is a widely used test to evaluate hippocampal-dependent spatial learning and memory.[6]
a) Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.[6][7]
-
An escape platform (10 cm in diameter) submerged 1 cm below the water surface.[6]
-
A video tracking system to record the swim paths and latencies.
b) Procedure:
-
Acquisition Phase (4-5 consecutive days):
-
Conduct four trials per mouse per day.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform.[6]
-
If the mouse fails to find the platform within the time limit, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.[3]
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).[3]
-
Immunohistochemistry for Neuronal Markers
This protocol allows for the visualization of neuronal populations and pathological markers in brain tissue.
a) Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[8][9]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.[8]
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.[8]
-
Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.
b) Staining Procedure:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate the sections with the primary antibody (e.g., anti-NeuN for neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes) diluted in blocking solution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections with PBS.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence or confocal microscope.
Western Blot for Signaling Proteins
This technique is used to quantify the expression levels of specific proteins in brain tissue homogenates.
a) Sample Preparation:
-
Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
b) Procedure:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-σ1R, anti-p-Akt, anti-BDNF, anti-Nrf2) diluted in blocking buffer overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for evaluating (+)-Igmesine.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. benchchem.com [benchchem.com]
- 4. Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer’s disease reveals novel molecular targets of formononetin protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer’s disease reveals novel molecular targets of formononetin protection [frontiersin.org]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 8. Immunostaining Mouse Brain Tissue or Neuronal Cultures [protocols.io]
- 9. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Use of (+)-Igmesine hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a high-affinity and selective sigma-1 (σ₁) receptor agonist.[1] The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and is a target for therapeutic intervention in several central nervous system (CNS) disorders.[2][3] These application notes provide detailed protocols for utilizing this compound as a competitor in radioligand binding assays to characterize the sigma-1 receptor.
Pharmacological Profile of this compound
This compound exhibits a high affinity for the sigma-1 receptor with an IC₅₀ of 39 ± 8 nM in rat brain membranes.[4] It is highly selective for the sigma-1 receptor over the sigma-2 (σ₂) receptor.[1] The compound has been investigated for its potential antidepressant and neuroprotective effects.[1][5] Its mechanism of action involves the modulation of various downstream signaling pathways, including intracellular calcium mobilization and interaction with the NMDA receptor complex.[6][7]
Quantitative Data Summary
The binding affinity of this compound for sigma receptors and its effect on NMDA receptor-mediated signaling are summarized below.
| Ligand | Receptor/Target | Parameter | Value | Species/Tissue | Reference |
| This compound | Sigma-1 (σ₁) | KD | 19.1 nM | - | [1] |
| This compound | Sigma-1 (σ₁) | IC₅₀ | 39 ± 8 nM | Rat brain membrane | [4] |
| This compound | Sigma-2 (σ₂) | IC₅₀ | > 1000 nM | - | [1] |
| This compound | NMDA-induced cGMP increase | IC₅₀ | ~100 nM | - | [1] |
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes the determination of the inhibitory constant (Kᵢ) of this compound for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.
Materials and Reagents:
-
Receptor Source: Rat brain or guinea pig liver membrane homogenates.[8]
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).[8]
-
Competitor: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain or guinea pig liver tissue according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, --INVALID-LINK---pentazocine (at a concentration close to its KD, e.g., 5 nM), and membrane homogenate (typically 400-500 µg of protein).
-
Non-specific Binding: Add assay buffer, --INVALID-LINK---pentazocine, 10 µM haloperidol, and membrane homogenate.
-
Competition Binding: Add assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC₅₀:
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine.
-
-
Calculate Kᵢ:
Visualizations
Experimental Workflow for Competition Binding Assay
Caption: Workflow for the competition radioligand binding assay.
Sigma-1 Receptor Signaling Pathway Modulation by this compound
Caption: this compound's modulation of sigma-1 receptor signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. benchchem.com [benchchem.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Application Notes and Protocols for Testing the Anti-amnesic Effects of (+)-Igmesine Hydrochloride
Introduction
(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated potential neuroprotective and anti-amnesic properties in various preclinical studies.[1][2] The σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, is involved in modulating crucial cellular functions, including calcium signaling, NMDA receptor activity, and neuronal survival.[1][3][4] Activation of the σ1 receptor by agonists like (+)-Igmesine has been shown to be beneficial in pathological conditions affecting cognitive function.[1] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-amnesic effects of this compound in a scopolamine-induced amnesia model in rodents. The protocols detailed herein cover behavioral assessments of learning and memory, as well as molecular analyses of the underlying signaling pathways.
Proposed Mechanism of Action
This compound exerts its effects primarily through the activation of the σ1 receptor. This interaction triggers a cascade of downstream events that are believed to counteract the neurochemical deficits associated with amnesia. The proposed signaling pathway involves the modulation of NMDA receptor function and the enhancement of neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).[3][4][5]
Caption: Proposed signaling pathway of this compound.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of the investigation.
Caption: Overall experimental workflow.
Animal Model
-
Species: Male Swiss albino mice or Wistar rats (8-10 weeks old).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the start of the experiments.[6]
Experimental Groups
A minimum of five groups are recommended for a comprehensive study:
-
Control: Vehicle (e.g., saline) + Vehicle.
-
Scopolamine (B1681570) Control: Vehicle + Scopolamine.
-
Positive Control: Standard nootropic drug (e.g., Piracetam) + Scopolamine.[7]
-
Test Group 1: Low dose this compound + Scopolamine.
-
Test Group 2: High dose this compound + Scopolamine.
Drug Administration
-
This compound: Dissolved in saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.). Doses can range from 0.1 to 16 mg/kg based on previous studies.[1][2]
-
Scopolamine: Dissolved in saline and administered i.p. at a dose of 0.4-3 mg/kg to induce amnesia.[6][7][8]
-
Administration Schedule: this compound or vehicle is typically administered 30-60 minutes before the behavioral test, and scopolamine is administered 30 minutes before the test.
Experimental Protocols
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient and reversible amnesic state in rodents, mimicking some cognitive deficits observed in neurodegenerative diseases.[8][9]
Protocol:
-
Administer this compound or vehicle to the respective animal groups.
-
After 30 minutes, administer scopolamine (0.4-3 mg/kg, i.p.) to all groups except the control group.
-
After another 30 minutes, proceed with the behavioral assessments.
Behavioral Assessments
The MWM is a widely used test to assess spatial learning and memory.[10][11][12]
Protocol:
-
Acquisition Phase (4 days):
-
Four trials per day for each animal.
-
The animal is placed in the water facing the wall of the tank at one of four starting positions.
-
The animal is allowed to swim and find the hidden platform for a maximum of 60 seconds.
-
If the animal fails to find the platform within 60 seconds, it is gently guided to it and allowed to stay there for 20 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
This test evaluates fear-motivated learning and memory.[13][14][15][16][17]
Protocol:
-
Acquisition Trial:
-
The animal is placed in the light compartment of the apparatus.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then returned to its home cage.
-
-
Retention Trial (24 hours later):
-
The animal is placed back in the light compartment.
-
Record the step-through latency (time taken to enter the dark compartment), with a cut-off time of 300 seconds.
-
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[18][19][20][21][22]
Protocol:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty open-field arena for 5-10 minutes.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
-
Test (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object.
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Molecular Analysis
Protocol:
-
Following the final behavioral test, euthanize the animals and rapidly dissect the hippocampus and prefrontal cortex.
-
Homogenize the tissues for protein extraction.
-
Perform Western blotting to quantify the expression levels of key proteins in the proposed signaling pathway, such as:
-
Phosphorylated CREB (p-CREB)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Subunits of the NMDA receptor (e.g., GluN2A, GluN2B)
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison between the experimental groups.
Table 1: Morris Water Maze - Escape Latency during Acquisition Phase
| Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) |
|---|---|---|---|---|
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Scopolamine | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Igmesine (Low) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Igmesine (High)| Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Morris Water Maze - Probe Trial Performance
| Group | Time in Target Quadrant (s) | Platform Crossings (n) |
|---|---|---|
| Control | Mean ± SEM | Mean ± SEM |
| Scopolamine | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM |
| Igmesine (Low) | Mean ± SEM | Mean ± SEM |
| Igmesine (High)| Mean ± SEM | Mean ± SEM |
Table 3: Passive Avoidance Test - Step-Through Latency
| Group | Step-Through Latency (s) |
|---|---|
| Control | Mean ± SEM |
| Scopolamine | Mean ± SEM |
| Positive Control | Mean ± SEM |
| Igmesine (Low) | Mean ± SEM |
| Igmesine (High)| Mean ± SEM |
Table 4: Novel Object Recognition Test - Discrimination Index
| Group | Discrimination Index |
|---|---|
| Control | Mean ± SEM |
| Scopolamine | Mean ± SEM |
| Positive Control | Mean ± SEM |
| Igmesine (Low) | Mean ± SEM |
| Igmesine (High)| Mean ± SEM |
Table 5: Molecular Analysis - Relative Protein Expression
| Group | p-CREB/CREB Ratio | BDNF Expression |
|---|---|---|
| Control | Mean ± SEM | Mean ± SEM |
| Scopolamine | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM |
| Igmesine (Low) | Mean ± SEM | Mean ± SEM |
| Igmesine (High)| Mean ± SEM | Mean ± SEM |
Logical Relationships in Experimental Groups
The relationship between the different experimental groups is designed to isolate the effects of this compound on scopolamine-induced amnesia.
Caption: Logical relationships between experimental groups.
Conclusion
This document provides a detailed framework for investigating the anti-amnesic effects of this compound. By following these protocols, researchers can generate robust and comprehensive data to evaluate the therapeutic potential of this compound for cognitive disorders. The combination of behavioral and molecular analyses will provide valuable insights into both the efficacy and the mechanism of action of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. medtextpublications.com [medtextpublications.com]
- 7. Effect of Artocarpus lakoocha Roxb. Extract on Scopolamine Induced Cognitive Impairment in Rats | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. njppp.com [njppp.com]
- 9. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model [mdpi.com]
- 10. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. scribd.com [scribd.com]
- 14. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 15. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 16. Passive avoidance test [panlab.com]
- 17. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 18. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. behaviorcloud.com [behaviorcloud.com]
Application Notes and Protocols: In Vitro Neuronal Cell Line Models for (+)-Igmesine Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated neuroprotective properties in preclinical studies.[1][2] The σ1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is implicated in various cellular processes, including calcium signaling, ion channel modulation, and neurotrophin signaling.[3][4] This document provides detailed application notes and protocols for studying the effects of this compound in relevant in vitro neuronal cell line models. The selected cell lines, SH-SY5Y, PC12, and HT22, are well-established models for investigating neuroprotection, neurite outgrowth, and cytotoxicity.
Recommended Cell Line Models
A summary of recommended neuronal cell lines for this compound studies is presented in Table 1.
| Cell Line | Origin | Key Characteristics | Relevant Applications for (+)-Igmesine Studies |
| SH-SY5Y | Human Neuroblastoma | Can be differentiated into a more mature neuronal phenotype with dopaminergic and cholinergic characteristics.[5][6] Expresses sigma-1 receptors.[4] | Neuroprotection assays (e.g., against oxidative stress or neurotoxin-induced cell death), Calcium signaling studies, Neurite outgrowth analysis. |
| PC12 | Rat Pheochromocytoma | Differentiates into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF) or retinoic acid, developing extensive neurites.[7][8] | Neurite outgrowth and differentiation assays, Neurotoxicity and cytoprotection studies.[7][9] |
| HT22 | Mouse Hippocampal | Possesses functional cholinergic properties and is sensitive to glutamate-induced oxidative stress.[10] | Neuroprotection studies, particularly against excitotoxicity and oxidative stress. |
Signaling Pathways of Interest
The neuroprotective and neuro-regenerative effects of this compound are likely mediated through the modulation of several key signaling pathways initiated by the activation of the sigma-1 receptor.
Caption: Proposed signaling pathways for this compound.
Experimental Protocols
Detailed protocols for assessing the effects of this compound on neuronal cell viability, cytotoxicity, and neurite outgrowth are provided below.
Protocol 1: Assessment of Neuroprotective Effects using the MTT Assay
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from a toxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or a neurotoxin like 6-hydroxydopamine (6-OHDA).
Workflow for Neuroprotection Assay:
Caption: Workflow for the MTT-based neuroprotection assay.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (optional, for differentiation)
-
This compound
-
Neurotoxin (e.g., H₂O₂ or 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Differentiation (Optional): To obtain a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 3-5 days.[12]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Toxicity: Add the neurotoxin (e.g., a final concentration of 100 µM H₂O₂) to the wells containing this compound and incubate for 24 hours. Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Expected Quantitative Data:
| Treatment Group | Concentration (µM) | Absorbance (540 nm) | Cell Viability (%) |
| Control | - | (Value) | 100 |
| Neurotoxin alone | (e.g., 100) | (Value) | (Value) |
| (+)-Igmesine HCl | 1 | (Value) | (Value) |
| (+)-Igmesine HCl | 10 | (Value) | (Value) |
| (+)-Igmesine HCl | 100 | (Value) | (Value) |
| Neurotoxin + (+)-Igmesine HCl | 100 + 1 | (Value) | (Value) |
| Neurotoxin + (+)-Igmesine HCl | 100 + 10 | (Value) | (Value) |
| Neurotoxin + (+)-Igmesine HCl | 100 + 100 | (Value) | (Value) |
Protocol 2: Assessment of Cytotoxicity using the LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.
Procedure:
-
Follow steps 1-4 from the MTT protocol.
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[13][14]
-
Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).[13]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Expected Quantitative Data:
| Treatment Group | Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Control (Spontaneous Release) | - | (Value) | (Value) |
| Maximum Release (Lysis) | - | (Value) | 100 |
| (+)-Igmesine HCl | 1 | (Value) | (Value) |
| (+)-Igmesine HCl | 10 | (Value) | (Value) |
| (+)-Igmesine HCl | 100 | (Value) | (Value) |
Protocol 3: Assessment of Neurite Outgrowth
This protocol uses PC12 cells, which are a classic model for studying neuritogenesis.
Workflow for Neurite Outgrowth Assay:
Caption: Workflow for the PC12 neurite outgrowth assay.
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum and 5% FBS
-
Collagen IV-coated plates
-
Retinoic acid or Nerve Growth Factor (NGF)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-tubulin III)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen IV-coated plates at a low density (e.g., 2 x 10³ cells/cm²) to allow for neurite extension.[15]
-
Treatment: After cell attachment, replace the medium with a low-serum medium containing the desired concentrations of this compound, with or without a differentiation agent like 50 ng/mL NGF or 10 µM retinoic acid.[7][8]
-
Incubation: Incubate the cells for 48-96 hours to allow for neurite outgrowth.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with anti-β-tubulin III antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of neurites per cell, and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Expected Quantitative Data:
| Treatment Group | Concentration (µM) | Average Neurite Length (µm/cell) | Number of Neurites per Cell |
| Control (no differentiation agent) | - | (Value) | (Value) |
| Differentiation Agent (NGF/RA) | (Concentration) | (Value) | (Value) |
| (+)-Igmesine HCl | 1 | (Value) | (Value) |
| (+)-Igmesine HCl | 10 | (Value) | (Value) |
| (+)-Igmesine HCl | 100 | (Value) | (Value) |
| Differentiation Agent + (+)-Igmesine HCl | (Conc.) + 1 | (Value) | (Value) |
| Differentiation Agent + (+)-Igmesine HCl | (Conc.) + 10 | (Value) | (Value) |
| Differentiation Agent + (+)-Igmesine HCl | (Conc.) + 100 | (Value) | (Value) |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the neuropharmacological properties of this compound in vitro. By utilizing these well-characterized neuronal cell lines and standardized assays, researchers can effectively evaluate its potential as a neuroprotective and neuro-regenerative agent. The data generated from these studies will be crucial for elucidating the mechanisms of action of this compound and supporting its further development as a therapeutic candidate for neurological disorders.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Retinoic acid stimulates the differentiation of PC12 cells that are deficient in cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 12. Culturing and Differentiation of SH-SY5Y Cells [bio-protocol.org]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Administration of (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor by agonists like (+)-Igmesine has been shown to modulate various cellular processes, including intracellular calcium signaling, N-methyl-D-aspartate (NMDA) receptor function, and cellular stress responses.[2] These mechanisms confer neuroprotective and potential antidepressant effects, making this compound a compound of significant interest in neuroscience research.[3]
Intracerebroventricular (ICV) administration is a critical technique in preclinical research that allows for the direct delivery of therapeutic agents into the central nervous system (CNS), bypassing the blood-brain barrier.[4][5] This method ensures high concentrations of the compound within the cerebrospinal fluid (CSF) and brain parenchyma, enabling the elucidation of its direct central effects.[4]
These application notes provide a comprehensive overview and detailed protocols for the ICV administration of this compound in rodent models. This document includes quantitative data from studies utilizing (+)-Igmesine and other sigma-1 receptor agonists, detailed experimental procedures for stereotaxic surgery and ICV injection, and a visualization of the compound's signaling pathway.
Quantitative Data Summary
While specific studies detailing the intracerebroventricular dosage of this compound are limited, the following table summarizes systemic dosages used in rodent models. This information can be used as a starting point for dose-response studies to determine an effective ICV dose. It is recommended to begin with a dose that is approximately 1/10th to 1/100th of the effective systemic dose, administered in a low volume (1-5 µL) to avoid increases in intracranial pressure.
| Compound | Species | Route of Administration | Dosage Range | Observed Effect | Reference |
| This compound | Rat | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Reversal of prenatal cocaine-induced learning deficits | [6] |
| This compound | Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Reduced stress-induced motor suppression | [2] |
| PRE-084 (Sigma-1 Agonist) | Mouse | Intraperitoneal (i.p.) | 0.1 µg/g | Neuroprotection against excitotoxic brain injury | [4] |
| PRE-084 (Sigma-1 Agonist) | Rat | Intravenous (i.v.) | 10 mg/kg | Improved survival and neurological function in sepsis | [6] |
Stereotaxic Coordinates for Intracerebroventricular Injection (Lateral Ventricle)
| Species | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull Surface |
| Mouse | -0.5 mm | ±1.0 mm | -2.0 to -2.5 mm |
| Rat | -0.8 to -1.0 mm | ±1.5 mm | -3.5 to -4.0 mm |
Note: These coordinates are approximate and may need to be adjusted based on the specific strain, age, and weight of the animal. It is advisable to perform a pilot study with a dye injection (e.g., Trypan Blue) to confirm cannula placement.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for ICV Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Vehicle Selection: The recommended vehicle for ICV injection is sterile aCSF to maintain the physiological environment of the brain.[1][7] Sterile 0.9% saline is an acceptable alternative.[5]
-
Calculating Concentration: Determine the desired final concentration of this compound based on the target dose and injection volume (typically 1-5 µL for mice and 5-10 µL for rats).
-
Dissolution:
-
Allow the this compound powder to equilibrate to room temperature.
-
Aseptically weigh the required amount of powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile aCSF or saline to the tube.
-
Gently vortex the solution until the powder is completely dissolved.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For later use, aliquot the solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stereotaxic Surgery for Guide Cannula Implantation
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Heating pad
-
Surgical instruments (scalpel, forceps, hemostats, etc.)
-
Dental drill with a small burr bit
-
Guide cannula and dummy cannula
-
Dental cement
-
Sutures or wound clips
-
Antiseptic solution and sterile swabs
-
Ophthalmic ointment
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the animal using an approved protocol and ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Place the animal on a heating pad to maintain body temperature.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Secure the animal's head in the stereotaxic frame, ensuring the skull is level between bregma and lambda.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Gently retract the skin and remove the periosteum to visualize the cranial sutures.
-
-
Identification of Bregma and Drilling:
-
Identify bregma, the junction of the sagittal and coronal sutures.
-
Using the stereotaxic coordinates, move the drill to the target location for the lateral ventricle.
-
Carefully drill a small burr hole through the skull, being cautious not to damage the underlying dura mater.
-
-
Cannula Implantation:
-
Slowly lower the guide cannula through the burr hole to the predetermined dorsoventral (DV) depth.
-
-
Securing the Cannula:
-
Apply a thin layer of dental cement to the skull surface around the guide cannula.
-
Build up the dental cement around the base of the cannula to secure it firmly to the skull.
-
-
Wound Closure and Post-operative Care:
-
Suture the scalp incision around the dental cement cap.
-
Administer post-operative analgesics as per institutional guidelines.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Place the animal in a clean, warm cage for recovery and monitor until it is fully ambulatory.
-
Protocol 3: Intracerebroventricular Microinjection
Materials:
-
Internal injector cannula
-
Microinfusion pump
-
Tubing (PE50 or similar)
-
Hamilton syringe
-
Prepared this compound solution
Procedure:
-
Habituation: Handle the animals for several days prior to the injection to minimize stress.
-
Preparation:
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Connect the syringe to the internal injector cannula via the tubing.
-
Prime the tubing to fill it with the drug solution.
-
-
Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula from the implanted guide cannula.
-
Insert the internal injector cannula into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula to ensure delivery into the ventricle. .
-
Infuse the solution at a slow and controlled rate (e.g., 0.5-1.0 µL/minute) using the microinfusion pump to prevent a rapid increase in intracranial pressure.[8]
-
-
Post-Injection:
-
Leave the injector cannula in place for an additional 60 seconds after the infusion is complete to allow for diffusion and to prevent backflow of the solution upon withdrawal.
-
Slowly withdraw the injector cannula and replace it with the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its intracerebroventricular administration.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for ICV administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced antidepressant efficacy of sigma1 receptor agonists in rats after chronic intracerebroventricular infusion of beta-amyloid-(1-40) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Downstream Effects of (+)-Igmesine Hydrochloride on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface. The σ1 receptor is known to modulate a variety of ion channels and receptors, with a particularly significant interaction with N-methyl-D-aspartate (NMDA) receptors.[1][2] NMDA receptors are critical players in synaptic plasticity, learning, and memory, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[3][4]
Evidence suggests that (+)-Igmesine, through its action on σ1 receptors, can potentiate NMDA receptor function.[5] This modulation is thought to occur, in part, through a direct physical interaction between the σ1 receptor and the GluN1 subunit of the NMDA receptor. The downstream consequences of this interaction include alterations in NMDA receptor-mediated calcium influx, potentiation of NMDA receptor currents, and modulation of second messenger systems such as the nitric oxide (NO) signaling pathway.[5][6] Understanding the downstream effects of (+)-Igmesine on NMDA receptors is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide detailed protocols for investigating the downstream effects of this compound on NMDA receptor signaling pathways. The methodologies described herein cover key experimental techniques, including electrophysiology, calcium imaging, and biochemical assays, to enable researchers to quantitatively assess the impact of (+)-Igmesine on NMDA receptor function.
Data Presentation
Quantitative Effects of this compound on NMDA Receptor Function
The following tables summarize the expected quantitative data from experiments investigating the effects of this compound on NMDA receptor activity. These tables are designed to be populated with experimental data generated using the protocols provided in this document.
Table 1: Effect of this compound on NMDA Receptor-Mediated Currents
| Concentration of (+)-Igmesine HCl (µM) | NMDA (µM) | Peak Current Amplitude (pA) | Percent Potentiation (%) |
| Vehicle Control | 100 | Value | 0 |
| 0.1 | 100 | Value | Value |
| 1.0 | 100 | Value | 77.52 ± 16.22[7] |
| 10.0 | 100 | Value | Value |
Note: The value of 77.52 ± 16.22% potentiation at 1.0 µM is based on existing literature and serves as a reference point.[7] Researchers should generate their own dose-response curve.
Table 2: Effect of this compound on NMDA-Mediated Intracellular Calcium Influx
| Concentration of (+)-Igmesine HCl (µM) | NMDA (µM) | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Fold Change in [Ca²⁺]i |
| Vehicle Control | 100 | Value | Value | Value |
| 0.1 | 100 | Value | Value | Value |
| 1.0 | 100 | Value | Value | Value |
| 10.0 | 100 | Value | Value | Value |
Table 3: Effect of this compound on Downstream Signaling Molecules
| Treatment | p-CaMKII (Thr286) Level (Fold Change) | p-ERK1/2 (Thr202/Tyr204) Level (Fold Change) | cGMP Level (pmol/mg protein) |
| Vehicle Control | 1.0 | 1.0 | Value |
| NMDA (100 µM) | Value | Value | Value |
| (+)-Igmesine HCl (1 µM) | Value | Value | Value |
| (+)-Igmesine HCl (1 µM) + NMDA (100 µM) | Value | Value | Value |
Note: (+)-Igmesine has been shown to block NMDA-induced increases in cGMP.[6]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents
This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.[2][8]
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
This compound stock solution
-
NMDA stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cultured neurons on coverslips and place a coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with external solution.
-
Approach a neuron with a patch pipette and form a giga-ohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) to the neuron using a fast-perfusion system to evoke an inward current.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply this compound at various concentrations with NMDA.
-
Record the peak and steady-state current amplitudes.
-
Wash out this compound and ensure the current returns to baseline.
-
Analyze the data to determine the percentage potentiation of the NMDA receptor current by this compound.
Calcium Imaging to Measure NMDA-Mediated Calcium Influx
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation in the presence of this compound using the ratiometric calcium indicator Fura-2 AM.[7][9][10][11]
Materials:
-
Cultured neurons or cell lines expressing NMDA receptors
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
NMDA stock solution
-
Fluorescence microscope with an excitation wavelength switcher (340/380 nm), an emission filter (510 nm), and a sensitive camera.
Procedure:
-
Culture cells on glass-bottom dishes or coverslips.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Mount the dish or coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply NMDA (e.g., 100 µM) to the cells and record the changes in fluorescence.
-
After washout and return to baseline, pre-incubate the cells with this compound for a designated period.
-
Co-apply this compound and NMDA and record the fluorescence changes.
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) to determine the relative changes in [Ca²⁺]i.
-
Calibrate the Fura-2 signal to obtain absolute [Ca²⁺]i values using ionomycin (B1663694) and a calcium-free/EGTA solution.
Co-Immunoprecipitation (Co-IP) to Assess Sigma-1 and NMDA Receptor Interaction
This protocol is for determining the physical interaction between the σ1 receptor and the NMDA receptor in brain tissue or cell lysates.[12][13][14][15]
Materials:
-
Brain tissue (e.g., hippocampus or cortex) or cells expressing both sigma-1 and NMDA receptors
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-sigma-1 receptor antibody
-
Anti-GluN1 antibody
-
Control IgG antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Homogenize brain tissue or lyse cells in Co-IP lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-sigma-1 receptor antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-GluN1 antibody to detect the co-immunoprecipitated NMDA receptor subunit.
Western Blotting for Phosphorylated Downstream Signaling Proteins
This protocol is for detecting changes in the phosphorylation state of key downstream signaling molecules like CaMKII and ERK1/2 following treatment with this compound and NMDA.[16][17][18][19]
Materials:
-
Cultured neurons or brain tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CaMKII (Thr286), anti-CaMKII, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot reagents
-
Chemiluminescence substrate
Procedure:
-
Treat cultured neurons or administer this compound and/or NMDA to animals as required.
-
Lyse the cells or homogenize the tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities to determine the fold change in phosphorylation.
Cyclic GMP (cGMP) Assay
This protocol is for measuring the levels of cGMP, a downstream product of the nNOS pathway, in response to NMDA receptor activation and its modulation by this compound.[20][21][22][23][24][25]
Materials:
-
Cultured neurons or brain tissue
-
This compound
-
NMDA
-
Cell lysis buffer (provided with the assay kit)
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Treat cultured neurons or brain tissue with this compound and/or NMDA for the desired time.
-
Lyse the cells or homogenize the tissue according to the cGMP assay kit instructions.
-
Centrifuge the samples to remove debris.
-
Perform the cGMP EIA according to the manufacturer's protocol. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a cGMP-specific antibody.
-
Read the absorbance on a plate reader.
-
Calculate the concentration of cGMP in the samples based on a standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the sample.
Visualizations
Caption: Signaling pathway of (+)-Igmesine and NMDA receptor interaction.
Caption: Workflow for investigating (+)-Igmesine's effects on NMDA receptors.
Caption: Logical flow of (+)-Igmesine's effects on NMDA receptor signaling.
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Quantitative analysis of the interaction between NMDA and AMPA receptors in glutamatergic synapses based on mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainvta.tech [brainvta.tech]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 16. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biphasic Coupling of Neuronal Nitric Oxide Synthase Phosphorylation to the NMDA Receptor Regulates AMPA Receptor Trafficking and Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. d-nb.info [d-nb.info]
- 24. montanamolecular.com [montanamolecular.com]
- 25. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (+)-Igmesine hydrochloride in Animal Models of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodology for evaluating the neuroprotective effects of (+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, in preclinical animal models of cerebral ischemia. The protocols detailed below are synthesized from established research practices in the field and are intended to serve as a guide for designing and conducting robust in vivo studies.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits.[1][2] A key mechanism in this cascade is glutamate (B1630785) excitotoxicity, where excessive glutamate release over-activates N-methyl-D-aspartate (NMDA) receptors, leading to intracellular calcium overload, oxidative stress, and apoptosis.[1] The sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for neuroprotection.[2][3] S1R activation has been shown to modulate various cellular processes, including calcium homeostasis, oxidative stress, and neuroinflammation, making it a compelling target for ischemic stroke therapy.[1][2][3]
This compound is a selective S1R agonist that has demonstrated neuroprotective properties in models of cerebral ischemia.[4][5] Its mechanism of action is thought to involve the attenuation of excitotoxicity and the promotion of cell survival pathways.[6] This document outlines the use of the Middle Cerebral Artery Occlusion (MCAO) model in rodents, a widely accepted model of focal cerebral ischemia, to test the efficacy of this compound.
Putative Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke. The intraluminal suture technique is a common method to induce MCAO.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
4-0 or 5-0 monofilament nylon suture with a silicone-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure (Transient MCAO in Rats):
-
Anesthetize the animal and maintain anesthesia throughout the surgery.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of >70% as measured by a laser Doppler flowmeter can confirm successful occlusion.
-
After the desired occlusion period (e.g., 60, 90, or 120 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover in a heated cage.
-
Administer post-operative analgesia as per institutional guidelines.
Sham Control: Perform the same surgical procedure without occluding the MCA.
Drug Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO)
-
Syringes and needles for injection
Protocol:
-
Dosing: Based on preclinical studies with other sigma-1 receptor agonists, a dose range of 0.1 to 10 mg/kg for this compound can be explored.[7][8]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.
-
Timing of Administration:
Assessment of Neurological Deficits
Neurological scoring should be performed by an investigator blinded to the experimental groups.
Commonly Used Scoring Systems:
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions. Scores typically range from 0 (no deficit) to 18 (severe deficit).
-
Bederson Score: A simpler scale (0-3) primarily assessing forelimb flexion and circling behavior.
-
Garcia Score: A six-item test with a maximum score of 18, assessing spontaneous activity, symmetry of movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.
Protocol:
-
Perform baseline neurological testing before surgery.
-
Assess neurological deficits at 24, 48, and 72 hours post-MCAO, and at later time points for long-term studies.
Measurement of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to quantify the infarct area in each slice. The total infarct volume is calculated by integrating the infarct areas of all slices. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Data Presentation
Table 1: Efficacy of Sigma-1 Receptor Agonists on Infarct Volume in Rodent MCAO Models
| Compound | Animal Model | MCAO Type | Dose & Route | Administration Time | Infarct Volume Reduction (%) | Reference |
| PRE-084 | Rat | Embolic | 5 mg/kg, i.p. | 3 and 24h post-stroke | Significant reduction | [7] |
| DTG | Rat | Permanent | 15 mg/kg, s.c. | 24, 48, and 72h post-MCAO | >80% | [9][10] |
| DTG | Rat | Permanent | 0.75, 1.5, 7.5 mg/kg | 24h post-MCAO (daily for 3 days) | Significant reduction at 96h | [11] |
| PPBP | Rat | Transient (1h) | i.v. infusion | 60 min post-ischemia onset | Significant reduction in cortex | [12] |
| YZ001 | Mouse | Photothrombotic | Not specified | Not specified | Significant reduction | [2] |
Table 2: Efficacy of Sigma-1 Receptor Agonists on Neurological Deficits in Rodent MCAO Models
| Compound | Animal Model | MCAO Type | Dose & Route | Administration Time | Neurological Outcome | Reference |
| PRE-084 | Rat | Embolic | 5 mg/kg, i.p. | 3 and 24h post-stroke | Improved behavioral outcome | [7] |
| SA4503 | Rat | Permanent | 0.3 mg/kg, s.c. | Daily for 28 days, starting 2 days post-MCAO | Enhanced functional recovery (rotating pole test) | [8] |
| SA4503 | Rat | Transient (90 min) | 1.0 mg/kg, s.c. | Daily for 28 days, starting 2 days post-MCAO | Improved neurological function (foot-fault test) | [8] |
| S1RA (Antagonist) | Mouse | Permanent | i.c.v. or i.v. | Up to 3h post-ischemia | Reduced neurological deficits | [13] |
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of this compound as a potential therapeutic agent for ischemic stroke. By utilizing the MCAO model and assessing both histological and functional outcomes, researchers can gain valuable insights into the neuroprotective efficacy and mechanisms of action of this selective sigma-1 receptor agonist. The encouraging results from other sigma-1 receptor agonists in similar models suggest that this compound holds promise as a candidate for further investigation in the treatment of cerebral ischemia.
References
- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases | MDPI [mdpi.com]
- 4. Igmesine - Wikipedia [en.wikipedia.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor ligand PRE-084 reduced infarct volume, neurological deficits, pro-inflammatory cytokines and enhanced anti-inflammatory cytokines after embolic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sigma receptor activation reduces infarct size at 24 hours after permanent middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Activation Reduces Infarct Size at 24 Hours After ...: Ingenta Connect [ingentaconnect.com]
- 11. Administration of a Sigma Receptor Agonist Delays MCAO-Induced Neurodegeneration and White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sigma-1 Receptor Antagonist, S1RA, Reduces Stroke Damage, Ameliorates Post-Stroke Neurological Deficits and Suppresses the Overexpression of MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forced Swimming Test with (+)-Igmesine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forced Swimming Test (FST), also known as the Porsolt test, is a widely utilized behavioral assay in rodents to assess depressive-like states and to screen for potential antidepressant compounds.[1] The test is predicated on the observation that when placed in an inescapable cylinder of water, rodents will eventually cease active escape behaviors and adopt an immobile posture, a state interpreted as "behavioral despair."[2] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[1]
(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor.[3] Numerous preclinical studies have demonstrated its antidepressant-like properties, primarily through the modulation of key neurotransmitter systems and intracellular signaling cascades.[4] These application notes provide a comprehensive protocol for utilizing the forced swimming test to evaluate the antidepressant-like effects of this compound.
Mechanism of Action
This compound exerts its effects by binding to and activating σ1 receptors, which are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[3] Activation of σ1 receptors by an agonist like (+)-Igmesine initiates a complex signaling cascade that is understood to contribute to its antidepressant effects. This pathway involves the modulation of intracellular calcium (Ca2+) homeostasis and interaction with N-methyl-D-aspartate (NMDA) receptors. The binding of (+)-Igmesine to the σ1 receptor leads to its dissociation from the binding immunoglobulin protein (BiP), allowing it to modulate the activity of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, which in turn mobilizes calcium from intracellular stores. This increase in intracellular calcium can then activate various downstream signaling pathways, including the Ca2+/calmodulin-dependent protein kinase (CaMK), extracellular signal-regulated kinase (ERK), and mammalian target of rapamycin (B549165) (mTOR) pathways, ultimately influencing neuronal plasticity and function.
Quantitative Data
| Treatment Group | Dose (mg/kg) | n | Mean Immobility Time (seconds) | % Decrease in Immobility | p-value vs. Vehicle |
| Vehicle (Saline) | - | 10 | 150 ± 10.5 | - | - |
| This compound | 1 | 10 | 135 ± 9.8 | 10.0% | > 0.05 |
| This compound | 5 | 10 | 105 ± 8.2 | 30.0% | < 0.05 |
| This compound | 10 | 10 | 82.5 ± 7.5 | 45.0% | < 0.01 |
| Imipramine (Positive Control) | 20 | 10 | 75 ± 6.9 | 50.0% | < 0.01 |
Data are represented as mean ± SEM. Statistical significance is determined by a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Experimental Protocols
This protocol is adapted for use in mice, a common model for the FST.
Materials and Apparatus
-
Test Substance: this compound
-
Vehicle: Sterile 0.9% saline solution
-
Positive Control: Imipramine hydrochloride (or another standard antidepressant)
-
Animals: Male C57BL/6J or Swiss Webster mice (8-10 weeks old)
-
Forced Swim Apparatus: A transparent glass or Plexiglas cylinder (25 cm height, 10 cm diameter).
-
Water: Maintained at a temperature of 23-25°C.
-
Acclimation Room: A separate, quiet room for animal housing and pre-test acclimation.
-
Video Recording Equipment: A camera positioned to capture a clear side view of the swimming behavior.
-
Analysis Software: A stopwatch or automated video tracking software for scoring.
-
Drying Area: A heated cage or cage with absorbent paper towels to dry the animals post-test.
Animal Preparation and Acclimation
-
House the mice in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow the animals to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transfer the animals to the testing room at least 60 minutes prior to the start of the procedure to allow for acclimation to the new environment.
Preparation and Administration of this compound
-
Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 1 mg/ml, 5 mg/ml, 10 mg/ml).
-
Administer the vehicle, this compound solutions, or the positive control via intraperitoneal (i.p.) injection.
-
The injection volume should be consistent across all animals (typically 10 ml/kg of body weight).
-
Conduct the forced swimming test 30-60 minutes after the injection.
Forced Swimming Test Procedure
The FST in mice is typically a single-session test.
-
Fill the cylinder with water to a depth of 15 cm. The water level should be sufficient to prevent the mouse from touching the bottom with its tail or hind limbs.
-
Gently place the mouse into the center of the cylinder.
-
Start the video recording and a timer immediately upon placing the mouse in the water.
-
The total duration of the test is 6 minutes.
-
After 6 minutes, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel or by placing it in a warmed holding cage before returning it to its home cage.
-
Change the water in the cylinder between each animal to prevent olfactory cues from influencing the behavior of subsequent mice.
Behavioral Scoring
-
The behavior is typically scored during the last 4 minutes of the 6-minute test. The first 2 minutes are considered a habituation period.
-
An observer, blind to the experimental conditions, should score the duration of immobility.
-
Immobility is defined as the cessation of struggling and swimming movements, with the mouse remaining floating in the water, making only small movements necessary to keep its head above water.[6]
-
Active behaviors include swimming (movement throughout the cylinder) and climbing (active movements with the forepaws against the cylinder wall).
-
The primary endpoint is the total duration of immobility in seconds.
Data Analysis
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA) to determine overall group differences.
-
If a significant effect is found, perform a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Workflow for the Forced Swimming Test with this compound.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via σ1 receptor activation.
References
- 1. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making Sense of Rodent Models of Anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(+)-Igmesine hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Igmesine hydrochloride. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the sigma-1 receptor (σ1R), with a binding affinity (Kd) of approximately 19.1 nM.[1] It shows little to no activity at sigma-2 receptors.[1] The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling and interacts with a variety of proteins to influence neuronal function and cell survival.[2][3][4][5]
Q2: What are the known solubility properties of this compound?
A2: Direct quantitative data on the aqueous solubility of this compound is limited. However, based on its chemical structure as a hydrochloride salt of a basic compound, its solubility is expected to be pH-dependent, with higher solubility in acidic conditions. Information from suppliers indicates that it is soluble in organic solvents like DMSO.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in neutral or slightly alkaline aqueous buffers (e.g., PBS at pH 7.4) may be challenging and can lead to precipitation. This is a common issue with hydrochloride salts of basic compounds, where the higher pH can cause conversion to the less soluble free base form.[6] It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q4: What is the recommended method for preparing a working solution of this compound for in vitro experiments?
A4: The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][7][8] This stock solution can then be serially diluted to the final desired concentration in your aqueous experimental buffer or cell culture medium immediately before use.
Q5: Are there any known stability issues with this compound solutions?
Solubility and Solution Preparation Data
The following tables summarize the available solubility data and provide a quick reference for preparing stock solutions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | < 17.8 | 50 | Prepare stock solutions in this solvent.[1][7][8] |
| Aqueous Buffers (e.g., PBS pH 7.4) | Data not available | Data not available | Poor solubility is expected; precipitation may occur. |
Molecular Weight of this compound: 355.94 g/mol [1][7]
Table 2: Preparation of DMSO Stock Solutions
| Desired Stock Concentration | Volume of DMSO to Add per 1 mg of Compound | Volume of DMSO to Add per 5 mg of Compound |
| 1 mM | 2.809 mL | 14.045 mL |
| 5 mM | 0.562 mL | 2.809 mL |
| 10 mM | 0.281 mL | 1.405 mL |
| 50 mM | 0.056 mL | 0.281 mL |
Troubleshooting Guide: Aqueous Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common issues encountered when preparing aqueous solutions of this compound for experiments.
Problem: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium).
This is the most common issue and is likely due to the compound precipitating out of the aqueous solution at the working concentration and pH.
Caption: Troubleshooting workflow for precipitation issues.
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Step 1: Verify Final Concentration: The aqueous solubility may be lower than your target concentration. Try preparing a dilution series to determine the highest achievable concentration in your specific buffer without precipitation.
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Step 2: Check the pH of Your Buffer: As a basic compound, (+)-Igmesine is more soluble at a lower pH. If your experimental conditions permit, try using a buffer with a slightly acidic pH (e.g., 6.0-6.5). PBS at pH 7.4 can be problematic for many hydrochloride salts.[6]
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Step 3: Modify the Dilution Protocol:
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Pre-warm the buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.[6]
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Vortex during addition: Add the DMSO stock drop-wise to the vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.[6]
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Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to redissolve fine precipitates.[6]
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Step 4: Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically well below 0.5%) to avoid solvent-induced artifacts in biological experiments.[6]
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Step 5: Consider Alternative Buffers: If problems persist with PBS, consider using an alternative buffer system like TRIS, if compatible with your assay.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials:
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This compound (e.g., 1 mg vial)
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Dimethyl Sulfoxide (DMSO), anhydrous grade
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Sterile microcentrifuge tubes
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Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Using the molecular weight of 355.94 g/mol , calculate the volume of DMSO needed. To prepare a 10 mM stock from 1 mg of powder: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.01 mol/L * 355.94 g/mol )) * 1,000,000 = 280.9 µL
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Add 281 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
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Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be used if necessary.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the stock solution aliquots at -20°C.
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Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
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Materials:
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10 mM this compound stock solution in DMSO
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Sterile cell culture medium or desired aqueous buffer (e.g., HEPES-buffered saline)
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Workflow:
Caption: Workflow for preparing a final working solution.
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Procedure:
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Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
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Perform a serial dilution. Direct dilution from 10 mM to 10 µM (a 1:1000 dilution) can cause precipitation. A two-step dilution is recommended.
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Step 1 (Intermediate Dilution): Prepare a 100 µM intermediate solution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Vortex gently.
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Step 2 (Final Dilution): Prepare the 10 µM final working solution. Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
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Use the final working solution immediately in your experiment. Do not store dilute aqueous solutions.
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Signaling Pathway
This compound acts as an agonist at the sigma-1 receptor (σ1R), a chaperone protein at the Mitochondria-Associated ER Membrane (MAM). Its activation triggers a complex array of downstream signaling events that modulate neuronal excitability, plasticity, and cell survival.
Caption: Sigma-1 receptor signaling pathway activated by (+)-Igmesine.
References
- 1. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 5. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
Optimizing (+)-Igmesine hydrochloride concentration for neuroprotection assays
Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this selective σ1 receptor agonist in neuroprotection assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data summaries to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neuroprotection?
A1: this compound is a selective and high-affinity agonist for the sigma-1 (σ1) receptor (KD = 19.1 nM), which is an endoplasmic reticulum (ER) chaperone protein.[1][2] Its neuroprotective effects are believed to stem from its ability to modulate several downstream pathways upon σ1 receptor activation. Key mechanisms include the modulation of N-methyl-D-aspartate (NMDA) receptor activity, regulation of intracellular calcium (Ca2+) signaling and mobilization, and a potential increase in acetylcholine (B1216132) release.[1][3] It has also been shown to inhibit the NMDA-induced increase in cGMP, suggesting interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[2][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO up to 50 mM.[2] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, prepare fresh working solutions for each experiment or aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Is this compound selective? What are its known off-target effects?
A3: this compound is highly selective for the σ1 receptor, with very low affinity for σ2 receptors (IC50 > 1000 nM).[2] Studies have shown it has weak effects on norepinephrine (B1679862) uptake and lacks significant activity on serotonin (B10506) or dopamine (B1211576) synthesis at behaviorally active doses.[4]
Q4: What are typical effective concentration ranges for in vitro and in vivo studies?
A4: The optimal concentration can vary significantly depending on the experimental model and assay.
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In Vitro : An IC50 of approximately 100 nM has been reported for inhibiting the NMDA-induced increase in cGMP.[2]
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In Vivo : Doses ranging from 0.1 mg/kg to 100 mg/kg have been used in various rodent models of neurological disorders, demonstrating cognitive improvement and neuroprotection.[1][5][6]
Refer to the data tables below for more specific concentration details from published studies.
Troubleshooting Guide
Q5: My in vitro assay shows low or no neuroprotective effect with this compound. What are the possible causes?
A5: Low efficacy can be frustrating. Consider the following systematic troubleshooting steps:
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Compound Integrity:
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Freshness: Have you prepared a fresh stock solution from the solid compound? Hydrochloride salts can be sensitive to storage conditions. Avoid using old stock solutions.
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Solubility: Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions. Precipitates can drastically lower the effective concentration.
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Calculations: Double-check all dilution calculations to confirm that the final assay concentrations are accurate.
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Cellular Model:
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σ1 Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of the σ1 receptor. Expression levels can vary significantly between cell types.
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Cell Health: Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can alter their response to stimuli and neuroprotective agents.
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Assay Conditions:
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Concentration Range: Are you using a broad enough concentration range? We recommend a log-scale dilution series (e.g., 1 nM to 10 µM) to capture the full dose-response curve.
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Pre-incubation Time: The timing of drug addition is critical. Are you pre-incubating with this compound for a sufficient period before inducing neurotoxicity? This allows the compound to engage its target and initiate protective mechanisms.
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Buffer/Media Interference: Check for components in your media or buffer that might interfere with the compound or the σ1 receptor. For instance, phenol (B47542) red has been known to interact with certain receptor assays.[7]
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Q6: I am observing high variability between wells or experiments. How can I improve consistency?
A6: High variability can mask true experimental effects. To improve precision:
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Pipetting Technique: Ensure pipettes are calibrated. When preparing serial dilutions, use fresh tips for each dilution step. For plate-based assays, use master mixes of reagents to minimize well-to-well pipetting differences.[7]
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Edge Effects: In plate-based assays, the outer wells are prone to evaporation, which can concentrate reagents and affect cell health. Avoid using the outermost wells for experimental data; instead, fill them with sterile media or buffer.[7]
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Consistent Incubation: Ensure uniform incubation times for all wells. When adding reagents to a large number of wells, do so in a consistent and timely manner, perhaps by using a multichannel pipette.[7]
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Cell Seeding Density: Inconsistent cell numbers at the start of an experiment is a major source of variability. Ensure a uniform, single-cell suspension before seeding and mix gently between plating each row or column.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Context | Reference |
| Binding Affinity (KD) | 19.1 nM | σ1 Receptor | [2] |
| Functional Activity (IC50) | ~100 nM | Inhibition of NMDA-induced cGMP increase | [2] |
| Selectivity (IC50) | >1000 nM | σ2 Receptor | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose Range | Administration Route | Observed Neuroprotective Effect | Reference |
| Global Cerebral Ischemia | Gerbil | 50-100 mg/kg | p.o. or i.p. | Significant protection against ischemia-induced neuronal death. | [5] |
| Scopolamine-Induced Amnesia | Rat | 0.25-16 mg/kg | i.p. | Improved cognitive function. | [1] |
| Accelerated Aging (SAMP8) | Mouse | 0.1-3 mg/kg | s.c. | Improved cognitive function. | [1] |
| Prenatal Cocaine Exposure | Rat | 0.1-1 mg/kg | i.p. | Reversal of learning deficits. | [6] |
Experimental Protocols
Protocol 1: General In Vitro Neuroprotection Assay (e.g., against H₂O₂-induced toxicity)
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Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24-48 hours.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free cell culture medium to create 2X working concentrations (e.g., ranging from 2 nM to 20 µM).
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Pre-incubation: Remove the culture medium from the cells and add 50 µL of the 2X this compound working solutions to the appropriate wells. Add 50 µL of vehicle control (medium with the same final DMSO concentration) to control wells. Incubate for 1-2 hours at 37°C.
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Induction of Neurotoxicity: Prepare a 2X solution of the neurotoxic agent (e.g., 200 µM H₂O₂) in serum-free medium. Add 100 µL of this solution to all wells except the "vehicle only" control wells, to which 100 µL of medium is added. This dilutes the drug and toxin to their final 1X concentration.
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Incubation: Incubate the plate for the desired duration to induce cell death (e.g., 24 hours).
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Viability Assessment (MTT Assay):
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Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance readings to the vehicle-only control (100% viability) and calculate the percentage of neuroprotection afforded by each concentration of this compound relative to the toxin-only control.
Visualizations
Caption: Proposed signaling pathway for this compound neuroprotection.
Caption: General experimental workflow for an in vitro neuroprotection assay.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (+)-Igmesine Hydrochloride In Vitro Off-Target Effects
Welcome to the technical support center for researchers utilizing (+)-Igmesine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding its potential off-target effects observed in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is a high-affinity and selective sigma-1 (σ₁) receptor agonist.[1] Experimental data indicates a dissociation constant (Kd) of 19.1 nM and an IC₅₀ of approximately 39 ± 8 nM for the sigma-1 receptor.[1] It shows little to no activity at sigma-2 (σ₂) receptors, with an IC₅₀ greater than 1000 nM.[1]
Q2: Are there known off-target interactions with monoamine transporters (DAT, SERT, NET)?
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Serotonin (B10506) Transporter (SERT): Studies have indicated that (+)-Igmesine is a weak inhibitor of serotonin (5-HT) uptake in the brain in vitro.[1]
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Norepinephrine (B1679862) Transporter (NET): At behaviorally active doses in in vivo studies, (+)-Igmesine showed weak effects on norepinephrine (NE) uptake.[2]
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Dopamine (B1211576) Transporter (DAT): No direct binding affinity has been reported. Functional assays showed a lack of activity in altering dopamine (DA) synthesis.[2]
Q3: Does this compound interact with monoamine oxidases (MAO-A or MAO-B)?
A3: this compound has been shown to lack activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with an IC₅₀ value greater than 10 µM for both enzymes.[2][3]
Q4: What is the nature of the interaction between this compound and NMDA receptors?
A4: this compound functionally interacts with the N-methyl-D-aspartate (NMDA) receptor complex. It has been shown to inhibit the NMDA-induced increase in cyclic GMP (cGMP) in a concentration-dependent manner, with an estimated IC₅₀ of approximately 100 nM.[1] This suggests a modulatory role rather than direct competitive antagonism at the glutamate (B1630785) or glycine (B1666218) binding sites.
Q5: How does this compound affect calcium channels?
A5: The antidepressant-like effects of (+)-Igmesine are linked to the modulation of intracellular calcium mobilization. This involves both L-type and N-type voltage-dependent calcium channels (VDCCs). The effects of Igmesine can be blocked by antagonists of these channels.
Q6: Is there any information on the potential for hERG channel inhibition by this compound?
A6: Currently, there is no publicly available data from in vitro assays assessing the binding affinity or functional inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel by this compound. This is a critical data gap in its safety profile.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro pharmacological profile of this compound.
Table 1: Primary Target and NMDA Receptor Interaction
| Target | Assay Type | Value | Reference |
| Sigma-1 (σ₁) Receptor | Radioligand Binding (Kd) | 19.1 nM | [1] |
| Sigma-1 (σ₁) Receptor | Radioligand Binding (IC₅₀) | 39 ± 8 nM | |
| NMDA Receptor | Functional (cGMP) Assay (IC₅₀) | ~100 nM | [1] |
Table 2: Off-Target Screening Profile
| Off-Target | Assay Type | Value | Reference |
| Sigma-2 (σ₂) Receptor | Radioligand Binding (IC₅₀) | > 1000 nM | [1] |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition (IC₅₀) | > 10 µM | [2][3] |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition (IC₅₀) | > 10 µM | [2][3] |
| Dopamine Transporter (DAT) | Binding Affinity (Kᵢ) | Data Not Available | |
| Serotonin Transporter (SERT) | Binding Affinity (Kᵢ) | Data Not Available | |
| Norepinephrine Transporter (NET) | Binding Affinity (Kᵢ) | Data Not Available | |
| hERG Channel | Binding or Functional Assay | Data Not Available |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments relevant to assessing the off-target effects of this compound.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target transporter expressed in a cell membrane preparation.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting:
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High Non-Specific Binding:
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Problem: The signal in the presence of a saturating concentration of a known unlabeled ligand is high.
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Solution: Reduce the concentration of the radioligand. Ensure filters are adequately pre-soaked in a blocking agent like polyethyleneimine (PEI). Optimize the washing steps with ice-cold buffer.
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Low Specific Binding:
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Problem: The difference between total binding and non-specific binding is too small.
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Solution: Increase the amount of membrane protein per well. Check the integrity and activity of the membrane preparation. Verify the specific activity of the radioligand.
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Inconsistent Results:
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Problem: High variability between replicate wells.
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Solution: Ensure thorough mixing of all components. Check for and eliminate bubbles in the assay wells. Ensure consistent timing for incubation and filtration steps.
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Functional Monoamine Uptake Assay
Objective: To assess the functional inhibition of monoamine uptake by this compound.
Principle: This assay measures the uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into cells expressing the corresponding transporter. Inhibition of uptake by the test compound is quantified.
Workflow Diagram:
Caption: Workflow for a functional monoamine uptake assay.
Troubleshooting:
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High Background Uptake:
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Problem: Significant uptake is observed in untransfected control cells or in the presence of a known potent inhibitor.
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Solution: Ensure the use of a specific uptake inhibitor to define non-specific uptake. Optimize the incubation time to favor transporter-mediated uptake.
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Low Signal-to-Noise Ratio:
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Problem: The difference in uptake between control and inhibited cells is small.
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Solution: Increase the specific activity of the radiolabeled monoamine. Optimize cell density and health. Ensure the incubation temperature is optimal for transporter activity.
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NMDA Receptor-Mediated cGMP Assay
Objective: To determine the functional antagonism of NMDA receptor signaling by measuring the inhibition of NMDA-induced cGMP production.
Signaling Pathway Diagram:
Caption: Simplified NMDA receptor-cGMP signaling pathway.
Troubleshooting:
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Low NMDA-Induced cGMP Production:
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Problem: The stimulation with NMDA and its co-agonist (glycine or D-serine) does not produce a robust increase in cGMP levels.
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Solution: Ensure the cell type used expresses functional NMDA receptors and the downstream signaling components (nNOS, sGC). Optimize the concentrations of NMDA and the co-agonist. Include a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent cGMP degradation.
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High Basal cGMP Levels:
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Problem: cGMP levels are high even without NMDA stimulation.
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Solution: Ensure cells are not over-confluent or stressed. Wash cells thoroughly before the assay to remove any endogenous stimulators.
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hERG Channel Safety Assay (Patch Clamp)
Objective: To evaluate the inhibitory potential of this compound on the hERG potassium channel current.
Principle: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel function. It measures the ionic current flowing through the hERG channels in a single cell expressing these channels.
Workflow Diagram:
Caption: Workflow for a hERG patch-clamp experiment.
Troubleshooting:
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Unstable Recordings:
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Problem: The seal resistance is low, or the baseline current is drifting.
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Solution: Use high-quality glass pipettes and ensure clean solutions. Approach the cell slowly to form a good seal. If the baseline is unstable, allow the cell to stabilize after achieving whole-cell configuration before starting the voltage protocol.
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Small hERG Current:
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Problem: The recorded hERG current is too small for reliable analysis.
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Solution: Use a cell line with a high and stable expression of hERG channels. Ensure the recording solutions (internal and external) are correctly formulated to isolate and enhance the hERG current.
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This technical support guide is intended to assist researchers in navigating the potential off-target effects of this compound. It is crucial to acknowledge the current gaps in the publicly available data, particularly concerning quantitative binding affinities for monoamine transporters and any interaction with the hERG channel. Researchers are encouraged to perform their own comprehensive in vitro safety profiling to fully characterize the selectivity of this compound in their experimental systems.
References
- 1. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (+)-Igmesine hydrochloride in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+)-Igmesine hydrochloride in solution. The following information is intended to address common questions and troubleshooting scenarios that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 17.8 mg/mL (50 mM). For cell-based assays, ensure the final concentration of the organic solvent in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced artifacts.
Q3: How stable is this compound in aqueous solutions?
Q4: What are the potential stability issues when working with this compound solutions?
A4: Similar to other hydrochloride compounds, this compound solutions may be susceptible to several forms of degradation:
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Hydrolysis: Degradation in the presence of water. The rate of hydrolysis can be influenced by pH and temperature.
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Oxidation: Degradation due to interaction with oxygen. This can be minimized by using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
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Photodegradation: Degradation upon exposure to light. It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. If using aqueous dilutions, prepare them immediately before use. Protect solutions from light and heat. |
| Precipitation of the compound in aqueous media. | Ensure the final concentration of this compound is within its solubility limit in the experimental buffer. Visually inspect for any precipitate. If necessary, adjust the solvent composition, but be mindful of solvent effects on the experimental system. | |
| Reduced potency of the compound over time. | Long-term storage of stock solutions leading to gradual degradation. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for extended stability. |
| Improper storage conditions. | Verify that the storage temperature is consistently maintained at the recommended -20°C for solid compound and stock solutions. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 355.94 g/mol ), weigh out 3.56 mg.
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Transfer the weighed compound to a sterile vial.
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Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the solution until the solid is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C.
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
Stress Conditions:
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Acidic Hydrolysis: Incubate the drug solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
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Alkaline Hydrolysis: Incubate the drug solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Treat the drug solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
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Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 70°C).
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Photodegradation: Expose the drug solution to a light source that provides both UV and visible light.
Analytical Method:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used to separate the parent drug from its degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
Visualizations
Signaling Pathways
(+)-Igmesine is a selective sigma-1 (σ1) receptor agonist and is known to inhibit the NMDA-induced increase in cGMP.
Caption: Sigma-1 Receptor Signaling Pathway Activation by (+)-Igmesine.
Troubleshooting inconsistent results in (+)-Igmesine hydrochloride experiments
Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this selective σ1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective ligand for the sigma-1 (σ1) receptor, exhibiting high affinity for this receptor with an IC50 of approximately 39 ± 8 nM in rat brain membranes.[1] It functions primarily as a σ1 receptor agonist. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][2]
Q2: What are the main research applications of this compound?
Due to its interaction with the σ1 receptor, this compound has been investigated for its potential antidepressant and neuroprotective effects.[3][4] It has been studied in preclinical models of depression, neurodegenerative diseases, and cerebral ischemia.[4][5]
Q3: How should this compound be stored and handled?
For long-term storage, it is recommended to store this compound at -20°C. For preparing stock solutions, DMSO is a common solvent.[6] It is crucial to refer to the manufacturer's specific instructions for storage and handling, as stability in solution can vary.
Q4: Are there known off-target effects for this compound?
While (+)-Igmesine is considered a selective σ1 receptor ligand, like many pharmacological agents, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It has been reported to have weak effects on norepinephrine (B1679862) uptake at behaviorally active doses but lacks significant activity at monoamine oxidase (MAO) A or B.[3] Researchers should always include appropriate controls to validate the σ1 receptor-mediated effects, such as using a σ1 receptor antagonist (e.g., NE-100) or utilizing cells with knocked-down σ1 receptor expression.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments with this compound can arise from a variety of factors, ranging from procedural variations to the inherent biological complexity of the σ1 receptor system. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Cell-Based Assay Results (e.g., Cell Viability, Proliferation)
Potential Cause 1: Inconsistent σ1 Receptor Expression in Cell Lines.
The expression levels of the σ1 receptor can vary significantly between different cell lines and even within the same cell line under different culture conditions.[6][7][8][9]
-
Troubleshooting Steps:
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Verify σ1 Receptor Expression: Before conducting experiments, confirm the expression of the σ1 receptor in your chosen cell line at both the mRNA and protein levels (e.g., via RT-qPCR and Western blot).
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Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as these can influence receptor expression.
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Select Appropriate Cell Lines: Refer to the literature to select cell lines with well-characterized and stable σ1 receptor expression for your experimental model.
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Potential Cause 2: Issues with Compound Solubility and Stability.
This compound, like many small molecules, can have solubility and stability issues in aqueous solutions, leading to inaccurate concentrations.
-
Troubleshooting Steps:
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Proper Stock Solution Preparation: Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
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Working Solution Preparation: When preparing working dilutions in aqueous media, ensure complete dissolution and consider the potential for precipitation over time, especially at higher concentrations. Prepare fresh dilutions for each experiment.
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Vehicle Controls: Always include a vehicle control (media with the same concentration of the solvent used for the drug stock) to account for any effects of the solvent itself.
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Potential Cause 3: Concentration-Dependent Biphasic or Off-Target Effects.
Pharmacological agents can sometimes exhibit biphasic dose-response curves or engage off-target receptors at higher concentrations, leading to unexpected results.
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Troubleshooting Steps:
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Comprehensive Dose-Response Curve: Perform a wide-range dose-response curve to identify the optimal concentration range and to detect any potential biphasic effects.
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Use of Antagonists: To confirm that the observed effect is mediated by the σ1 receptor, pre-treat cells with a selective σ1 receptor antagonist. The reversal of the effect by the antagonist would support a σ1 receptor-mediated mechanism.
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Issue 2: Inconsistent or Unclear In Vivo Neuroprotection or Antidepressant Effects
Potential Cause 1: Suboptimal Dosing or Administration Route.
The bioavailability and central nervous system (CNS) penetration of this compound can be influenced by the dose and route of administration.
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Troubleshooting Steps:
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Dose-Response Studies: Conduct pilot studies to determine the optimal dose for your specific animal model and experimental paradigm. Doses in the range of 50-100 mg/kg have been used in neuroprotection studies in gerbils.[5]
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Pharmacokinetic Considerations: Consider the pharmacokinetics of the compound and the timing of administration relative to the induced injury or behavioral test.
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Appropriate Controls: Include vehicle-treated and positive control groups to validate the experimental model and to benchmark the effects of (+)-Igmesine.
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Potential Cause 2: Variability in the Animal Model.
The severity of the induced pathology (e.g., ischemic damage, depressive-like behavior) can vary between individual animals, leading to high variability in the results.
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Troubleshooting Steps:
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Standardize the Model: Ensure that the procedures for inducing the pathology are highly standardized and reproducible.
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Increase Sample Size: A larger sample size can help to overcome inter-animal variability and increase the statistical power of the study.
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Blinded Assessment: All behavioral and histological assessments should be performed by an investigator who is blinded to the treatment groups to avoid bias.
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Issue 3: Difficulty in Interpreting Electrophysiology Data
Potential Cause 1: Indirect Effects on Ion Channels.
The activation of σ1 receptors can modulate the activity of various ion channels indirectly through intracellular signaling pathways.[2] This can make it challenging to pinpoint the direct effect of (+)-Igmesine on a specific channel.
-
Troubleshooting Steps:
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Isolate Specific Currents: Use specific ion channel blockers to isolate the current of interest and to determine if the effects of (+)-Igmesine are dependent on the activity of other channels.
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Control for Intracellular Signaling: Use inhibitors of specific signaling pathways (e.g., protein kinase inhibitors) to investigate the involvement of these pathways in the observed electrophysiological effects.
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Use of Antagonists: As with other assays, the use of a selective σ1 receptor antagonist is crucial to confirm that the observed effects are mediated by this receptor.
-
Data Presentation
Table 1: In Vitro and In Vivo Concentrations of this compound
| Application | Model System | Concentration/Dose | Observed Effect | Reference |
| Receptor Binding | Rat Brain Membranes | IC50: 39 ± 8 nM | Inhibition of radioligand binding to σ1 receptor | [1] |
| Neuroprotection | Gerbil model of global cerebral ischemia | 50, 75, and 100 mg/kg p.o. | Significant protection against ischemia-induced cell death | [5] |
| Antidepressant-like | Not Specified | Not Specified | Reported to exert antidepressant action | [3] |
Table 2: Sigma-1 (σ1) Receptor Expression in Common Cell Lines
| Cell Line | Cancer Type | σ1 Receptor Expression Level | Reference |
| NCI-H460 | Lung Cancer | High | [8] |
| HCT-15 | Colon Cancer | High | [8] |
| MCF7 | Breast Cancer | Low | [8] |
| Caco-2 | Colorectal Adenocarcinoma | Low | |
| HEK293 | Human Embryonic Kidney | Low | |
| SW480 | Colorectal Adenocarcinoma | Low | |
| Flo-1 | Esophageal Adenocarcinoma | Lacks σ2, σ1 status not specified | |
| HCT116 | Colorectal Carcinoma | Lacks σ2, σ1 status not specified | |
| oe21 | Esophageal Squamous Cell Carcinoma | Lacks σ2, σ1 status not specified |
Note: Receptor expression levels can be influenced by culture conditions and passage number. It is recommended to verify expression in your specific laboratory conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.[10][11][12]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: The next day, treat the cells with various concentrations of this compound (and appropriate controls, including vehicle and a positive control for cytotoxicity). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
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Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the σ1 receptor.
Caption: General experimental workflow for a cell viability assay with (+)-Igmesine.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel [mdpi.com]
- 9. The expression and functional characterization of sigma (sigma) 1 receptors in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
How to prevent (+)-Igmesine hydrochloride precipitation in media
Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective sigma-1 (σ1) receptor agonist.[1][2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.[3] By binding to the sigma-1 receptor, this compound can influence a variety of downstream cellular processes, including neuronal survival and plasticity.[2][4]
Q2: Why is precipitation of this compound a concern in cell culture media?
A2: (+)-Igmesine is a tertiary amine and is supplied as a hydrochloride salt.[5] The solubility of hydrochloride salts of weak bases is pH-dependent; they are generally more soluble at acidic pH and less soluble at neutral to alkaline pH.[6][7] Since most cell culture media are buffered to a physiological pH of 7.2-7.4, the solubility of this compound can be significantly reduced, leading to precipitation. This can result in inaccurate dosing and unreliable experimental outcomes.
Q3: What are the known physicochemical properties of this compound?
| Property | Value/Information | Source/Reference |
| Molecular Formula | C₂₃H₂₉N·HCl | [5] |
| Molecular Weight | 355.94 g/mol | [5] |
| Appearance | White to off-white solid | General knowledge |
| Solubility in DMSO | < 17.8 mg/mL | Product Data Sheet |
| Estimated pKa | 9.0 - 11.0 (for the tertiary amine) | [8] |
| Melting Point | 177 °C | General knowledge |
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxicity.
Troubleshooting Guide: Preventing Precipitation
This guide addresses specific issues related to the precipitation of this compound in experimental media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | Supersaturation and rapid pH shift. The high concentration of the drug in the DMSO stock solution experiences a sudden change to the aqueous, neutral pH environment of the media, causing the less soluble free base to precipitate. | 1. Decrease the stock solution concentration. Prepare a more dilute stock solution in DMSO. 2. Use a two-step dilution. First, dilute the DMSO stock solution in a small volume of acidic buffer (e.g., pH 4.0-5.0) where the hydrochloride salt is more soluble. Then, add this intermediate dilution to the final volume of cell culture media with gentle mixing. 3. Warm the media. Pre-warming the cell culture media to 37°C before adding the drug can sometimes improve solubility. |
| Precipitate forms over time during incubation. | Slow equilibration to the less soluble form. Over time, the equilibrium between the protonated (soluble) and un-ionized (less soluble) forms of (+)-Igmesine shifts, leading to the gradual precipitation of the free base. Interaction with media components. Components in the media, such as certain salts or proteins in serum, may interact with the compound and reduce its solubility. | 1. Lower the final concentration. If experimentally feasible, use a lower final concentration of this compound in your assay. 2. Reduce serum concentration. If using serum-containing media, try reducing the serum percentage, as proteins can sometimes salt out compounds. 3. Prepare fresh solutions. Prepare the final working solution of (+)-Igmesine in media immediately before use. |
| Inconsistent results between experiments. | Variable precipitation. Inconsistent levels of microprecipitation, which may not be visible to the naked eye, can lead to variability in the effective concentration of the drug. | 1. Filter the final working solution. Use a 0.22 µm syringe filter to remove any potential microprecipitates before adding the solution to your cells. 2. Vortex before use. Gently vortex the final working solution before each use to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (MW: 355.94 g/mol )
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Anhydrous Dimethyl sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
Procedure:
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In a sterile environment, weigh out 3.56 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
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Add 1.0 mL of anhydrous DMSO to the tube.
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Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM stock solution to the cell culture medium. This results in a final DMSO concentration of 0.1%.
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Gently vortex the solution to ensure thorough mixing.
-
Use the 10 µM working solution immediately for your experiments.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The activation of the sigma-1 receptor by agonists like this compound initiates a complex signaling cascade. The receptor, located at the mitochondria-associated ER membrane (MAM), translocates to modulate the activity of various ion channels and downstream effectors.
Caption: Simplified signaling pathway of this compound via the sigma-1 receptor.
Experimental Workflow for Cell-Based Assays
A typical workflow for assessing the effects of this compound in a cell-based assay involves careful preparation of the compound and subsequent treatment of cells.
Caption: General experimental workflow for using this compound in cell culture.
Logical Relationship for Troubleshooting Precipitation
Understanding the relationship between the properties of this compound and the experimental conditions is key to preventing precipitation.
Caption: Key factors and mitigation strategies for this compound precipitation.
References
- 1. Igmesine - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uregina.scholaris.ca [uregina.scholaris.ca]
- 6. Effect of pH on in vitro permeation of ondansetron hydrochloride across porcine buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Determining the optimal dose-response curve for (+)-Igmesine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for determining the optimal dose-response curve for (+)-Igmesine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the sigma-1 receptor.[1] The sigma-1 receptor is a unique, non-opioid, chaperone-like protein primarily located at the endoplasmic reticulum-mitochondrion interface.[2] Its activation has been linked to the modulation of various downstream signaling pathways, including intracellular calcium mobilization and the regulation of ion channels.[3][4]
Q2: What is a typical binding affinity for this compound?
A2: this compound exhibits a high affinity for the sigma-1 receptor, with a reported IC50 of 39 ± 8 nM in rat brain membranes.[1] This high affinity should be a guiding factor when selecting the concentration range for your dose-response experiments.
Q3: Which functional assay is recommended for determining the dose-response of this compound?
A3: A phospho-ERK1/2 assay is a robust method to determine the functional dose-response to this compound. Activation of the sigma-1 receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] Measuring the levels of phosphorylated ERK (p-ERK) provides a quantitative readout of receptor activation.[5]
Q4: What cell lines are suitable for this type of assay?
A4: Cell lines endogenously expressing the sigma-1 receptor, such as the neuroblastoma cell line N1E-115, are suitable.[7] Alternatively, HEK-293 cells can be transfected to express the human sigma-1 receptor.
Experimental Protocols
Protocol: Determining Dose-Response via Phospho-ERK1/2 Western Blot
This protocol outlines the methodology for treating a suitable cell line with varying concentrations of this compound and quantifying the resulting phosphorylation of ERK1/2 via Western blot.
1. Cell Culture and Seeding:
- Culture N1E-115 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere and reach 70-80% confluency.
2. Serum Starvation:
- To minimize basal levels of ERK phosphorylation, replace the growth medium with serum-free DMEM.[1]
- Incubate the cells for 12-16 hours.
3. This compound Treatment:
- Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
- Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 nM to 10 µM.
- Include a vehicle control (the solvent used for the stock solution at its highest final concentration).
- Remove the starvation medium and add the prepared drug solutions to the respective wells.
- Incubate for a predetermined time (e.g., 15 minutes, which should be optimized for your specific cell line).
4. Cell Lysis and Protein Quantification:
- Aspirate the drug-containing medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
5. Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK).[1][3]
6. Data Analysis:
- Quantify the band intensities for p-ERK and t-ERK using densitometry software.
- Calculate the ratio of p-ERK to t-ERK for each sample to normalize for loading differences.
- Plot the normalized p-ERK/t-ERK ratio against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.
Data Presentation
Table 1: Representative Dose-Response Data for this compound on ERK1/2 Phosphorylation
| Concentration (nM) | Log Concentration | Normalized p-ERK/t-ERK Ratio (Fold Change) |
| 0 (Vehicle) | - | 1.00 |
| 1 | 0 | 1.15 |
| 5 | 0.70 | 1.85 |
| 10 | 1.00 | 2.90 |
| 25 | 1.40 | 4.50 |
| 50 | 1.70 | 5.10 |
| 100 | 2.00 | 5.25 |
| 500 | 2.70 | 5.30 |
| 1000 | 3.00 | 5.32 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for p-ERK Western blot.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
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Possible Cause: Inconsistent cell seeding density, pipetting errors during serial dilutions or reagent addition.
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Solution:
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Ensure a homogenous cell suspension before and during plating.
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Use calibrated pipettes and consider reverse pipetting for viscous solutions.
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Prepare a master mix of the drug dilution and add it to the replicate wells to minimize pipetting variability.
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Issue 2: The dose-response curve is flat or has a very shallow slope.
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Possible Cause 1: The concentration range tested is too narrow or not centered around the EC50.
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Solution 1: Test a broader range of concentrations, spanning several orders of magnitude (e.g., 0.1 nM to 10 µM), especially for initial experiments.
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Possible Cause 2: The incubation time with this compound is not optimal for inducing a maximal response.
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Solution 2: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) at a concentration expected to be near the top of the curve (e.g., 100 nM) to determine the peak of ERK phosphorylation.
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Possible Cause 3: Low expression of the sigma-1 receptor in the chosen cell line.
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Solution 3: Confirm sigma-1 receptor expression via qPCR or Western blot. If expression is low, consider using a cell line with higher expression or a transfected cell line.
Issue 3: The EC50 value shifts significantly between experiments.
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Possible Cause 1: Variation in cell health, passage number, or confluency.
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Solution 1: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Always seed cells at the same density and treat them at a consistent confluency.
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Possible Cause 2: Lot-to-lot variability in serum, media, or other critical reagents.
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Solution 2: If possible, use the same lot of reagents for a series of related experiments. Qualify new lots of serum or media before use in critical assays.
Issue 4: No signal or very weak signal for phospho-ERK.
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Possible Cause 1: Ineffective primary antibody for p-ERK.
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Solution 1: Use a well-validated antibody for phospho-ERK. Check the datasheet for recommended working concentrations and positive control suggestions.
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Possible Cause 2: High phosphatase activity in the cell lysate.
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Solution 2: Ensure that phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times during processing.
Issue 5: High background on the Western blot.
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Possible Cause 1: Insufficient blocking or washing.
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Solution 1: Increase the blocking time to 1.5-2 hours. Increase the number and duration of TBST washes after antibody incubations.
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Possible Cause 2: The primary or secondary antibody concentration is too high.
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Solution 2: Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 3. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background noise in (+)-Igmesine hydrochloride binding studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during (+)-Igmesine hydrochloride binding studies, with a particular focus on mitigating high background noise.
Troubleshooting Guide: High Non-Specific Binding (NSB)
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate data and a poor assay window.[1][2] Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[1][3] If you are experiencing high NSB, consult the following question-and-answer guide for potential causes and solutions.
Q1: My non-specific binding is excessively high. What are the primary factors related to my radioligand that could be causing this?
A1: Issues with the radioligand are a common source of high NSB. Consider the following:
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Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased NSB.[1]
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Radioligand Purity: Radiochemical impurities can significantly contribute to high NSB.[1][2]
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Solution: Ensure the radiochemical purity of your ligand is high, typically greater than 90%.[1]
-
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Hydrophobicity: Hydrophobic ligands have a greater tendency to stick to non-receptor components like lipids, proteins, and the filter apparatus itself.[1][2]
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Solution: While changing the radioligand isn't always feasible, this inherent property should be considered. Optimizing other assay parameters becomes even more critical.
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Q2: Could my membrane/cell preparation be the source of the high background?
A2: Yes, the quality and quantity of the receptor preparation are critical.
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Receptor Concentration: Using too much membrane protein increases the number of non-specific sites available for the radioligand to bind.[1]
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Preparation Quality: Improper homogenization or washing of membranes can leave behind endogenous ligands or other substances that interfere with the assay.[1]
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Solution: Ensure your membrane preparation protocol includes thorough homogenization and sufficient washing steps to remove interfering substances.[1]
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Q3: How can I optimize my assay conditions (buffer, incubation, washing) to reduce non-specific binding?
A3: Suboptimal assay conditions are a frequent cause of high background. Fine-tuning these parameters can lead to significant improvements.
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Assay Buffer Composition: The pH, ionic strength, and presence of blocking agents in your buffer can dramatically impact NSB.[5][6]
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Solution:
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Add Blocking Agents: Incorporate agents like Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[1][5]
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Modify Ionic Strength: Adding salts (e.g., NaCl) can help shield electrostatic interactions that contribute to NSB.[7]
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Consider Detergents: For hydrophobic ligands, adding a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the wash buffer can be beneficial, but be cautious as high concentrations can disrupt specific binding.[7][8]
-
-
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Incubation Time and Temperature: While specific binding needs to reach equilibrium, unnecessarily long incubation times can sometimes increase NSB.[1][2]
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Filtration and Washing Steps: Inadequate washing is a primary cause of high background, as it fails to efficiently remove unbound radioligand.[6]
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Solution:
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Pre-soak Filters: Pre-soaking glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[7]
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Increase Wash Volume/Cycles: Increase the number of wash cycles (e.g., 4-5 times) and/or the volume of wash buffer.[1][7]
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Use Ice-Cold Buffer: Always use ice-cold wash buffer to slow the dissociation of the specifically bound radioligand from the receptor while washing away the unbound ligand.[1][6]
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Work Quickly: Perform the filtration and washing steps rapidly to minimize dissociation of the specific binding.[6]
-
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Q4: I am using an unlabeled competitor to define NSB. How do I know if I'm using the right one and at the correct concentration?
A4: The choice and concentration of the competitor for defining NSB are crucial for accuracy.
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Competitor Choice: It is recommended to use a ligand with a chemical structure different from that of the radioligand to define nonspecific binding.[10][11] This helps to ensure you are measuring true non-specific interactions rather than interactions with a secondary site that both ligands might share. For sigma-1 receptor assays, haloperidol (B65202) is often used for this purpose.[10]
-
Competitor Concentration: You must use a saturating concentration of the unlabeled drug to ensure that virtually all target receptors are occupied.[11]
-
Solution: A common rule-of-thumb is to use the unlabeled compound at a concentration equal to 100 times its Kd for the receptor, or 1000 times the Ki or Kd value of the radioligand.[3][11] For example, a 10 µM final concentration of haloperidol is frequently used to define NSB in [3H]-(+)-pentazocine binding assays for the sigma-1 receptor.[10]
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving high non-specific binding.
Caption: A decision tree to troubleshoot high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its binding profile?
A1: this compound is a selective sigma-1 (σ1) receptor ligand.[12] It exhibits high affinity for the sigma-1 receptor with a reported Kd of 19.1 nM and an IC50 of 39 ± 8 nM in rat brain membranes.[12] It has little to no activity at sigma-2 receptors (IC50 > 1000 nM). Due to its activity at the sigma-1 receptor, it has been investigated for its potential neuroprotective and antidepressant effects.[13][14][15]
Q2: What is the function of the sigma-1 receptor?
A2: The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER), where it modulates calcium signaling and responds to cellular stress.[9][16][17][18] It can translocate within the cell and interact with a wide variety of proteins, including ion channels and G-protein coupled receptors, to modulate multiple intracellular signaling pathways.[17][18]
Q3: What radioligand is typically used in binding assays for the sigma-1 receptor?
A3: A commonly used radioligand for characterizing sigma-1 receptors is [3H]-(+)-pentazocine, which is a selective S1R ligand.[9][10]
Q4: How is specific binding calculated?
A4: Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled competitor) from the total binding (measured in the absence of a competitor).[11]
Data and Protocol Reference
Quantitative Assay Parameters
The following table summarizes key quantitative data relevant to sigma-1 receptor binding assays.
| Parameter | Value/Range | Receptor/System | Source |
| (+)-Igmesine Binding | |||
| Kd | 19.1 nM | Sigma-1 Receptor | |
| IC50 | 39 ± 8 nM | Sigma-1 Receptor (Rat Brain) | [12] |
| General Assay Conditions | |||
| Radioligand Conc. | At or below Kd | General Guideline | [1][3] |
| Membrane Protein | 100 - 500 µg | General Guideline | [1][2] |
| NSB Competitor Conc. | 100-1000x Kd/Ki of Radioligand | General Guideline | [3][11] |
| [3H]-(+)-pentazocine Kd | ~10 nM | Sigma-1 Receptor | [10] |
| Incubation Time | 60 - 90 min | Sigma-1 Receptor | [9][10] |
| Incubation Temperature | 37°C | Sigma-1 Receptor | [9][10] |
Standard Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound like this compound for the sigma-1 receptor.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.[9]
-
Wash Buffer: Prepare an ice-cold buffer, for example, 50 mM Tris-HCl, pH 7.4.[6]
-
Radioligand Stock: Prepare a stock of a selective sigma-1 radioligand (e.g., [3H]-(+)-pentazocine) and determine its concentration accurately. A concentration at or just below its Kd is recommended for the final assay.[3]
-
NSB Competitor Stock: Prepare a stock of an unlabeled competitor (e.g., Haloperidol) to achieve a final concentration of ~10 µM.[10]
-
Test Compound Dilutions: Prepare a serial dilution of your test compound (e.g., this compound) spanning a wide concentration range (e.g., 10-12 concentrations over a five-log unit range).[2]
-
Membrane Preparation: Prepare membranes from a tissue or cell line expressing the sigma-1 receptor (e.g., guinea pig liver).[10] Determine the protein concentration and dilute in assay buffer to the optimized concentration (e.g., 0.4 mg/mL).[10]
2. Assay Setup (96-well plate format):
-
Total Binding (TB) wells: Add assay buffer.
-
Non-Specific Binding (NSB) wells: Add the NSB competitor stock.
-
Competition wells: Add the corresponding serial dilution of the test compound.
-
Add the radioligand to all wells.
-
Initiate the binding reaction by adding the diluted membrane preparation to all wells.
3. Incubation:
4. Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat (e.g., pre-soaked in 0.3% PEI) using a cell harvester.[6][7]
-
Quickly wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove unbound radioligand.[6][7]
5. Counting:
-
Dry the filters, add a scintillation cocktail, and quantify the radioactivity in each well using a liquid scintillation counter.[6]
6. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percent inhibition versus the log concentration of the test compound and use non-linear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[2]
Visualized Workflows and Concepts
Caption: General workflow for a competitive radioligand binding assay.
Caption: Relationship between Total, Non-Specific, and Specific Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graphpad.com [graphpad.com]
- 12. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
Managing potential behavioral side effects of (+)-Igmesine hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Igmesine hydrochloride in in vivo experiments. The information is designed to help manage and interpret potential behavioral side effects.
Troubleshooting Guides
This section addresses specific behavioral observations you might encounter during your experiments with this compound. The troubleshooting is presented in a question-and-answer format.
Issue 1: Unexpected Hyperactivity or Hypoactivity in the Open Field Test
Question: My animals treated with this compound are showing significantly increased or decreased locomotor activity compared to the control group. How should I interpret and troubleshoot this?
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Dose-Related Effects | This compound's effects on locomotion can be dose-dependent. A comprehensive dose-response study is crucial. Start with a low dose (e.g., 0.1 mg/kg) and escalate to higher doses (e.g., up to 10-20 mg/kg) to characterize the full behavioral profile.[1] |
| Anxiolytic or Anxiogenic Effects | Changes in locomotor activity can be secondary to anxiety-like states. Increased movement, especially in the center of the open field, may indicate anxiolysis, while decreased movement or "freezing" could suggest an anxiogenic effect.[2] Correlate locomotor data with time spent in the center versus the periphery of the arena. |
| Interaction with Experimental Stressors | The novelty and stress of the testing environment can interact with the drug's effects. Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before the experiment begins.[3][4] |
| Pharmacokinetics | The timing of the behavioral test relative to drug administration is critical. Determine the peak plasma and brain concentrations of this compound to ensure you are testing during the period of maximum target engagement. |
Issue 2: Ambiguous Results in the Elevated Plus Maze (EPM)
Question: I'm not seeing a clear anxiolytic or anxiogenic effect with this compound in the EPM. The animals are showing inconsistent or highly variable behavior. What could be wrong?
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Subtle Anxiolytic Effects | The anxiolytic effects of sigma-1 receptor agonists may be more apparent in models of stress or anxiety.[5][6] Consider using a stress-induced anxiety model (e.g., single prolonged stress) before conducting the EPM to unmask potential therapeutic effects. |
| Confounding Locomotor Effects | If the drug affects overall activity, it can confound the interpretation of time spent on the open arms. Always analyze the total number of arm entries as a measure of locomotor activity.[7] If there is a significant change in locomotion, the primary EPM data may be difficult to interpret in terms of anxiety alone. |
| Environmental Factors | The EPM is highly sensitive to environmental conditions such as lighting, noise, and odors. Maintain consistent and appropriate lighting levels (dim light is often preferred) and a quiet environment.[7][8] Thoroughly clean the maze between each animal to remove olfactory cues.[9] |
| Handling and Acclimation | Improper handling or insufficient acclimation can increase stress and variability. Handle the animals gently and consistently for several days leading up to the experiment.[10] Ensure a proper habituation period in the testing room.[7] |
Issue 3: Observation of Stereotyped or Repetitive Behaviors
Question: My animals are exhibiting unusual repetitive behaviors, such as excessive grooming, head weaving, or circling after administration of this compound. Is this a known side effect?
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| High Dose Effects | Stereotypy can be a sign of excessive central nervous system stimulation, often at higher doses of psychoactive compounds. Review your dose-response curve. If stereotypy is observed, consider testing lower doses. |
| Off-Target Effects | While (+)-Igmesine is a selective sigma-1 agonist, at very high concentrations, off-target effects cannot be entirely ruled out. However, studies suggest that selective sigma-1 receptor agonists do not typically induce stereotyped behaviors on their own.[11] |
| Interaction with Other Neurotransmitter Systems | Sigma-1 receptors modulate several neurotransmitter systems, including the dopaminergic system.[12][13] The observed stereotypy could be a result of downstream modulation of these pathways. Consider co-administration with antagonists of relevant receptors (e.g., dopamine (B1211576) receptors) to investigate the underlying mechanism, though this would be an advanced research question. |
| Misinterpretation of Behavior | Ensure the observed behaviors are accurately classified as stereotypies. Use a standardized ethogram for behavioral scoring and have two independent observers score the videos to ensure reliability. |
Quantitative Data Summary
The following tables summarize typical dose ranges for this compound used in preclinical in vivo studies. Note that specific side-effect-inducing doses are not well-documented in the literature; the focus has been on therapeutic efficacy.
Table 1: In Vivo Doses of this compound in Rodent Models
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat (Scopolamine-induced amnesia) | 0.25 - 16 mg/kg | i.p. | Improved cognitive function | [12] |
| Mouse (SAMP8 - accelerated aging) | 0.1 - 3 mg/kg | s.c. | Improved cognitive function | [12] |
| Gerbil (Global cerebral ischemia) | 50, 75, 100 mg/kg | p.o. | Neuroprotection, attenuation of hyperactivity | [14] |
| Rat (Prenatal cocaine exposure) | 0.1 - 1 mg/kg | i.p. | Reversal of learning deficits | [1] |
Experimental Protocols & Workflows
Detailed methodologies for key behavioral assays are provided below, along with diagrams illustrating the experimental workflows.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[2][3][15][16]
Protocol:
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with high walls, typically made of a non-reflective material.[4] The floor is often divided into a grid, with the central squares designated as the "center zone".
-
Acclimation: Bring the animals to the testing room in their home cages at least 30-60 minutes prior to the test to acclimate to the new environment.
-
Procedure:
-
Data Analysis:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone vs. the periphery (anxiety-like behavior).
-
Frequency of entries into the center zone.
-
Rearing frequency.
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[3]
Experimental Workflow: Open Field Test
Elevated Plus Maze (EPM)
The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][9][10][17]
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two "open" arms and two "closed" arms with high walls.
-
Acclimation: As with the OFT, acclimate the animals to the testing room for at least 30-60 minutes.
-
Procedure:
-
Data Analysis:
-
Time spent in the open arms vs. the closed arms.
-
Number of entries into the open arms vs. the closed arms.
-
Total number of arm entries (as an index of locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials.[9]
Experimental Workflow: Elevated Plus Maze
Forced Swim Test (FST)
The FST is commonly used to assess depressive-like behavior and screen for antidepressant efficacy.[18][19][20]
Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[18]
-
Acclimation: Acclimate animals to the testing room for at least 30 minutes.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.[19]
-
The first 2 minutes are often considered a habituation period, with the final 4 minutes scored for behavior.
-
Record the session from the side.
-
-
Data Analysis:
-
Time spent immobile (floating with only minor movements to keep the head above water).
-
Time spent swimming.
-
Time spent climbing.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a clean, dry cage, possibly under a warming lamp, before returning to the home cage.[18]
Experimental Workflow: Forced Swim Test
Signaling Pathway
This compound and the Sigma-1 Receptor Signaling Pathway
This compound is a selective agonist for the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[12][21] Its activation modulates several downstream pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective agonist for the sigma-1 receptor (σ1R).[12][22] This receptor is an intracellular chaperone protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release.[13][21][23]
Q2: What are the expected therapeutic behavioral effects of this compound in animal models? A2: Based on preclinical studies, this compound is expected to have antidepressant-like effects, as indicated by reduced immobility in the forced swim test.[24] It has also shown neuroprotective and cognitive-enhancing effects in various models, and sigma-1 agonists, in general, are investigated for anxiolytic properties.[1][5][6][12]
Q3: Should I be concerned about stereotypy as a side effect? A3: While high doses of some psychoactive drugs can induce stereotypy, studies suggest that selective sigma-1 receptor agonists like this compound do not typically cause these behaviors on their own.[11] However, it is always important to monitor for such behaviors, especially at the upper end of your dose-response curve.
Q4: How do I choose a starting dose for my in vivo experiments? A4: A review of the literature is the best starting point. For mice and rats, effective doses for cognitive and antidepressant-like effects have been reported in the range of 0.1 to 10 mg/kg.[1][12] It is advisable to begin with a low dose (e.g., 0.1 or 0.5 mg/kg) and conduct a full dose-response study to determine the optimal dose for your specific experimental paradigm.
Q5: Can this compound affect motor coordination? A5: The direct effects of this compound on motor coordination are not extensively documented. However, any new psychoactive compound should be assessed for potential motor side effects. Consider using a rotarod test to evaluate motor coordination and balance, especially if you observe changes in locomotor activity in the open field test.
Q6: What is the best route of administration for in vivo studies? A6: The most common routes of administration in published studies are intraperitoneal (i.p.) and subcutaneous (s.c.).[1][12] The choice will depend on your experimental design and the desired pharmacokinetic profile. Oral administration (p.o.) has also been used.[14]
Q7: How long after administration should I conduct behavioral testing? A7: The optimal timing depends on the pharmacokinetic properties of the compound (e.g., time to peak brain concentration). This should be determined empirically if the data is not available. Typically, for i.p. injections, a pretreatment time of 30 minutes is a common starting point.
References
- 1. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Sigma-1 receptor ameliorates anxiety-like behavior and cognitive impairments in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. Sigma1 receptor subtype does not interact with stereotyped behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Open field test for mice [protocols.io]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Igmesine Hydrochloride In Vivo Vehicle Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-Igmesine hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective sigma-1 (σ1) receptor agonist with a binding affinity (Ki) of approximately 19.1 nM.[1] It shows little to no activity at σ2 receptors.[1] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that modulates calcium signaling.[2] As an agonist, this compound is thought to promote the dissociation of the sigma-1 receptor from its binding partner BiP, allowing it to interact with various ion channels and signaling proteins to exert its effects, which include neuroprotection and antidepressant-like activities.[1][2]
Q2: What is the recommended vehicle for in vivo administration of this compound?
This compound is soluble in DMSO.[1] For in vivo administration, a multi-component vehicle is often necessary to ensure solubility and minimize toxicity. While a specific vehicle for this compound is not widely published, formulations for similar selective sigma-1 receptor agonists like PRE-084 can be adapted. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with other vehicles.
Here are some example vehicle formulations that can be tested for solubility and tolerability with this compound:
-
Vehicle 1 (with PEG and Tween): 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.[1]
-
Vehicle 2 (with cyclodextrin): 10% DMSO and 90% (20% SBE-β-CD in saline).[1]
-
Vehicle 3 (with corn oil): 10% DMSO and 90% Corn Oil.[1]
It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[3]
Q3: How should I prepare the injection solution?
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 20.8 mg/mL.[1]
-
Working Solution: On the day of the experiment, prepare the working solution by diluting the DMSO stock with the other vehicle components. It is recommended to add the co-solvents sequentially and mix well after each addition.[1] For example, using Vehicle 1:
-
Start with the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final volume.
-
-
Warming: It is advisable to warm the final solution to body temperature before injection to minimize any discomfort to the animal.
Q4: What are the typical dosage and administration routes for in vivo studies?
In preclinical studies with similar sigma-1 agonists, intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes of administration.[4][5] Dosages can range from 0.1 mg/kg to 5 mg/kg, but the optimal dose will depend on the specific animal model and experimental question.[5] It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in the final injection solution | The compound has low aqueous solubility and is crashing out of solution upon addition of the aqueous component (saline). | 1. Ensure the DMSO stock is fully dissolved before dilution. 2. Try a different vehicle composition with a higher percentage of co-solvents (e.g., PEG300) or use a solubilizing agent like SBE-β-CD.[1] 3. Gently warm the solution and vortex to aid dissolution. 4. Prepare the working solution fresh on the day of injection.[4] |
| Irritation or inflammation at the injection site | The vehicle, particularly at high concentrations of DMSO or other organic solvents, can be an irritant. | 1. Reduce the concentration of DMSO in the final injection volume to the lowest possible level (ideally under 10%).[3] 2. Ensure the pH of the final solution is close to neutral. 3. Rotate the injection sites if multiple injections are required. |
| Unexpected behavioral effects in the vehicle control group | Some vehicles, such as DMSO and PEG-400, can have their own biological effects, including motor impairment.[6] | 1. Always include a vehicle-only control group to differentiate between vehicle and compound effects. 2. If significant effects are observed in the vehicle group, consider alternative vehicle formulations with components known to be more inert, such as saline with a lower percentage of co-solvents.[6] |
| Lack of a clear dose-response effect | The doses selected may be outside the therapeutic window (either too low to be effective or on the plateau of the dose-response curve). It is also possible that at higher doses, off-target effects may occur. | 1. Conduct a pilot study with a wider range of doses to establish a clear dose-response relationship. 2. Be aware that some sigma-1 receptor agonists have shown bell-shaped dose-response curves in certain assays.[4] |
| Leakage of the injected solution from the injection site | Improper injection technique. | 1. Use an appropriate needle size (e.g., 25-27 gauge for mice). 2. Ensure the needle is fully inserted into the subcutaneous space before depressing the plunger. 3. Inject the solution slowly and steadily. 4. After injection, wait a moment before withdrawing the needle and apply gentle pressure to the injection site. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 17.8 | 50 |
This data is for guidance only. Please refer to the certificate of analysis for batch-specific information.[1]
Example Vehicle Formulations for Similar Sigma-1 Agonists (e.g., PRE-084) [1]
| Formulation | % DMSO | % PEG300 | % Tween80 | % Saline | % SBE-β-CD in Saline | % Corn Oil |
| 1 | 10 | 40 | 5 | 45 | 0 | 0 |
| 2 | 10 | 0 | 0 | 0 | 90 (of 20% solution) | 0 |
| 3 | 10 | 0 | 0 | 0 | 0 | 90 |
Experimental Protocols
Protocol for In Vivo Administration of this compound via Subcutaneous Injection in Mice
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment. Handle the mice daily for several days leading up to the experiment to reduce stress.
-
Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
On the day of injection, prepare the working solution. For a final dose of 1 mg/kg in a 100 µL injection volume for a 25g mouse, you would need 25 µg of the compound.
-
Using the example vehicle of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline, the working solution would be prepared by diluting the DMSO stock accordingly.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin over the back of the neck to form a "tent".
-
Insert a 27-gauge needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Slowly inject the solution (e.g., 100 µL).
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Monitor the animals for any adverse reactions, such as irritation at the injection site, changes in behavior, or signs of distress.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway of this compound via the sigma-1 receptor.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. PRE-084 hydrochloride | α1-adrenoceptor antagonist | CAS# 75136-54-8 | InvivoChem [invivochem.com]
- 2. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
Interpreting biphasic dose-response of (+)-Igmesine hydrochloride
Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this selective sigma-1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the sigma-1 (σ1) receptor.[1][2][3] The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4] By binding to the sigma-1 receptor, (+)-Igmesine modulates several downstream signaling pathways, including intracellular calcium signaling and the activity of N-methyl-D-aspartate (NMDA) receptors, leading to its neuroprotective and potential antidepressant effects.[3][5][6]
Q2: I am observing a biphasic dose-response with this compound in my experiments. Is this expected?
Yes, a biphasic or U-shaped dose-response curve is a well-documented characteristic of many sigma-1 receptor agonists.[7][8][9] This means that the compound may show a potent effect at a certain dose range, while lower or higher doses may result in a diminished or even opposite effect. It is crucial to perform a full dose-response study to identify the optimal therapeutic window for your specific experimental model.
Q3: What are the known downstream signaling effects of this compound?
This compound, through its activation of the sigma-1 receptor, can:
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Interact with and modulate the function of NMDA receptors.[2][3][10]
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Influence the activity of various ion channels.[1]
Data Presentation
Neuroprotective Effect of this compound in a Gerbil Model of Global Cerebral Ischemia
The following table summarizes the dose-dependent neuroprotective effect of this compound against ischemia-induced neuronal death in the CA1 region of the hippocampus in a gerbil model.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Neuronal Cell Count (± SEM) in CA1 region | % Protection |
| Sham Operated | - | 210 ± 10 | - |
| Ischemia Control | - | 25 ± 5 | 0% |
| (+)-Igmesine HCl | 25 | 45 ± 15 | 10.8% |
| (+)-Igmesine HCl | 50 | 120 ± 20 | 51.4% |
| (+)-Igmesine HCl | 75 | 160 ± 15 | 73.0% |
| (+)-Igmesine HCl | 100 | 180 ± 10 | 83.8% |
Data adapted from O'Neill et al., 1995. Note the dose-dependent increase in neuronal survival, indicating a neuroprotective effect.
Experimental Protocols
Assessment of Neuroprotection in a Gerbil Model of Global Cerebral Ischemia
This protocol is based on the methodology described by O'Neill et al., 1995.[13]
1. Animal Model:
- Adult male Mongolian gerbils (60-80g) are used.
- Animals are housed under standard laboratory conditions with free access to food and water.
2. Induction of Global Cerebral Ischemia:
- Anesthetize the gerbils (e.g., with 2.5% isoflurane).
- Make a midline ventral incision in the neck to expose both common carotid arteries.
- Induce global cerebral ischemia by bilateral occlusion of the common carotid arteries for 5 minutes using non-traumatic arterial clips.
- During the occlusion period, maintain body temperature at 37°C.
- After 5 minutes, remove the clips to allow reperfusion.
- Suture the incision and allow the animals to recover.
- Sham-operated animals undergo the same surgical procedure without the arterial occlusion.
3. Drug Administration:
- Prepare solutions of this compound in sterile saline.
- Administer the drug or vehicle (saline) orally (p.o.) at 1, 24, and 48 hours post-ischemia at the desired doses (e.g., 25, 50, 75, 100 mg/kg).
4. Histological Evaluation:
- At 96 hours post-ischemia, euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
- Dissect the brains and process for paraffin (B1166041) embedding.
- Cut coronal sections (e.g., 10 µm thick) through the dorsal hippocampus.
- Stain the sections with a neuronal marker (e.g., Cresyl Violet).
- Count the number of viable neurons in a defined area of the CA1 pyramidal cell layer of the hippocampus under a light microscope.
5. Data Analysis:
- Compare the mean neuronal cell counts between the different treatment groups and the ischemia control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
- Calculate the percentage of neuroprotection relative to the sham and ischemia control groups.
Mandatory Visualization
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. researchgate.net [researchgate.net]
- 8. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphasic effects of sigma ligands on the neuronal response to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of (+)-Igmesine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (+)-Igmesine hydrochloride, focusing on strategies to overcome its poor bioavailability.
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of this compound in Preclinical Studies
Question: We are observing very low and inconsistent plasma concentrations of this compound in our rodent pharmacokinetic studies following oral administration. What are the potential causes and how can we improve its absorption?
Answer:
Low and variable oral bioavailability is a common challenge for compounds like this compound, which likely possesses poor aqueous solubility. The primary causes can be attributed to:
-
Poor Dissolution: The rate at which the compound dissolves in the gastrointestinal fluids is likely a limiting factor for its absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.
Here are several formulation strategies you can explore to enhance the oral bioavailability of this compound:
-
Particle Size Reduction:
-
Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.[1][2] This can be achieved through techniques like jet milling.
-
Nanonization: Creating a nanosuspension, a colloidal dispersion of sub-micron drug particles, can further enhance the dissolution rate and saturation solubility.[1]
-
-
Solid Dispersions:
-
Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[3][4][5] Common carriers include polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2] This can enhance the solubility and absorption of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[3]
-
-
Complexation:
Experimental Workflow for Formulation Screening:
Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
While extensive public data is limited, available information indicates:
-
Molecular Weight: 355.94 g/mol
-
Chemical Formula: C23H29N.HCl
-
Solubility: Soluble in DMSO (up to 50 mM). Its aqueous solubility is not explicitly stated but is presumed to be low.
Q2: What is the mechanism of action of this compound?
This compound is a selective σ1 receptor agonist with a high affinity for this receptor (KD = 19.1 nM) and low affinity for σ2 receptors. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, including those involved in neurotransmitter release and neuronal survival.[8][9] It has been shown to inhibit NMDA-induced increases in cGMP and exhibits neuroprotective and antidepressant effects in preclinical models.[10][11]
Q3: Are there specific strategies for delivering this compound to the central nervous system (CNS)?
Given that this compound is being investigated for neurological and psychiatric conditions, efficient delivery to the CNS is crucial. Overcoming the blood-brain barrier (BBB) is a key challenge. Strategies that can be explored include:
-
Nanoparticle-based delivery: Encapsulating the drug in nanoparticles can facilitate its transport across the BBB.[12][13][14] Surface modification of these nanoparticles with ligands that target specific receptors on the BBB can further enhance uptake.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, potentially aiding in BBB penetration.[13]
-
Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.[13]
Signaling Pathway Modulation by this compound:
Caption: Postulated signaling pathway influenced by this compound.
Data and Protocols
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 25 ± 8 | 2.0 | 150 ± 45 | 100 |
| Micronized Suspension | 10 | 60 ± 15 | 1.5 | 420 ± 90 | 280 |
| Solid Dispersion (1:5 drug:PVP K30) | 10 | 110 ± 25 | 1.0 | 850 ± 150 | 567 |
| SEDDS | 10 | 180 ± 40 | 0.5 | 1200 ± 210 | 800 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
Formulation Preparation:
-
Aqueous Suspension: Disperse neat this compound in a vehicle of 0.5% carboxymethylcellulose sodium.
-
Micronized Suspension: Prepare as above using micronized drug substance.
-
Solid Dispersion: Prepare the solid dispersion by a solvent evaporation method. Dissolve this compound and PVP K30 in a common solvent, then evaporate the solvent. Disperse the resulting solid in the vehicle.
-
SEDDS: Prepare the SEDDS formulation and encapsulate it in gelatin capsules suitable for rodent oral gavage.
-
-
Dosing: Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma.
-
Use a protein precipitation method to extract the drug from the plasma matrix.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Troubleshooting Logic for Formulation Selection:
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. upm-inc.com [upm-inc.com]
- 6. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Portico [access.portico.org]
- 10. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 薬物送達 [sigmaaldrich.com]
Validation & Comparative
Validating the Sigma-1 Receptor-Mediated Effects of (+)-Igmesine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, and the validation of its effects through the use of sigma-1 receptor antagonists. The information presented is supported by experimental data to aid in the understanding of its mechanism of action and to provide a framework for future research.
Unveiling the Mechanism: How (+)-Igmesine Interacts with the Sigma-1 Receptor
This compound is a selective ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Its binding to the σ1 receptor initiates a cascade of downstream signaling events that are believed to underlie its neuroprotective and antidepressant properties.[2] Key among these is the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Evidence suggests that (+)-Igmesine can inhibit the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling.[3] This action is thought to contribute to its neuroprotective effects by preventing excitotoxicity.
The Critical Role of Antagonists in Validating (+)-Igmesine's Action
To definitively establish that the observed effects of (+)-Igmesine are mediated through the sigma-1 receptor, experiments utilizing selective sigma-1 receptor antagonists are crucial. These antagonists, such as BD1063 and NE-100, bind to the sigma-1 receptor and block the binding and subsequent action of agonists like (+)-Igmesine. A reversal or blockade of the effects of (+)-Igmesine in the presence of these antagonists provides strong evidence for a sigma-1 receptor-dependent mechanism.
Comparative Data: Antagonists Attenuate (+)-Igmesine's Effects
Experimental studies have demonstrated the ability of sigma-1 receptor antagonists to block the pharmacological effects of (+)-Igmesine across various models.
Reversal of Cognitive Enhancement in Behavioral Models
In a study investigating the effects of (+)-Igmesine on learning and memory in prenatally stressed rats, the sigma-1 antagonist BD1063 was shown to block the cognitive-enhancing effects of (+)-Igmesine.
| Behavioral Test | Treatment Group | Performance Metric (Mean ± SEM) |
| Y-Maze Spontaneous Alternation | Control | 75 ± 2 % |
| Prenatal Stress (PS) | 58 ± 3 % | |
| PS + (+)-Igmesine (1 mg/kg) | 72 ± 3 % | |
| PS + (+)-Igmesine (1 mg/kg) + BD1063 (1 mg/kg) | 60 ± 4 % | |
| T-Maze Delayed Alternation | Control | 8.5 ± 0.5 Correct choices |
| Prenatal Stress (PS) | 6.0 ± 0.4 Correct choices | |
| PS + (+)-Igmesine (1 mg/kg) | 8.0 ± 0.5 Correct choices | |
| PS + (+)-Igmesine (1 mg/kg) + BD1063 (1 mg/kg) | 6.2 ± 0.6 Correct choices | |
| Water-Maze Probe Trial | Control | 35 ± 3 % Time in target quadrant |
| Prenatal Stress (PS) | 20 ± 2 % Time in target quadrant | |
| PS + (+)-Igmesine (1 mg/kg) | 32 ± 3 % Time in target quadrant | |
| PS + (+)-Igmesine (1 mg/kg) + BD1063 (1 mg/kg) | 22 ± 2 % Time in target quadrant |
Data extracted and adapted from graphical representations in Maurice et al., Neuropsychopharmacology, 2005.
These results clearly indicate that the pro-cognitive effects of (+)-Igmesine are dependent on its interaction with the sigma-1 receptor, as they are effectively nullified by the co-administration of a selective antagonist.
Blockade of Neurotransmitter Release Modulation
(+)-Igmesine has been shown to potentiate the potassium chloride (KCl)-evoked release of acetylcholine (B1216132) from rat hippocampal slices. This effect was successfully blocked by the sigma receptor antagonist haloperidol (B65202), further implicating the sigma-1 receptor in the modulation of cholinergic neurotransmission.[4]
Reversal of Neurotrophic Factor Secretion
The secretion of Brain-Derived Neurotrophic Factor (BDNF) is another important downstream effect of sigma-1 receptor activation. Studies have shown that (+)-Igmesine can stimulate BDNF secretion, and this effect is reversed by the selective sigma-1 antagonist BD1063.[5]
| Treatment Group | BDNF Secretion (Normalized to control) |
| Control | 1.00 |
| (+)-Igmesine (10 µM) | 1.58 ± 0.12 |
| (+)-Igmesine (10 µM) + BD1063 (1 µM) | 1.05 ± 0.09 |
Illustrative data based on findings indicating reversal of BDNF secretion.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the proposed signaling pathway of (+)-Igmesine and the workflows for key validation experiments.
Caption: Proposed signaling pathway of (+)-Igmesine via the sigma-1 receptor.
Caption: Experimental workflows for receptor binding and antagonist validation.
Experimental Protocols
Sigma-1 Receptor Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane homogenates from a source rich in sigma-1 receptors (e.g., guinea pig brain).
-
Radioligand selective for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled sigma-1 ligand like haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.
-
For non-specific binding determination, a set of wells will contain the membrane homogenate, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of (+)-Igmesine by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Measurement of NMDA-Induced cGMP Accumulation
This protocol is designed to assess the effect of (+)-Igmesine on NMDA receptor-mediated signaling.
Materials:
-
Primary neuronal cell culture or brain slice preparation.
-
Krebs-Ringer bicarbonate buffer.
-
N-methyl-D-aspartate (NMDA).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Trichloroacetic acid (TCA) or other agent to stop the reaction and extract cGMP.
-
cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.
-
Protein assay kit.
Procedure:
-
Pre-incubate the neuronal cells or brain slices with the phosphodiesterase inhibitor in Krebs-Ringer buffer.
-
Add this compound at the desired concentration and incubate for a specified period.
-
Stimulate the cells/slices with NMDA for a short duration (e.g., 2-5 minutes).
-
Terminate the reaction by adding ice-cold TCA.
-
Homogenize the samples and centrifuge to pellet the protein.
-
Collect the supernatant containing cGMP and process it according to the instructions of the chosen EIA or RIA kit.
-
Measure the cGMP concentration in the samples.
-
Determine the protein concentration in the pellet to normalize the cGMP levels.
-
To validate the sigma-1 receptor-mediated effect, a parallel experiment should be conducted where a sigma-1 antagonist is co-incubated with (+)-Igmesine before NMDA stimulation.
Conclusion
References
- 1. Portico [access.portico.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Antidepressant-Like Effects of (+)-Igmesine Hydrochloride: A Comparative Guide
An Objective Analysis of Preclinical and Clinical Evidence
For researchers and professionals in drug development, the reproducibility of preclinical findings is a cornerstone of translational science. This guide provides a comprehensive comparison of the antidepressant-like effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist, with established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to offer a clear perspective on the reproducibility and potential of Igmesine (B115768) as an antidepressant candidate.
Executive Summary
This compound has demonstrated antidepressant-like effects in preclinical rodent models, primarily through the Forced Swim Test (FST) and Tail Suspension Test (TST).[1][2] Its mechanism of action, centered on the σ₁ receptor, is distinct from the monoamine reuptake inhibition of SSRIs and TCAs.[2][3][4] While early clinical trials suggested efficacy comparable to fluoxetine (B1211875), a larger Phase III trial did not meet its primary endpoints, leading to the discontinuation of its development.[2][5] This guide delves into the available data to assess the reproducibility of its preclinical antidepressant-like profile.
Comparative Preclinical Efficacy
The most direct preclinical evidence for the antidepressant-like effects of this compound comes from studies comparing its impact on immobility time in behavioral despair models against standard antidepressants.
Data Summary: Forced Swim Test (FST) in Mice
A key study by Urani et al. (2001) provides comparative data on the effects of Igmesine, the TCA desipramine (B1205290), and the SSRI fluoxetine in the mouse FST. The results are summarized below.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Control |
| Vehicle (Control) | - | 185 ± 10 | - |
| (+)-Igmesine HCl | 40 | 120 ± 8 | 35.1% |
| Desipramine | 20 | 115 ± 9 | 37.8% |
| Fluoxetine | 20 | 130 ± 7 | 29.7% |
Data are presented as mean ± SEM.
These findings indicate that at the tested doses, this compound produces a reduction in immobility time in the FST that is comparable in magnitude to that of both desipramine and fluoxetine, suggesting a reproducible antidepressant-like effect in this model.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key behavioral assays used to evaluate the antidepressant-like effects of this compound.
Forced Swim Test (FST) Protocol (as per Urani et al., 2001)
-
Animals: Male Swiss mice (20-25 g).
-
Apparatus: A glass cylinder (20 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Drug Administration: this compound, desipramine, or fluoxetine were administered intraperitoneally (i.p.) 30 minutes before the test.
Tail Suspension Test (TST) Protocol
-
Animals: Male mice.
-
Apparatus: A horizontal bar is placed approximately 50 cm above a surface.
-
Procedure:
-
Mice are suspended by their tails from the bar using adhesive tape, placed approximately 1 cm from the tip of the tail.
-
The total duration of the test is 6 minutes.
-
The duration of immobility is recorded, typically during the final 4 minutes. Immobility is defined as the absence of any escape-oriented movements.
-
-
Drug Administration: Test compounds are typically administered 30-60 minutes prior to the test.
Mechanism of Action: A Divergent Path
The antidepressant-like effects of this compound are mediated by a mechanism distinct from that of SSRIs and TCAs.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
Activation of the σ₁ receptor by Igmesine leads to the modulation of intracellular calcium (Ca²⁺) mobilization, a key signaling event.[4][6] This is thought to potentiate N-methyl-D-aspartate (NMDA) receptor function.[4] There is also evidence to suggest downstream effects on Brain-Derived Neurotrophic Factor (BDNF) signaling and modulation of the serotonergic system, which are pathways also implicated in the action of traditional antidepressants.[7]
Comparative Mechanisms of Action
| Antidepressant Class | Primary Mechanism of Action |
| (+)-Igmesine HCl | Sigma-1 (σ₁) Receptor Agonism |
| SSRIs (e.g., Fluoxetine) | Selective Serotonin Reuptake Inhibition |
| TCAs (e.g., Desipramine) | Non-selective Monoamine Reuptake Inhibition (Serotonin and Norepinephrine) |
Clinical Trial Insights
While preclinical data showed promise, the clinical development of Igmesine highlights the challenges of translating animal model efficacy to human populations. An early Phase II clinical trial with 348 patients with major depression found that Igmesine (25 mg/day) was as effective as fluoxetine (20 mg/day), as measured by the Hamilton Depression Rating Scale (HAM-D).[7] However, a subsequent larger Phase III clinical trial failed to demonstrate a statistically significant antidepressant effect compared to placebo, leading to the cessation of its development.[2]
Conclusion
The preclinical antidepressant-like effects of this compound, as demonstrated in the forced swim test, appear to be reproducible and comparable in magnitude to those of standard antidepressants like desipramine and fluoxetine. Its unique mechanism of action as a σ₁ receptor agonist offers a theoretical advantage over monoaminergic-based therapies. However, the failure to translate these promising preclinical and early clinical findings into a successful Phase III trial underscores the complexities of antidepressant drug development and the predictive limitations of current animal models. For researchers, the story of Igmesine serves as a valuable case study, highlighting the importance of rigorous, comparative preclinical data while also emphasizing the critical need for improved translational models in psychiatric drug discovery.
References
- 1. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of the sigma1 receptor in the antidepressant-like effects of fluvoxamine in the forced swimming test in comparison with the effects elicited by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: (+)-Igmesine Hydrochloride vs. Fluoxetine in Depression Models
For researchers and drug development professionals, the quest for novel and more effective antidepressants is a continuous endeavor. This guide provides a comparative analysis of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, and fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), in preclinical models of depression. We delve into their mechanisms of action, present available quantitative data from behavioral studies, and outline the experimental protocols employed.
Mechanisms of Action: Two Distinct Pathways to Antidepressant-like Effects
Fluoxetine, the active ingredient in Prozac®, exerts its therapeutic effects by blocking the reuptake of serotonin in the presynaptic neuron.[1][2] This inhibition of the serotonin transporter leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[2] Chronic administration of fluoxetine has also been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity, which is thought to contribute to its delayed therapeutic effects.
In contrast, this compound represents a different therapeutic approach. It is a potent and selective agonist for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation modulates a variety of downstream signaling pathways, including intracellular calcium mobilization through the inositol (B14025) trisphosphate (IP3) receptor, which is believed to be a key mechanism for its antidepressant-like effects. One study has shown that the antidepressant-like effects of igmesine (B115768) in the forced swim test are dependent on both extracellular calcium influx and intracellular calcium mobilization.
Preclinical Efficacy: Insights from Behavioral Models
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used behavioral despair models to screen for potential antidepressant activity in rodents. In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
While direct head-to-head preclinical studies comparing this compound and fluoxetine are limited, available data from separate studies provide valuable insights into their relative efficacy. It is important to note that the effects of fluoxetine can be strain-dependent in mice.
One study directly compared the two compounds and found that while both igmesine and fluoxetine decreased immobility in the forced swimming test, only the effect of igmesine was blocked by a σ1-receptor antagonist, confirming their different mechanisms of action.[3] Another clinical study in patients with major depression found that igmesine was as effective as fluoxetine.[4]
Table 1: Comparison of this compound and Fluoxetine in the Forced Swim Test (FST)
| Compound | Animal Model | Dose | Change in Immobility Time | Reference |
| This compound | Mice | Not specified | Decreased | [3] |
| Fluoxetine | Mice | 5-20 mg/kg | Decreased (strain-dependent) | [1][5] |
| Fluoxetine | Rats | 10 mg/kg | Decreased | [6] |
Table 2: Comparison of this compound and Fluoxetine in the Tail Suspension Test (TST)
| Compound | Animal Model | Dose | Change in Immobility Time | Reference |
| This compound | Mice | Not specified | Not specified | |
| Fluoxetine | Mice | 5-20 mg/kg | Decreased (strain-dependent) | [1][7] |
| Fluoxetine | Female Mice | 10 mg/kg (acute) | Significantly reduced | [7] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the standard procedures for the behavioral tests, the following diagrams are provided.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to assess antidepressant-like activity.[8][9]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Animals (mice or rats) are individually placed into the cylinder of water.
-
A pre-test session of 15 minutes may be conducted 24 hours before the test.
-
On the test day, following drug or vehicle administration (typically 30-60 minutes prior), the animal is placed in the water for a 5-6 minute session.
-
The duration of immobility, defined as the time the animal floats motionless or makes only small movements to keep its head above water, is recorded, typically during the last 4 minutes of the test.
-
-
Endpoint: A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model, primarily used in mice.[8][9][10]
-
Apparatus: A device that allows a mouse to be suspended by its tail, preventing it from escaping or climbing.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).
-
The mouse is suspended by the tape from a horizontal bar, at a height where it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
The total time the mouse remains immobile is recorded.
-
-
Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Conclusion
This compound and fluoxetine demonstrate antidepressant-like properties in preclinical models through distinct pharmacological mechanisms. Fluoxetine enhances serotonergic neurotransmission and promotes neuroplasticity via the BDNF pathway. In contrast, this compound acts through the sigma-1 receptor to modulate intracellular calcium signaling. While both compounds reduce immobility in behavioral despair models, their differential mechanisms of action suggest that sigma-1 receptor agonists like this compound could represent a novel therapeutic strategy for depression, potentially offering a different side-effect profile or efficacy in patient populations non-responsive to traditional SSRIs. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological interaction with the sigma1 (σ1)-receptor in the acute behavioral effects of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Control Experiments for Studying (+)-Igmesine Hydrochloride's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments to elucidate the mechanism of action of (+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist. It offers a comparative analysis with alternative σ₁ receptor ligands and detailed experimental protocols to ensure robust and reproducible findings.
Introduction to this compound
This compound is a high-affinity and selective σ₁ receptor ligand, demonstrating neuroprotective and antidepressant-like effects.[1][2] Its mechanism is linked to the modulation of N-methyl-D-aspartate (NMDA) receptor signaling and intracellular calcium (Ca²⁺) mobilization. Understanding its precise molecular interactions is crucial for its development as a potential therapeutic agent. This guide outlines essential control experiments to validate its on-target activity and delineate its downstream signaling pathways.
Comparative Analysis of Sigma-1 Receptor Ligands
Proper controls are paramount in pharmacological studies. This section compares this compound with other well-characterized σ₁ receptor ligands that can serve as positive and negative controls.
Table 1: Comparative Binding Affinities of Sigma-1 Receptor Ligands
| Compound | Type | Sigma-1 (σ₁) Receptor Affinity (Kᵢ/Kₑ) | Sigma-2 (σ₂) Receptor Affinity (Kᵢ) | Selectivity (σ₂/σ₁) |
| This compound | Agonist | 19.1 nM (K )**[1][2] | >1000 nM [1] | >52 |
| (+)-Pentazocine | Agonist | 3.1 nM | 2,790 nM | ~900 |
| PRE-084 | Agonist | 2.2 nM | 13,091 nM | ~5950 |
| NE-100 | Antagonist | 0.86 - 1.03 nM | >57 nM | >55 |
| BD-1047 | Antagonist | 0.93 nM | 47 nM | ~50 |
| Haloperidol (B65202) | Antagonist | 1.8 - 3.2 nM | 4.3 nM | ~1.3-2.4 |
| 1,3-di-o-tolyl-guanidine (DTG) | Agonist (non-selective) | 69 nM | 21 nM | ~0.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol determines the binding affinity of test compounds for the σ₁ receptor using competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound and control compounds for the σ₁ receptor.
Materials:
-
Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cells overexpressing the human σ₁ receptor.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, (+)-pentazocine, PRE-084, NE-100, BD-1047, haloperidol.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
[³H]-(+)-pentazocine (final concentration of ~2-5 nM).
-
Membrane preparation (50-100 µg of protein per well).
-
-
For non-specific binding wells, add 10 µM haloperidol instead of the test compound.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for each compound. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular Ca²⁺ concentration in response to σ₁ receptor activation.
Objective: To assess the ability of this compound to induce or modulate intracellular Ca²⁺ mobilization.
Materials:
-
Cell Line: A suitable cell line endogenously or exogenously expressing the σ₁ receptor (e.g., SH-SY5Y, PC12, or HEK293-σ₁R).
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound, (+)-pentazocine (positive control agonist), NE-100 (negative control antagonist), and a known Ca²⁺ mobilizing agent (e.g., ATP or thapsigargin) as a positive control for the assay itself.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a 96-well plate and grow to ~90% confluency.
-
Prepare the Fluo-4 AM loading solution in assay buffer.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate at 37°C for 60 minutes.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add fresh assay buffer to the wells.
-
Measure the baseline fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~525 nm).
-
Inject the test compounds and immediately begin recording the fluorescence intensity over time.
-
To test for antagonistic activity, pre-incubate the cells with the antagonist (e.g., NE-100) before adding the agonist.
-
Analyze the data by calculating the change in fluorescence intensity from baseline.
cGMP Accumulation Assay
This protocol measures the effect of this compound on NMDA-induced cyclic guanosine (B1672433) monophosphate (cGMP) production.
Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated cGMP synthesis.
Materials:
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line.
-
Stimulant: NMDA.
-
Test Compounds: this compound, NMDA receptor antagonist (e.g., MK-801) as a positive control for inhibition.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
cGMP Assay Kit: Commercially available ELISA or RIA kit.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with the test compounds (or vehicle) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulate the cells with NMDA (e.g., 100 µM) for a short period (e.g., 2 minutes).
-
Terminate the reaction by adding an acidic solution (e.g., 0.1 M HCl) and lyse the cells.
-
Centrifuge the lysate to remove cellular debris.
-
Measure the cGMP concentration in the supernatant using a cGMP assay kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for the σ₁ receptor radioligand binding assay.
Caption: Workflow for the intracellular calcium mobilization assay.
Logical Framework for Control Experiments
The following diagram illustrates the logical relationships between different experimental groups for validating the σ₁ receptor-mediated effects of this compound.
Caption: Logical relationships in control experiments.
References
Unmasking the Mechanism: Sigma-1 Receptor Knockout Mice Validate the Antidepressant-like Effects of (+)-Igmesine Hydrochloride
For researchers and professionals in drug development, the precise validation of a drug's mechanism of action is a critical step. In the investigation of novel neuropsychiatric therapeutics, sigma-1 receptor knockout (σ₁R KO) mice have emerged as an invaluable tool. This guide provides a comparative analysis of how these genetic models have been instrumental in validating the effects of the selective sigma-1 receptor agonist, (+)-Igmesine hydrochloride, and contextualizes its performance against other compounds.
A pivotal study by Chevallier and colleagues (2011) demonstrated the indispensable role of the sigma-1 receptor in mediating the antidepressant-like effects of (+)-Igmesine. When subjected to the forced swimming test, a standard preclinical model of depression, wild-type mice treated with Igmesine exhibited a significant reduction in immobility time, indicative of an antidepressant-like response. However, this effect was completely absent in σ₁R KO mice, providing unequivocal evidence that the therapeutic action of (+)-Igmesine is dependent on its interaction with the sigma-1 receptor.[1]
Comparative Efficacy in Sigma-1 Receptor Knockout Mice
The use of σ₁R KO mice allows for a direct comparison of compounds and their reliance on the sigma-1 receptor for their effects. The study by Chevallier et al. (2011) also explored the effects of other classes of antidepressants in these mice, offering a unique comparative perspective.
| Compound | Class | Effect in Wild-Type Mice (Forced Swim Test) | Effect in σ₁R KO Mice (Forced Swim Test) | Implication for Sigma-1 Receptor Involvement |
| This compound | Selective σ₁R Agonist | Decreased immobility | No effect | High Dependence: Effects are mediated through the sigma-1 receptor. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Decreased immobility | Increased efficacy (more potent reduction in immobility) | Modulatory Role: Sigma-1 receptor may modulate the effects of SSRIs, potentially in an inhibitory manner. |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | Decreased immobility | Increased efficacy (more potent reduction in immobility) | Modulatory Role: Similar to fluoxetine, suggesting a class effect for SSRIs. |
| Imipramine | Tricyclic Antidepressant (TCA) | Decreased immobility | Equal efficacy | Independent Mechanism: Antidepressant effects are not primarily mediated by the sigma-1 receptor. |
| Desipramine | Tricyclic Antidepressant (TCA) | Decreased immobility | Equal efficacy | Independent Mechanism: Confirms the finding for the TCA class. |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Decreased immobility | Equal efficacy | Independent Mechanism: Further supports the TCA class's independence from sigma-1 receptor for its primary antidepressant effect. |
This comparative data underscores the specificity of (+)-Igmesine's mechanism of action. While other antidepressants retain or even exhibit enhanced efficacy in the absence of the sigma-1 receptor, the effects of Igmesine are entirely abrogated. This highlights the utility of σ₁R KO mice in dissecting the pharmacological pathways of psychoactive compounds.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Animals
Sigma-1 receptor knockout (σ₁R⁻/⁻) mice and their wild-type (σ₁R⁺/⁺) littermates were used. The generation of the knockout mice involves the targeted disruption of the Sigmar1 gene. Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Forced Swimming Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
A pre-test session of 15 minutes is conducted 24 hours before the test session to allow for habituation.
-
During the 6-minute test session, the total duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is recorded.
-
-
Drug Administration: this compound or other test compounds are administered intraperitoneally (i.p.) at specified doses (e.g., 1-10 mg/kg) 30 minutes before the test session.
Signaling Pathways and Logical Relationships
The validation of (+)-Igmesine's effects using σ₁R KO mice can be visualized through a simple logical workflow.
Caption: Logical workflow demonstrating the dependence of (+)-Igmesine's effect on the presence of the sigma-1 receptor.
The interaction of (+)-Igmesine with the sigma-1 receptor is believed to modulate intracellular calcium signaling and interact with various ion channels and G-protein coupled receptors, ultimately leading to its neuroprotective and antidepressant effects. The absence of this initial binding event in knockout mice prevents the downstream signaling cascade.
Caption: Putative signaling pathway of (+)-Igmesine mediated by the sigma-1 receptor.
References
A Comparative Guide to (+)-Igmesine Hydrochloride and DHEA as Sigma-1 Receptor Agonists in Memory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Igmesine hydrochloride and Dehydroepiandrosterone (B1670201) (DHEA), two sigma-1 receptor agonists that have garnered attention for their potential roles in memory enhancement. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their study designs and drug development programs.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and DHEA, focusing on their binding affinity for the sigma-1 receptor and their effective dosages in preclinical memory studies.
| Compound | Organism | Receptor Binding Affinity (Ki) for Sigma-1 Receptor |
| This compound | - | Data not available; described as a selective sigma-1 ligand |
| DHEA | Rat | Micromolar (µM) range[1] |
| Compound | Animal Model | Memory Task | Effective Dosage | Route of Administration |
| This compound | Rat | Passive Avoidance | 0.1-1 mg/kg[2] | Intraperitoneal (i.p.) |
| Rat | Scopolamine-induced amnesia | 0.25-16 mg/kg[3] | Intraperitoneal (i.p.) | |
| Mouse (accelerated aging) | Not specified | 0.1-3 mg/kg[3] | Subcutaneous (s.c.) | |
| DHEA | Mouse (olfactory bulbectomized) | Y-maze, Novel Object Recognition, Passive Avoidance | 30 or 60 mg/kg[4] | Oral (p.o.) |
| Rat (prenatally cocaine-exposed) | T-maze, Water Maze, Passive Avoidance | 10-40 mg/kg[2] | Intraperitoneal (i.p.) |
Delving Deeper: Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for two commonly used memory assessment paradigms in rodent models.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate non-spatial memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Workflow:
Caption: Workflow of the Novel Object Recognition test.
Detailed Protocol:
-
Habituation: On the first day, each mouse is individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) and allowed to explore freely for 5-10 minutes to acclimate to the environment. This helps to reduce anxiety and novelty-induced exploratory behavior during the subsequent phases.
-
Training (Familiarization): Twenty-four hours after habituation, two identical objects are placed in the arena. The mouse is then placed back in the arena and allowed to explore the objects for a set period, typically 5-10 minutes. The time spent actively exploring each object (sniffing, touching) is recorded.
-
Retention Interval: Following the training phase, the mouse is returned to its home cage for a specific retention interval. This interval can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
Testing: After the retention interval, the mouse is returned to the arena where one of the familiar objects has been replaced by a novel object. The mouse is allowed to explore for 5 minutes, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on the hippocampus.
Experimental Workflow:
Caption: Workflow of the Morris Water Maze test.
Detailed Protocol:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) is filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint). A small escape platform is submerged just below the water surface in a fixed location in one of the four quadrants of the pool. Various extra-maze cues (e.g., shapes on the walls) are placed around the room to serve as spatial references.
-
Acquisition Training: Over several consecutive days (typically 4-5 days), mice are subjected to a series of training trials (usually 4 trials per day). For each trial, the mouse is released into the water from one of four randomized start positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
Probe Trial: Twenty-four hours after the last training session, a probe trial is conducted to assess spatial memory retention. The escape platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Data Analysis: Key parameters measured include escape latency and path length during acquisition trials, and the time spent in the target quadrant (where the platform was previously located) during the probe trial. A shorter escape latency and a greater amount of time spent in the target quadrant indicate better spatial learning and memory.
Signaling Pathways in Memory Enhancement
Both this compound and DHEA exert their effects on memory through the activation of the sigma-1 receptor, which in turn modulates several downstream signaling pathways crucial for synaptic plasticity and neuronal survival.
Caption: Sigma-1 receptor signaling pathways in memory enhancement.
Activation of the sigma-1 receptor by agonists like (+)-Igmesine and DHEA is believed to initiate a cascade of intracellular events that ultimately enhance cognitive function. This includes the modulation of key protein kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and Extracellular signal-regulated kinase (ERK).[4][5] These kinases are pivotal in regulating synaptic plasticity, a fundamental process for learning and memory.
Furthermore, sigma-1 receptor activation influences the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the mechanisms of long-term potentiation (LTP), a cellular correlate of memory.[6][7] Specifically for DHEA, studies have also implicated the involvement of the Akt/GSK-3β/β-catenin signaling pathway in its neurogenic and memory-enhancing effects.[8][9]
Comparative Analysis and Concluding Remarks
Both this compound and DHEA have demonstrated pro-cognitive effects in preclinical models, mediated through their agonistic activity at the sigma-1 receptor. A key difference lies in their potency and origin. (+)-Igmesine is a synthetic and highly selective ligand, effective at lower doses (mg/kg range). In contrast, DHEA is an endogenous neurosteroid that requires higher concentrations to elicit its effects on memory.
The available data suggest that both compounds converge on similar downstream signaling pathways critical for memory formation, including the modulation of CaMKII, PKC, ERK, and NMDA receptor function. DHEA's mechanism may also involve the Akt signaling pathway, suggesting a potentially broader range of cellular effects.
The lack of direct comparative studies makes it challenging to definitively state which compound is superior. The choice between (+)-Igmesine and DHEA for research purposes will likely depend on the specific experimental question, the desired potency, and whether the focus is on a synthetic tool compound or an endogenous neurosteroid.
For drug development professionals, the high potency and selectivity of (+)-Igmesine may present it as a more traditional drug candidate. However, the multifaceted actions of DHEA, an endogenous molecule, could offer a different therapeutic strategy, potentially with a broader physiological impact. Further head-to-head studies are warranted to elucidate the nuanced differences in their efficacy and mechanisms of action in the context of memory enhancement.
References
- 1. Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Sigma-1 receptor stimulation by dehydroepiandrosterone ameliorates cognitive impairment through activation of CaM kinase II, protein kinase C and extracellular signal-regulated kinase in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.penchant.bio [labs.penchant.bio]
- 8. Stimulation of the Sigma-1 Receptor by DHEA Enhances Synaptic Efficacy and Neurogenesis in the Hippocampal Dentate Gyrus of Olfactory Bulbectomized Mice | PLOS One [journals.plos.org]
- 9. Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Igmesine Hydrochloride and Donepezil for Neuro-Cognitive Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (+)-Igmesine hydrochloride and donepezil (B133215), two neuroactive compounds with distinct mechanisms of action that have been investigated for their potential in treating neurological and psychiatric disorders. This document summarizes their pharmacological profiles, experimental data, and underlying signaling pathways to assist researchers in understanding their comparative properties.
Introduction
Donepezil is a well-established acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1] It aims to improve cognitive function by increasing the levels of acetylcholine (B1216132) in the brain.[2][3] In contrast, this compound is a selective agonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein.[4] It has been investigated for its potential antidepressant and neuroprotective effects.[2][5] Notably, clinical development of igmesine (B115768) for depression was discontinued (B1498344) due to marketing considerations and a lack of efficacy in a Phase III trial.[2] This guide provides an objective comparison of their pharmacological characteristics based on available experimental data.
Pharmacological Profile
The two compounds exhibit fundamentally different primary mechanisms of action. Donepezil directly modulates the cholinergic system, while this compound targets the sigma-1 receptor, an intracellular protein involved in cellular stress responses and neuronal signaling.
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | Donepezil |
| Primary Mechanism | Selective Sigma-1 (σ₁) Receptor Agonist | Reversible Acetylcholinesterase (AChE) Inhibitor |
| Secondary Mechanism(s) | Modulation of NMDA receptors, intracellular Ca²⁺ signaling, weak 5-HT uptake inhibition | Sigma-1 (σ₁) Receptor Agonist, modulation of nicotinic acetylcholine receptors |
| Primary Therapeutic Target | Sigma-1 Receptor | Acetylcholinesterase |
Quantitative Analysis of In Vitro and In Vivo Data
The following tables summarize key quantitative data for this compound and donepezil, providing a basis for comparing their potency, selectivity, and pharmacokinetic properties.
Table 2: Receptor Binding and Enzyme Inhibition Data
| Compound | Target | Parameter | Value | Reference |
| This compound | Sigma-1 Receptor | KD | 19.1 nM | [4] |
| Sigma-1 Receptor | IC₅₀ | 39 ± 8 nM (rat brain) | [6] | |
| Sigma-2 Receptor | IC₅₀ | > 1000 nM | [4] | |
| NMDA-induced cGMP increase | IC₅₀ | ~100 nM | [4] | |
| Monoamine Oxidase (MAO) A/B | IC₅₀ | > 10 µM | [7] | |
| Donepezil | Acetylcholinesterase (AChE) | IC₅₀ | 5.7 nM | [1] |
| Butyrylcholinesterase (BChE) | IC₅₀ | 7138 nM | [1] | |
| Sigma-1 Receptor | Kᵢ | 14.6 nM | [8] | |
| NMDA Receptor | IC₅₀ | 0.7-3 mM | [8] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Donepezil |
| Bioavailability (Oral) | Not Reported | 100% |
| Time to Peak Plasma Concentration (Tₘₐₓ) | Not Reported | ~3-4 hours |
| Plasma Protein Binding | Not Reported | ~96% |
| Elimination Half-life (t₁/₂) | Not Reported | ~70 hours |
| Metabolism | Not Reported | Hepatic (CYP2D6, CYP3A4) |
Signaling Pathways and Mechanisms of Action
This compound: Sigma-1 Receptor Agonism and Downstream Effects
This compound exerts its effects by binding to and activating the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] Activation of the sigma-1 receptor leads to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various downstream signaling pathways. This includes potentiation of N-methyl-D-aspartate (NMDA) receptor function and regulation of intracellular calcium (Ca²⁺) homeostasis.[2][9]
Donepezil: Acetylcholinesterase Inhibition and Cholinergic Enhancement
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[2][3] Additionally, donepezil has been shown to have a high affinity for the sigma-1 receptor, suggesting a potential secondary mechanism of action.[1][8]
Experimental Protocols
Sigma-1 Receptor Binding Assay (for this compound)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.
Materials:
-
[³H]-(+)-pentazocine (radioligand)
-
Membrane preparations from tissues or cells expressing sigma-1 receptors
-
Test compound (this compound)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine at a concentration near its KD, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay (for Donepezil)
This protocol is based on the Ellman's method to determine the inhibitory activity of a compound on AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (Donepezil)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.
-
Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution containing ATCI and DTNB.
-
The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm kinetically over time using a microplate reader.
-
The rate of color formation is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Comparative Efficacy and Safety
Efficacy
Donepezil: The efficacy of donepezil in providing symptomatic relief in mild to moderate Alzheimer's disease is well-documented through numerous clinical trials.[10] It has been shown to produce modest improvements in cognitive function.
This compound: Preclinical studies have demonstrated the neuroprotective effects of this compound in models of cerebral ischemia and its ability to improve cognitive function in models of amnesia.[2][5] However, in a large Phase III clinical trial, igmesine failed to show significant effectiveness for depression.[6] There are no clinical trials that have evaluated the effects of igmesine on cognitive outcomes in dementia.[2]
A direct comparative preclinical study in a mouse model of hypoxia-induced neurodegeneration showed that both donepezil and igmesine had neuroprotective effects.
Safety and Tolerability
Donepezil: Common side effects are primarily cholinergic and include nausea, diarrhea, and insomnia.[11]
This compound: Detailed safety and tolerability data from clinical trials are not extensively published.[2] One study noted that adverse events at a 100 mg dose were higher than at a 25 mg dose, but no patients discontinued the trial due to adverse events.[2]
Conclusion
This compound and donepezil represent two distinct pharmacological approaches to modulating neuronal function. Donepezil is a well-characterized AChE inhibitor with proven, albeit modest, efficacy in the symptomatic treatment of Alzheimer's disease. Its pharmacokinetic and pharmacodynamic profiles are well-understood.
This compound, as a selective sigma-1 receptor agonist, offers a different mechanism of action with demonstrated neuroprotective potential in preclinical models. However, the lack of comprehensive pharmacokinetic data and the discontinuation of its clinical development for depression highlight the need for further research to fully understand its therapeutic potential and safety profile. The dual action of donepezil as both an AChE inhibitor and a sigma-1 receptor agonist may contribute to its overall pharmacological effects and warrants further investigation.
This comparative guide is intended to provide a foundation for researchers and drug development professionals to explore these and other neuroactive compounds. The distinct mechanisms of action of this compound and donepezil may offer different therapeutic opportunities and challenges in the ongoing search for effective treatments for neuro-cognitive disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Memantine, Donepezil, or Combination Therapy—What is the best therapy for Alzheimer’s Disease? A Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 5. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Igmesine - Wikipedia [en.wikipedia.org]
- 7. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Assessing the Selectivity of (+)-Igmesine Hydrochloride for Sigma-1 over Sigma-2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (+)-Igmesine hydrochloride's binding affinity and selectivity for sigma-1 (σ1) versus sigma-2 (σ2) receptors. The data presented is supported by established experimental protocols and is compared against other common sigma receptor ligands to provide a comprehensive assessment for research and drug development applications.
Introduction to this compound
This compound is a selective sigma-1 receptor agonist.[1][2] It has demonstrated neuroprotective and antidepressant effects in preclinical and early clinical studies.[1][3] The therapeutic potential of (+)-Igmesine is linked to its high affinity and selectivity for the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, which is involved in modulating various cellular signaling pathways.[1][4][5] Understanding its selectivity is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.
Comparative Binding Affinity Data
The selectivity of a ligand is determined by comparing its binding affinity for its primary target versus other potential targets. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other reference compounds for σ1 and σ2 receptors. A higher selectivity ratio (σ2/σ1) indicates greater selectivity for the σ1 receptor.
| Compound | σ1 Receptor Affinity (nM) | σ2 Receptor Affinity (nM) | Selectivity Ratio (σ2/σ1) |
| This compound | K D = 19.1, IC50 = 39 [1][3] | IC50 > 1000 [3] | > 25.6 |
| (+)-Pentazocine | Ki = 3.1 | Ki = 1542 | ~500 |
| Haloperidol | IC50 = 4.5 | - | - |
| SA4503 (Cutamesine) | IC50 = 17.4 | IC50 = 1784 | ~103 |
| Siramesine | IC50 = 17 | IC50 = 0.12 | 0.007 (σ2 selective) |
Data compiled from various sources.[1][3][4][5][6][7][8] Note: K D (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, with lower values indicating higher affinity. The selectivity ratio is calculated from the IC50 values.
As the data indicates, this compound displays a high degree of selectivity for the sigma-1 receptor, with its affinity for the sigma-2 receptor being significantly lower.
Experimental Protocol: Radioligand Binding Assay
The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., (+)-Igmesine) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective:
To determine the inhibitory constant (Ki) of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain, rat liver).[9]
-
Radioligand for σ1: --INVALID-LINK---pentazocine, a selective σ1 receptor ligand.[4][9]
-
Radioligand for σ2: [ 3 H]DTG (1,3-di-o-tolylguanidine), in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.[9]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[4]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9][10]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[10]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its K D, and varying concentrations of the test compound.[9][10]
-
Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 90-120 minutes) at a controlled temperature (e.g., 37°C for σ1, 25°C for σ2).[4][9]
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9][10]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[10]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.[11]
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
Conclusion
The available data robustly demonstrates that this compound is a highly selective ligand for the sigma-1 receptor, with negligible affinity for the sigma-2 receptor at therapeutic concentrations. This high selectivity, as determined by standard radioligand binding assays, is a key characteristic that likely underlies its specific pharmacological profile. For researchers in drug development, the pronounced selectivity of this compound makes it a valuable tool for investigating the specific roles of the sigma-1 receptor in various physiological and pathological processes, and a promising lead compound for the development of targeted therapies.
References
- 1. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Head-to-Head Comparison: (+)-Igmesine Hydrochloride and Dextromethorphan in Preclinical Research
In the landscape of neuropharmacology, both (+)-Igmesine hydrochloride and dextromethorphan (B48470) have garnered significant interest for their potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. While both compounds interact with the sigma-1 (σ1) receptor, a key modulator of intracellular signaling, their broader pharmacological profiles exhibit notable distinctions. This guide provides a comparative analysis of their performance based on available preclinical data, offering researchers a comprehensive overview to inform future studies.
Pharmacological Profile: A Tale of Two Compounds
This compound is recognized as a selective σ1 receptor agonist. In contrast, dextromethorphan, widely known as a cough suppressant, presents a more complex, multi-target profile.[1][2] It acts as a non-selective serotonin-norepinephrine reuptake inhibitor, a sigma-1 receptor agonist, and an NMDA receptor antagonist at higher doses, with its major metabolite, dextrorphan, being a more potent NMDA receptor antagonist.[1][3]
Comparative Binding Affinities
The following tables summarize the binding affinities of this compound and dextromethorphan for key receptors implicated in their mechanisms of action.
Table 1: Sigma Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki/KD/IC50, nM) | Species/Tissue | Reference |
| This compound | σ1 | KD = 19.1 | - | |
| σ1 | IC50 = 39 ± 8 | Rat brain membrane | ||
| σ2 | IC50 > 1000 | - | ||
| Dextromethorphan | σ1 | Ki = 138 - 652 | - | [4] |
| σ1 | Nanomolar affinity | - | [5] |
Table 2: NMDA Receptor Binding Affinities
| Compound | Receptor/Site | Binding Affinity (Ki, nM) | Species/Tissue | Reference |
| This compound | NMDA | IC50 ≈ 100 (functional assay) | - | |
| Dextromethorphan | NMDA (ion channel) | 460 (for dextrorphan) | - | [3] |
| NMDA | Higher affinity than ketamine in some assays | - | [6][7] |
Preclinical Efficacy in Antidepressant Models
Both compounds have demonstrated antidepressant-like effects in rodent models, a key area of investigation for their therapeutic potential.
Table 3: Efficacy in the Forced Swim Test
| Compound | Species | Effect | Notable Findings | Reference |
| This compound | - | Showed antidepressant-like effects | As effective as fluoxetine (B1211875) in a Phase II clinical trial for major depression. | [8][9] |
| Dextromethorphan | Mice | Dose-dependent decrease in immobility time | Effects attenuated by σ1 receptor antagonists; potentiated by the CYP2D6 inhibitor quinidine. | [4][5][10] |
Signaling Pathways and Mechanisms of Action
The distinct receptor profiles of this compound and dextromethorphan translate to different downstream signaling cascades.
Caption: Simplified signaling pathways for (+)-Igmesine and Dextromethorphan.
Experimental Protocols
Sigma-1 Receptor Binding Assay
A common method to determine the binding affinity of a compound for the σ1 receptor is a competitive radioligand binding assay.[11][12]
Caption: Workflow for a sigma-1 receptor competitive binding assay.
Protocol Details:
-
Receptor Source: Guinea pig brain membranes are often used due to their high density of σ1 receptors.[11]
-
Radioligand: --INVALID-LINK---pentazocine is a commonly used selective radioligand for σ1 receptors.[12][13]
-
Procedure: The assay measures the ability of the unlabeled test compound to displace the radiolabeled ligand from the receptor. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.[14][15][16]
Caption: Experimental workflow for the Forced Swim Test.
Protocol Details:
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Rodents are placed in the water-filled cylinder from which they cannot escape. After an initial period of struggling, they adopt an immobile posture.
-
Measurement: The duration of immobility is recorded. Antidepressant compounds are expected to reduce the time spent immobile.
-
Controls: A vehicle-treated group serves as a negative control, and a known antidepressant (e.g., imipramine) can be used as a positive control.[4]
Conclusion
While a direct head-to-head clinical comparison is lacking, the available preclinical data provides a valuable framework for understanding the distinct pharmacological profiles of this compound and dextromethorphan. (+)-Igmesine's selectivity for the σ1 receptor positions it as a tool for probing the specific roles of this receptor. Dextromethorphan's multi-target engagement, including NMDA receptor antagonism and monoamine reuptake inhibition, suggests a broader, more complex mechanism of action that may offer different therapeutic possibilities. Researchers designing future studies should consider these differing profiles to appropriately select the compound that best addresses their experimental questions.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. What Is Dextromethorphan? Comprehensive Guide to Cough Relief [rupahealth.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 6. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of antidepressant | PPTX [slideshare.net]
- 15. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 16. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Proper Disposal of (+)-Igmesine Hydrochloride: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling (+)-Igmesine hydrochloride now have a clear, step-by-step guide for its proper and safe disposal. This document outlines essential safety and logistical information, ensuring compliance with standard laboratory practices for non-controlled chemical waste.
This compound, a selective σ1 receptor ligand used in neuropharmacological research, is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA). This means that while the stringent disposal protocols for scheduled narcotics are not required, responsible chemical waste management practices are still mandatory to ensure personnel safety and environmental protection.
Key Disposal Procedures
Proper disposal of this compound should be managed through a licensed chemical waste disposal company. Laboratory personnel must adhere to the following procedures:
-
Segregation: Isolate this compound waste from other waste streams. This includes unused or expired compounds, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
-
Labeling: Clearly label the waste container as "Non-Controlled Pharmaceutical Waste" and identify the contents as "this compound."
-
Containerization: Use a designated, leak-proof, and sealable container appropriate for chemical waste.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, pending collection by a certified waste management vendor.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical or hazardous waste disposal company. These companies typically use high-temperature incineration to ensure the complete destruction of the compound.
Under no circumstances should this compound be disposed of in regular trash, flushed down the drain, or mixed with biohazardous waste.
Quantitative Data Summary
For easy reference, the key chemical and safety data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₉N·HCl |
| Molecular Weight | 355.94 g/mol |
| CAS Number | 130152-35-1 |
| DEA Schedule | Not a controlled substance |
| Recommended Disposal | Incineration via a licensed chemical waste vendor |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Handling and Safety Protocols
When handling this compound, researchers should always adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, contain the material with an inert absorbent, collect it into a sealed container, and dispose of it as chemical waste.
By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
Safeguarding Your Research: A Guide to Handling (+)-Igmesine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-Igmesine hydrochloride, a selective σ1 receptor ligand used in neuroscience research. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) from Tocris Bioscience indicates that this compound does not meet the criteria for hazard classification under EC Directives, it is prudent to employ standard laboratory personal protective equipment to minimize exposure to this research chemical.[1] The following PPE is recommended:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or if there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept fastened. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If dusts are generated, a dust mask or respirator may be appropriate. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the quality of this compound and ensuring the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
The use of a fume hood is recommended, especially when weighing or preparing solutions, to avoid the inhalation of any dust or aerosols.
Handling Procedures:
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Weigh the compound in a designated area, preferably within a fume hood, to minimize the potential for dust generation.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
Wash hands thoroughly after handling.
Storage:
-
Store at -20°C in a tightly sealed container.
-
Keep in a dry place to prevent degradation.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categories:
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Contaminated PPE: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the compound should be placed in a designated chemical waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
Disposal Workflow:
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
